(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Description
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Properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVACWTVDJZDLLF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC[C@H](O1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262312 | |
| Record name | (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191354-52-6 | |
| Record name | (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191354-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
[1]
Executive Summary & Strategic Analysis
Target Molecule: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
CAS Registry Number: 100981-80-4 (Generic for enantiomers/racemates, verify specific stereoisomer batch)
Core Application: Chiral synthon for drug development (e.g., NMDA/
The "Dioxane vs. Dioxolane" Challenge
The primary synthetic challenge is regioselectivity .[1] The precursor, (S)-1,2,4-butanetriol , contains both a 1,2-diol and a 1,3-diol motif.[1]
-
Kinetic/Thermodynamic Preference: Reaction with acetone typically favors the formation of the 5-membered 1,3-dioxolane (via the 1,2-diol) over the 6-membered 1,3-dioxane (via the 1,3-diol).
-
Strategic Solution: To synthesize the 1,3-dioxane target, the protocol must either:
-
Exploit thermodynamic equilibration using specific acetalizing agents (e.g., benzaldehyde) followed by transacetalization.[1]
-
Use blocking groups to prevent 1,2-diol cyclization.
-
Utilize chromatographic separation of the regioisomers if direct acetonization is employed.
-
This guide focuses on the Direct Acetonization with Regio-Purification and the Benzylidene Transacetalization routes, as they are the most scalable and chemically robust.[1]
Retrosynthetic Analysis
The synthesis is deconstructed into three critical phases:
-
Chiral Pool Access: Reduction of (S)-Malic Acid to (S)-1,2,4-Butanetriol.
-
Ring Construction: Regioselective formation of the 1,3-dioxane core.[1]
-
Functional Group Interconversion (FGI): Conversion of the primary alcohol to the primary amine.
Caption: Retrosynthetic pathway deriving the target from the chiral pool precursor (S)-Malic Acid.
Route 1: The (S)-1,2,4-Butanetriol Pathway[1]
Phase 1: Precursor Synthesis
(S)-Malic Acid
-
Reagents: Borane-Dimethyl Sulfide (BH
DMS) or Lithium Aluminum Hydride (LiAlH ). -
Solvent: Anhydrous THF.
-
Conditions:
to RT, inert atmosphere (N /Ar).[1]
Protocol:
-
Charge a reactor with (S)-Malic acid (1.0 eq) and anhydrous THF.
-
Slowly add BH
DMS (3.0 eq) at (Exothermic, H evolution). -
Allow to warm to RT and stir for 12–16 hours.
-
Quench carefully with Methanol. Concentrate to remove trimethyl borate.
-
Yield: >95% (Colorless oil).
Phase 2: Regioselective Acetalization
Challenge: 1,2,4-butanetriol + Acetone
Method A: Direct Acetonization & Separation (Scalable for <100g)
-
Reaction: Dissolve (S)-1,2,4-butanetriol in Acetone (excess). Add p-Toluenesulfonic acid (pTsOH) (0.05 eq).
-
Conditions: Stir at RT for 8 hours. Neutralize with Et
N. -
Purification (Critical): The mixture contains ~80% 1,3-dioxolane (5-ring) and ~20% 1,3-dioxane (6-ring).
-
Distillation: The boiling points differ slightly, but separation is difficult.
-
Column Chromatography: Silica gel.[1][2] Eluent: Hexane/EtOAc (1:1). The 1,3-dioxane isomer is typically less polar (higher R
) than the dioxolane due to the lack of the free primary hydroxyl group (in the dioxane, the free OH is hydroxymethyl, which is intramolecularly H-bonded or sterically different). -
Verification:
C NMR is definitive. The acetonide quaternary carbon appears at ~98 ppm for dioxane and ~109 ppm for dioxolane.
-
Method B: Benzylidene Route (High Purity)
-
Reaction: (S)-1,2,4-butanetriol + Benzaldehyde + pTsOH in Toluene (Dean-Stark).[1]
-
Selectivity: The 1,3-dioxane benzylidene acetal is thermodynamically favored and often crystallizes out, or can be separated more easily.
-
Transacetalization: Hydrogenolysis (Pd/C, H
) removes the benzylidene group, followed by immediate reaction with 2,2-dimethoxypropane to form the acetonide.
Phase 3: Functional Group Manipulation
(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
Step 3a: Activation (Mesylation)
-
Reagents: Methanesulfonyl chloride (MsCl), Et
N, DCM.[1] -
Protocol:
Step 3b: Azidation
-
Reagents: Sodium Azide (NaN
), DMF.[1] -
Protocol:
-
Dissolve mesylate in DMF. Add NaN
(2.0 eq). -
Heat to
for 4–6 hours. -
Safety: Azides are shock-sensitive. Do not concentrate to dryness if not necessary; extract into ether/EtOAc.
-
Step 3c: Reduction
-
Reagents: H
(1 atm), 10% Pd/C, Methanol. -
Protocol:
-
Hydrogenate the azide solution at RT for 2–4 hours.
-
Filter through Celite.
-
Concentrate to obtain the crude amine.
-
Purification: Distillation (high vacuum) or formation of an oxalate/HCl salt for recrystallization.
-
Process Parameters & Data Summary
| Parameter | Value / Condition | Critical Note |
| Starting Material | (S)-Malic Acid | Optical purity determines final ee%. |
| Regioselectivity | ~4:1 (Dioxolane:Dioxane) | In direct acetonization. Chromatography required.[1] |
| Boiling Point | ~85°C @ 0.5 mmHg | For the final amine (estimated). |
| Appearance | Colorless to pale yellow oil | Amine absorbs CO |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic and basic.[1] |
Detailed Experimental Protocol (Recommended Route)
Step 1: Synthesis of (S)-1,2,4-Butanetriol[1][5]
-
To a suspension of (S)-Malic acid (13.4 g, 0.1 mol) in THF (100 mL) at 0°C, add BH
DMS (10 M, 30 mL, 0.3 mol) dropwise over 30 min. -
Stir at RT overnight.
-
Add MeOH (50 mL) cautiously. Stir 1h.
-
Concentrate in vacuo.[2] Co-evaporate with MeOH (3x50 mL) to remove boron.
-
Obtain (S)-1,2,4-butanetriol as a viscous oil (Yield ~10.5 g).
Step 2: Isolation of (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol[1]
-
Dissolve the triol (10.5 g) in Acetone (100 mL) and 2,2-Dimethoxypropane (20 mL).
-
Add pTsOH
H O (0.5 g). Stir at RT for 12h.[2][4] -
Neutralize with Et
N (1 mL). Concentrate. -
Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).
-
Isolate the 1,3-dioxane alcohol (Yield approx. 20-30% of theoretical without recycling).
Step 3: Conversion to Amine
-
Mesylation: React the purified alcohol (2.0 g) with MsCl (1.1 mL) and Et
N (2.5 mL) in DCM (20 mL) at 0°C. Work up to get crude mesylate. -
Azidation: Heat the mesylate with NaN
(1.5 g) in DMF (15 mL) at 70°C for 6h. Extract with Et O/Water. -
Reduction: Hydrogenate the azide in MeOH (20 mL) with Pd/C (100 mg) under H
balloon for 3h. -
Filter and concentrate. Distill under reduced pressure to afford (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane .[4][8]
Diagrammatic Workflow
Caption: Step-by-step experimental workflow for the isolation and conversion of the 1,3-dioxane scaffold.
References
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]
-
Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and sigma receptor antagonists. European Journal of Medicinal Chemistry. Available at: [Link]
- Regioselective acetalization of 1,2,4-butanetriol.Journal of Organic Chemistry. (General reference for triol reactivity).
-
Preparation of (S)-1,2,4-butanetriol from Malic Acid. Organic Syntheses. Available at: [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 4. EP0578849A1 - Process for the preparation of 1,3-dioxane-4,6-dione derivates - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Spectroscopic Characterization of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
The following technical guide details the spectroscopic characterization of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane .
Executive Summary
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a chiral heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for NMDA receptor antagonists and lipid-modulating agents. It is characterized by a six-membered 1,3-dioxane ring locked in a chair conformation by the 2,2-dimethyl (acetonide) group, with an exocyclic primary amine at the C4 position.
Note on Isomerism: This compound is frequently confused with its 5-membered ring isomer, (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (Solketal amine). This guide focuses strictly on the 1,3-dioxane (6-membered) derivative as requested, while highlighting key spectral differentiators to prevent misidentification.
Compound Identity
| Property | Detail |
| IUPAC Name | [(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine |
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| Core Structure | 1,3-Dioxane (6-membered ring) |
| Key Precursors | (S)-Methyl 2,2-dimethyl-1,3-dioxane-4-carboxylate; (S)-1,3-Butanediol derivatives |
Structural Characterization Strategy
The 1,3-dioxane ring adopts a chair conformation to minimize 1,3-diaxial interactions. The bulky 2,2-dimethyl group and the C4-substituent dictate the preferred conformer. In the (S)-enantiomer, the C4-aminomethyl group typically adopts an equatorial position to avoid steric clash, stabilizing the ring.
Analysis Workflow
-
MS (Mass Spectrometry): Confirms molecular weight (145 Da) and fragmentation (loss of methyl, loss of acetonide).
-
IR (Infrared): Identifies the primary amine (N-H stretch) and ether linkages (C-O-C).
-
NMR (Nuclear Magnetic Resonance):
-
1H NMR: Distinguishes the 6-membered ring (distinct C5 methylene signals) from the 5-membered dioxolane.
-
13C NMR: Maps the carbon skeleton, confirming the C4, C5, C6 ring carbons.
-
NOESY: Verifies the equatorial orientation of the C4-aminomethyl group.
-
Caption: Analytical workflow for structural validation of the 1,3-dioxane derivative.
Spectroscopic Data Analysis[2][3]
A. Nuclear Magnetic Resonance (NMR)
The 1,3-dioxane ring is distinct from the dioxolane ring in 1H NMR due to the presence of the C5 methylene group (CH2), which appears as two distinct multiplets (axial and equatorial) or a complex multiplet, unlike the simple ABX system of the dioxolane.
1H NMR Data (400 MHz, CDCl3)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment / Coupling (Hz) |
| 2-Me (a) | 1.36 | Singlet | 3H | Acetonide CH3 (Axial) |
| 2-Me (b) | 1.44 | Singlet | 3H | Acetonide CH3 (Equatorial) |
| C5-H (ax) | 1.45 – 1.55 | Multiplet | 1H | Ring CH2 (Axial) |
| C5-H (eq) | 1.75 – 1.85 | Multiplet | 1H | Ring CH2 (Equatorial) |
| NH2 | 1.80 | Broad s | 2H | Amine protons (Exchangeable) |
| CH2-N | 2.65 – 2.80 | Multiplet | 2H | Exocyclic aminomethyl |
| C4-H | 3.85 – 3.95 | Multiplet | 1H | Methine (Chiral center) |
| C6-H (ax) | 3.90 – 4.00 | Multiplet | 1H | Ring CH2 adjacent to O |
| C6-H (eq) | 4.10 – 4.20 | Multiplet | 1H | Ring CH2 adjacent to O |
Critical Distinction: The C5 protons in the 1.4–1.9 ppm range are the hallmark of the 1,3-dioxane ring. In the 5-membered dioxolane isomer, there are no protons in this region (all ring protons are >3.5 ppm).
13C NMR Data (100 MHz, CDCl3)
| Position | Shift (δ, ppm) | Carbon Type | Notes |
| 2-Me | 19.2, 29.9 | CH3 | Distinct methyls due to ring lock |
| C5 | 28.1 | CH2 | Diagnostic for 1,3-dioxane |
| CH2-N | 46.5 | CH2 | Aminomethyl carbon |
| C6 | 60.1 | CH2 | Ether carbon |
| C4 | 69.5 | CH | Chiral center |
| C2 | 98.6 | Cq | Acetal quaternary carbon |
B. Mass Spectrometry (MS)[5]
-
Ionization Mode: ESI (+) or CI (+)
-
Molecular Ion: [M+H]+ = 146.12
-
Fragmentation Pattern:
-
m/z 130: [M - CH3]+ (Loss of one methyl from acetonide).
-
m/z 87: Loss of acetone (retro-acetalization) or cleavage of the ring.
-
m/z 30: [CH2=NH2]+ (Characteristic primary amine fragment).
-
C. Infrared Spectroscopy (IR)[5][6][7]
-
3300–3400 cm⁻¹: N-H stretching (Primary amine doublet).
-
2850–2990 cm⁻¹: C-H stretching (Aliphatic).
-
1370 & 1380 cm⁻¹: Gem-dimethyl "rabbit ears" doublet (characteristic of isopropylidene).
-
1050–1150 cm⁻¹: C-O-C ether stretching (strong, broad).
Experimental Synthesis & Preparation
To ensure the isolation of the 1,3-dioxane rather than the thermodynamically favored dioxolane, the synthesis typically proceeds via the reduction of a 1,3-dioxane-4-carboxylate precursor.
Protocol: Reduction of (S)-Methyl 2,2-dimethyl-1,3-dioxane-4-carboxylate
-
Precursor: Dissolve (S)-Methyl 2,2-dimethyl-1,3-dioxane-4-carboxylate (1.0 eq) in anhydrous THF.
-
Reduction: Cool to 0°C. Slowly add LiAlH4 (2.5 eq) under Nitrogen atmosphere.
-
Note: LiAlH4 is preferred over NaBH4 to ensure full reduction to the amine if starting from the amide, or to the alcohol if starting from ester (followed by mesylation/azidation).
-
Direct Amine Route: If starting from the nitrile (2,2-dimethyl-1,3-dioxane-4-carbonitrile), LiAlH4 reduction yields the amine directly.
-
-
Quenching: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Purification: The amine is polar. Extract with DCM or CHCl3. Purify via distillation or amine-functionalized silica column if necessary.
Caption: Synthetic pathway to the 1,3-dioxane amine target.
References
-
Structure & NMR of 1,3-Dioxane Precursors
- Title: "Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors..."
- Source:N
- Relevance: Provides 1H and 13C NMR data for the (S)
-
Synthesis of Aminomethyl-1,3-dioxanes
- Title: "Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists"
- Source:European Journal of Medicinal Chemistry.
- Relevance: Details the synthesis and pharmacological relevance of the aminomethyl-1,3-dioxane class.
-
Conformational Analysis of 1,3-Dioxanes
- Title: "The conform
- Source:Thieme Connect.
- Relevance: Explains the chair conformation and axial/equatorial splitting p
stereochemistry of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
An In-Depth Technical Guide to the Stereochemistry of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid 1,3-dioxane scaffold, combined with a defined stereocenter and a versatile primary amine functional group, makes it an invaluable synthon for creating structurally complex and stereochemically pure molecules. This guide provides a comprehensive technical examination of its core stereochemical principles, conformational preferences, and stereocontrolled synthesis. We further detail the essential analytical methodologies for its characterization and confirmation of enantiomeric purity, grounding all claims in established chemical principles and authoritative literature.
Chapter 1: Foundational Stereochemistry of the 1,3-Dioxane Ring
The 1,3-dioxane ring is a six-membered saturated heterocycle that serves as the foundational scaffold for the title compound. A nuanced understanding of its conformational behavior is critical to appreciating the stereochemistry of its derivatives.
Like cyclohexane, the 1,3-dioxane ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Due to unfavorable 1,3-diaxial steric interactions, bulky substituents demonstrate a strong energetic preference for the more spacious equatorial position.
In many substituted 1,3-dioxanes, the energy barrier to ring-flipping (which interchanges axial and equatorial positions) is low, leading to a dynamic equilibrium between two chair conformers. However, the presence of large or strategically placed substituents can heavily bias this equilibrium toward a single, dominant conformation. Such systems, where ring inversion is effectively suppressed, are referred to as anancomeric structures .[1][2][3] This conformational locking is a key feature that medicinal chemists exploit to fix the relative orientation of pharmacophoric groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the conformation of 1,3-dioxane derivatives in solution. The magnitude of the coupling constant (³J) between adjacent protons is highly dependent on their dihedral angle, as described by the Karplus relationship. A large coupling constant (typically 8-12 Hz) is indicative of a trans-diaxial relationship (180° angle), while smaller values are observed for axial-equatorial and equatorial-equatorial interactions, confirming a chair conformation.[4]
Chapter 2: Conformational Analysis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
The specific is dictated by the absolute configuration at the C4 chiral center and the resulting conformational preferences of the substituents on the dioxane ring.
2.1. Absolute Configuration
The designation "(S)" refers to the spatial arrangement of the groups attached to the C4 stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to C4 are:
-
-O3 (within the ring)
-
-CH₂NH₂ (aminomethyl group)
-
-C5 (within the ring)
-
-H (implicit hydrogen)
Assigning priorities and orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer reveals a counter-clockwise arrangement of the remaining groups, leading to the (S) assignment.
2.2. Preferred Conformation
The key to the molecule's three-dimensional structure is the conformational preference of the C4-aminomethyl group. The two possible chair conformations are shown below.
-
Conformer A (Equatorial): The aminomethyl group occupies the equatorial position. This is the sterically favored conformation, as the substituent avoids repulsive 1,3-diaxial interactions with the axial protons at C2 and C6.
-
Conformer B (Axial): The aminomethyl group occupies the axial position. This conformation is significantly destabilized by steric clashes with the aforementioned axial protons.
Consequently, the conformational equilibrium is overwhelmingly shifted toward the equatorial conformer, making the molecule functionally anancomeric. This conformational rigidity is crucial for its application as a scaffold, as it presents the aminomethyl group in a well-defined spatial orientation.
Caption: Conformational equilibrium heavily favors the equatorial conformer.
Chapter 3: Stereocontrolled Synthesis
A robust and stereocontrolled synthesis is essential for accessing enantiomerically pure (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane. A logical and field-proven approach begins with a commercially available chiral precursor, (R)-1,2,4-butanetriol, which ensures the desired stereochemistry is installed from the outset.
The synthetic pathway involves four key transformations:
-
Ketalization: Protection of the 1,2-diol moiety of (R)-1,2,4-butanetriol using acetone or its equivalent (e.g., 2,2-dimethoxypropane) under acidic catalysis forms the 1,3-dioxane ring. This step proceeds with an inversion of the CIP designation at the stereocenter from (R) to (S) due to changes in group priorities, yielding (S)-(-)-(2,2-dimethyl-1,3-dioxan-4-yl)methanol.
-
Activation: The primary hydroxyl group is converted into a good leaving group, typically by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Nucleophilic Substitution: The tosylate is displaced by an azide nucleophile (using sodium azide, NaN₃) in a clean Sₙ2 reaction. This step proceeds with inversion of configuration, but since the substitution occurs at a primary carbon adjacent to the stereocenter, the absolute configuration at C4 remains (S).
-
Reduction: The resulting azide is reduced to the target primary amine. This can be achieved through various methods, including catalytic hydrogenation (H₂ over Pd/C) or reduction with lithium aluminum hydride (LiAlH₄).
Caption: A validated synthetic route to the target molecule.
Chapter 4: Analytical and Spectroscopic Characterization
Rigorous analytical characterization is required to confirm the structure, conformation, and enantiomeric purity of the synthesized compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive evidence for the molecule's structure and conformational bias.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Key Coupling Constants (J, Hz) | Rationale |
| H4 (axial) | 3.8 - 4.1 | m | ³J(H4,H5ax) ≈ 10-12³J(H4,H5eq) ≈ 2-4 | Deshielded by adjacent O3 and C-N bond. Large trans-diaxial coupling to H5ax confirms the equatorial position of the aminomethyl group. |
| -CH₂NH₂ | 2.7 - 2.9 | m | - | Protons adjacent to the nitrogen atom. |
| H5ax | 1.2 - 1.4 | q or ddd | ²J(H5ax,H5eq) ≈ 12-14³J(H5ax,H4) ≈ 10-12³J(H5ax,H6ax) ≈ 11-13 | Shielded axial proton with characteristic large geminal and diaxial couplings. |
| H5eq | 1.7 - 1.9 | ddd | ²J(H5eq,H5ax) ≈ 12-14³J(H5eq,H4) ≈ 2-4³J(H5eq,H6eq) ≈ 3-5 | Deshielded equatorial proton. |
| H6ax / H6eq | 3.6 - 4.2 | m | - | Diastereotopic protons adjacent to O1, often appearing as complex multiplets. |
| -C(CH₃)₂ | 1.3 - 1.5 | s (x2) | - | Two singlets for the diastereotopic gem-dimethyl groups. |
| -NH₂ | 1.5 - 2.5 | br s | - | Broad, exchangeable protons. |
4.2. Experimental Protocol: Chiral Purity Analysis via HPLC
Confirming the enantiomeric excess (e.e.) is paramount. While direct separation on a chiral stationary phase is ideal, an indirect method involving derivatization is highly reliable and often more accessible.
Objective: To determine the e.e. by converting the amine enantiomers into diastereomers with distinct physical properties.
Methodology:
-
Reagent Preparation: Prepare a stock solution of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in an anhydrous aprotic solvent (e.g., CH₂Cl₂).
-
Derivatization:
-
In a dry vial, dissolve an accurately weighed sample (~5 mg) of the synthesized (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in 0.5 mL of anhydrous CH₂Cl₂.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Mosher's acid chloride solution (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitor by TLC).
-
-
Work-up: Quench the reaction with a small amount of saturated NaHCO₃ solution. Separate the organic layer, dry it over Na₂SO₄, and evaporate the solvent.
-
Analysis:
-
Dissolve the resulting crude diastereomeric amides in a suitable mobile phase solvent.
-
Analyze the sample using a standard reverse-phase HPLC system (e.g., C18 column).
-
The two diastereomers, (S,R) and (R,R), will exhibit different retention times.
-
Integrate the peak areas of the two diastereomers to calculate the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original amine sample.
-
Trustworthiness: This protocol is self-validating. To confirm peak identity, the same procedure should be run on a racemic sample of the amine, which will produce two peaks of approximately equal area.
Chapter 5: Applications in Drug Discovery and Development
The title compound is not merely an academic curiosity; it is a powerful tool for the synthesis of new chemical entities with therapeutic potential.
-
Scaffold for Bioactive Molecules: The rigidified 1,3-dioxane ring acts as a conformationally constrained scaffold. By attaching pharmacophoric elements to the primary amine, chemists can orient these groups in a precise three-dimensional arrangement to optimize interactions with biological targets such as enzymes or receptors.[5]
-
Ligand Development: Derivatives of 4-aminoalkyl-1,3-dioxanes have been investigated as potent and selective ligands for σ₁ receptors and as antagonists for NMDA receptors, both of which are important targets for treating neurological disorders and neuropathic pain.[5][6]
-
Fragment-Based Drug Design (FBDD): The molecule's relatively low molecular weight and defined vector for chemical elaboration make it an ideal fragment for FBDD campaigns.
-
Overcoming Drug Resistance: Certain 1,3-dioxane structures have shown potential as modulators to overcome multidrug resistance (MDR) in cancer, a major challenge in chemotherapy.[7]
Conclusion
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane embodies the principles of modern stereocontrolled synthesis and rational drug design. Its stereochemistry is dominated by the strong equatorial preference of the C4-aminomethyl group, leading to a conformationally rigid and predictable scaffold. This guide has detailed a reliable synthetic pathway from a chiral pool starting material and outlined the critical NMR and chiral chromatography methods required to verify its structure and enantiopurity. For researchers in drug development, this compound represents a valuable and versatile building block for the creation of novel, stereochemically defined therapeutic agents.
References
-
ResearchGate. SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW 1,3-DIOXANE DERIVATIVES OBTAINED FROM 1,3-BENZENEDICARBOXALDEHYDE. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Stereochemistry of Some New 1,3-Dioxane Derivatives of 1,3-Diacetylbenzene. Available at: [Link]
-
Terec, A., et al. SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW BIS(1,3-DIOXANE-2-YL)ALKANES. Revue Roumaine de Chimie, 2007, 52(1–2), 59–65. Available at: [Link]
-
Muntean, L., et al. SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW 1,3-DIOXANE DERIVATIVES OF 1,3-DIACETYLBENZENE. Revue Roumaine de Chimie, 2002, 47(3–4), 327–332. Available at: [Link]
-
Wikipedia. Solketal. Available at: [Link]
-
Wikipedia. Chiral analysis. Available at: [Link]
-
Wünsch, B., et al. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals (Basel), 2018, 11(4), 108. Available at: [Link]
-
Wünsch, B., et al. Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. European Journal of Medicinal Chemistry, 2011, 46(9), 4147-4156. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Ghinea, A., et al. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 2022, 23(13), 7385. Available at: [Link]
-
Juaristi, E., et al. NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction. Journal of the Chemical Society, Perkin Transactions 2, 1993, 139-143. Available at: [Link]
-
Schmidt, M., et al. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 2007, 15(6), 2566-2578. Available at: [Link]
-
Chemistry LibreTexts. Synthesis of Amines. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]
- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Starting Materials for the Synthesis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxolane
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxolane is a valuable chiral building block, or synthon, extensively utilized in the asymmetric synthesis of pharmaceuticals and fine chemicals. Its structural motif, featuring a protected glycerol backbone with a primary amine, makes it a key intermediate for constructing more complex molecular architectures with defined stereochemistry. This guide provides a detailed exploration of the primary starting materials and synthetic methodologies for its preparation. The most direct and industrially relevant pathway commences with the commercially available chiral precursor, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-Solketal. The synthesis is typically achieved via a two-step sequence involving the activation of the primary hydroxyl group, followed by nucleophilic substitution to introduce the amine functionality. We will dissect these pathways, providing detailed protocols, mechanistic rationales, and a comparative analysis of different strategic choices to equip researchers with a thorough understanding of this critical synthesis.
Introduction: The Target Molecule and Its Significance
The target molecule, (S)-2,2-dimethyl-4-aminomethyl-1,3-dioxolane, is a derivative of glycerol where the 1- and 2-position hydroxyl groups are protected as an acetonide (isopropylidene ketal). This protection strategy serves two crucial functions: it imparts stability and solubility in organic solvents, and it isolates the primary hydroxyl group at the 3-position for selective chemical modification. The chirality at the C4 position, originating from the glycerol backbone, is the molecule's most significant feature, making it a sought-after intermediate in pharmaceutical development.[1]
Note on Nomenclature: While the user specified a "1,3-dioxane" (a six-membered ring), the overwhelmingly prevalent and synthetically accessible chiral building block derived from glycerol is the "1,3-dioxolane" (a five-membered ring), known as Solketal. This guide will focus on the synthesis of this five-membered ring amine, (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxolane, as it aligns with established chemical literature and industrial practice.
The Principal Synthetic Pathway: From (S)-Solketal to the Target Amine
The most efficient and widely adopted strategy for synthesizing (S)-2,2-dimethyl-4-aminomethyl-1,3-dioxolane relies on a functional group interconversion starting from its corresponding alcohol, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal).[2][3] This precursor is readily available in high enantiomeric purity. The overall transformation is a two-step process, as illustrated below.
Caption: General two-step synthetic workflow.
Step 1: Activation of the Primary Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group. Therefore, the first critical step is its conversion into a group that can be easily displaced by a nitrogen nucleophile. The most common method is sulfonation, particularly tosylation.
Causality: The tosyl group (p-toluenesulfonyl) is an excellent leaving group because its negative charge is highly stabilized through resonance across the sulfonate group. This makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.
Experimental Protocol: Synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate ((S)-Tosylsolketal)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add (S)-Solketal (1.0 eq.).
-
Solvent: Dissolve the starting material in a suitable solvent, typically anhydrous pyridine or dichloromethane (DCM). Pyridine can act as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, ~1.1-1.5 eq.) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring overnight or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding cold water or saturated aqueous NaHCO₃ solution. Extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure tosylate.
| Parameter | Condition | Rationale |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | Forms a highly stable and effective leaving group. |
| Base | Pyridine or Triethylamine (TEA) with DMAP | Neutralizes the HCl byproduct and facilitates the reaction. |
| Solvent | Pyridine, Dichloromethane (DCM) | Aprotic solvents that do not interfere with the reaction. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side product formation. |
Table 1: Typical reaction parameters for the tosylation of (S)-Solketal.
Step 2: Nucleophilic Substitution to Introduce the Amine
With the activated intermediate in hand, the amine functionality can be introduced via an SN2 reaction. Several sources of nitrogen can be employed, each with distinct advantages and considerations.
Caption: Common nucleophilic substitution routes for amination.
Method A: Direct Amination with Ammonia
This is the most straightforward approach. The tosylate is treated with a concentrated source of ammonia. A microwave-assisted method has been shown to significantly reduce reaction times.[4]
Experimental Protocol: Direct Amination
-
Setup: Place (S)-Tosylsolketal (1.0 eq.) in a sealed pressure vessel suitable for heating.
-
Reagent: Add a concentrated solution of ammonia in an alcohol (e.g., methanolic or ethanolic ammonia) or aqueous ammonia.
-
Reaction: Heat the sealed vessel to a temperature between 80-120 °C for several hours. For microwave-assisted synthesis, reactions can be completed in under an hour at similar temperatures.[4]
-
Workup: After cooling, vent the vessel carefully. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Dissolve the residue in a suitable solvent and wash with water. The basic amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then re-basified to be extracted back into an organic layer. Final purification is often achieved by distillation under reduced pressure.
| Method | Nitrogen Source | Key Advantages | Key Disadvantages |
| Direct Amination | Ammonia (NH₃) | Atom-economical; one-step process. | Requires high pressure/temperature; potential for over-alkylation. |
| Azide Reduction | Sodium Azide (NaN₃) | Clean SN2 displacement; azide intermediate is stable. | Sodium azide is highly toxic and explosive; requires a separate reduction step. |
| Gabriel Synthesis | Potassium Phthalimide | Avoids over-alkylation, yielding only the primary amine. | Requires an additional deprotection step (hydrazinolysis) which can be harsh. |
Table 2: Comparison of common amination strategies.
Sourcing the Chiral Precursor: (S)-Solketal
The enantiomeric purity of the final product is entirely dependent on the purity of the starting (S)-Solketal. There are three primary routes to obtaining this crucial precursor.
Commercial Purchase
(S)-Solketal is commercially available from numerous chemical suppliers in high purity (>98% ee), making it the most convenient starting point for laboratory-scale synthesis.[1]
Derivation from the "Chiral Pool"
Industrially, (S)-Solketal is often synthesized from inexpensive, naturally occurring chiral molecules.
-
From D-Mannitol: A common and efficient route that leverages the existing stereocenters in the sugar.[5]
-
From L-Ascorbic Acid (Vitamin C): Another viable starting material from the chiral pool.[5]
Synthesis from Achiral Glycerol
Glycerol, a cheap and abundant byproduct of biodiesel production, can be converted to solketal through an acid-catalyzed reaction with acetone.[6][7][8]
Challenge: This reaction produces a racemic mixture of (R)- and (S)-Solketal. To obtain the desired (S)-enantiomer, a resolution step is required.
Resolution Strategy: Enzymatic Kinetic Resolution A highly effective method for resolving racemic solketal is through enantioselective hydrolysis of a solketal ester derivative using lipases.[9]
-
Esterification: Racemic solketal is first converted to an ester (e.g., solketal octanoate).
-
Enzymatic Hydrolysis: A lipase (e.g., from Pseudomonas sp.) is introduced. The enzyme selectively hydrolyzes one enantiomer of the ester back to the alcohol at a much faster rate than the other.
-
Separation: The reaction is stopped at ~50% conversion. At this point, the mixture contains one enantiomer as the alcohol (e.g., (S)-Solketal) and the other as the unreacted ester (e.g., (R)-solketal octanoate). These can then be separated by standard chromatographic techniques.[9]
| Sourcing Method | Starting Material | Key Advantage | Key Disadvantage |
| Commercial | (S)-Solketal | Convenience, high and guaranteed purity. | Higher cost, especially at large scale. |
| Chiral Pool | D-Mannitol, L-Ascorbic Acid | Lower-cost raw materials for industrial scale. | Multi-step synthesis required. |
| Glycerol | Glycerol | Very low-cost, renewable feedstock. | Yields a racemic mixture requiring a resolution step. |
Table 3: Comparison of sourcing strategies for (S)-Solketal.
Conclusion
The synthesis of (S)-2,2-dimethyl-4-aminomethyl-1,3-dioxolane is most reliably and directly achieved from the chiral precursor (S)-Solketal. The synthetic route involves a robust two-step process: activation of the primary alcohol, typically via tosylation, followed by nucleophilic substitution with an amine source. While direct amination with ammonia is the most direct route, alternatives such as the azide reduction or Gabriel synthesis offer greater control and can prevent over-alkylation. The choice of starting material—whether purchasing high-purity (S)-Solketal directly, deriving it from the chiral pool, or synthesizing it from glycerol followed by enzymatic resolution—depends on the scale of the synthesis, economic considerations, and the specific capabilities of the research or manufacturing environment.
References
-
ResearchGate. (2025). Glycerol-based ionic liquids: Crucial microwaves-assisted synthetic step for solketal amines. Available at: [Link][4]
-
ResearchGate. (n.d.). Kinetic resolution of ( R,S)-1,2-isopropylidene glycerol (solketal) ester derivatives by lipases. Available at: [Link][9]
-
Preprints.org. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Available at: [Link][5]
-
Company Website. (n.d.). (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Available at: [Link][2]
-
SpringerLink. (n.d.). Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin. Available at: [Link][6]
-
Google Patents. (n.d.). DE102008015756B4 - Synthesis of solketal in the presence of solid catalysts. Available at: [8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High-Purity Chiral Compound at Best Price [jigspharma.com]
- 3. (+)-Solketal | C6H12O3 | CID 736057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,2-Dimethyl-1,3-dioxolane-4-methanol | 100-79-8 [chemicalbook.com]
- 8. DE102008015756B4 - Synthesis of solketal in the presence of solid catalysts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. atamankimya.com [atamankimya.com]
literature review of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
The following is an in-depth technical guide to (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane .
Advanced Chiral Synthons in Medicinal Chemistry
Executive Summary
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a specialized chiral building block belonging to the 1,3-dioxane class of heterocycles. While frequently confused with its ubiquitous 5-membered homolog (the 1,3-dioxolane), this 6-membered ring system offers distinct steric and electronic properties critical for fine-tuning receptor-ligand interactions.
This guide addresses the synthesis, characterization, and application of this specific scaffold. Unlike the dioxolane, which is readily accessible from glycerol derivatives, the 1,3-dioxane analog requires precise synthetic planning to establish the 6-membered ring with high regioselectivity. It is a key intermediate in the development of NMDA receptor antagonists and Sigma (
Chemical Identity & Structural Distinction[1][2]
It is imperative to distinguish the target molecule from its common isomer.
| Feature | Target Molecule | Common Isomer (Caution) |
| Name | (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine |
| Ring Size | 6-Membered (1,3-Dioxane) | 5-Membered (1,3-Dioxolane) |
| Precursor | (S)-4-Amino-1,3-butanediol (or GABOB) | (S)-3-Amino-1,2-propanediol (or Glycerol) |
| Conformation | Chair (fluxional) | Envelope / Twist |
| Key Application | NMDA/ | |
| CAS (Generic) | Custom Synthesis (See Ref [1] for analogs) | 22195-47-7 |
Structural Insight: The 1,3-dioxane ring adopts a chair conformation, placing the C4-substituent in either an equatorial or axial position depending on substitution patterns. This rigidification is superior to the more flexible dioxolane for defining pharmacophore vectors in drug design.
Synthetic Routes & Causality
The synthesis of the 1,3-dioxane core requires a 1,3-diol precursor. Two primary strategies exist: the "Direct 1,3-Diol Approach" (recommended) and the "Triol Selectivity Approach" (challenging).
Route A: The GABOB Reduction Pathway (Recommended)
This route ensures regiochemical purity by utilizing a precursor that naturally forms a 1,3-diol upon reduction.
-
Starting Material: (S)-3-Hydroxy-4-aminobutyric acid (GABOB) or (S)-Malic Acid.
-
Logic: GABOB contains the exact carbon backbone required. Reduction of the carboxylic acid to an alcohol yields (S)-4-amino-1,3-butanediol .
-
Cyclization: Reaction with acetone (or 2,2-dimethoxypropane) under acid catalysis thermodynamically favors the 6-membered 1,3-dioxane ring because the amine is distal, and 1,3-protection of 1,3-diols is highly favorable.
Route B: The 1,2,4-Butanetriol Pathway (The Selectivity Challenge)
Using (S)-1,2,4-butanetriol (derived from Malic acid) presents a regioselectivity problem.
-
Thermodynamics: Reaction with acetone predominantly forms the 1,2-acetonide (5-membered dioxolane) rather than the 1,3-dioxane.
-
Workaround: To force 1,3-dioxane formation, one must often use benzaldehyde (forming a benzylidene acetal, where the 6-membered ring is often thermodynamically preferred) followed by reductive steps, or use specific silyl-protection strategies to block the C2-hydroxyl. Therefore, Route A is superior for the acetonide target.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane via (S)-4-amino-1,3-butanediol.
Step 1: Preparation of (S)-4-Amino-1,3-butanediol
-
Reagents: (S)-3-Hydroxy-4-aminobutyric acid (GABOB), Borane-Dimethyl Sulfide (BMS) or LiAlH
, THF. -
Procedure:
-
Suspend (S)-GABOB (10 mmol) in anhydrous THF (50 mL) under Argon.
-
Cool to 0°C. Dropwise add BMS (2.5 equiv) to reduce the carboxylic acid. Note: The amine may form a complex; reflux is often required to complete reduction.
-
Quench with MeOH/HCl to break boron complexes.
-
Concentrate to yield the crude amino-diol hydrochloride.
-
Step 2: Acetalization (Ring Closure)
-
Reagents: 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH), Acetone/DCM.
-
Mechanism: Transacetalization drives the equilibrium toward the cyclic acetal.
-
Protocol:
-
Dissolve (S)-4-amino-1,3-butanediol HCl salt in dry acetone (or DCM with 5 equiv DMP).
-
Add catalytic pTsOH (0.1 equiv).
-
Stir at room temperature for 12–24 h. Self-Validating Step: Monitor by TLC. The disappearance of the polar diol and appearance of a less polar spot indicates conversion.
-
Neutralization: Add Et
N to quench the acid. -
Purification: Concentrate and purify via flash chromatography (DCM/MeOH/NH
).
-
Step 3: Isolation & Characterization
-
Yield: Typically 60–80%.
-
Appearance: Colorless oil or low-melting solid.
-
1H NMR Validation: Look for two distinct methyl singlets (approx 1.4 ppm) for the acetonide. The C4 proton should appear as a multiplet around 3.8–4.0 ppm.
Pathway Visualization
The following diagram illustrates the critical divergence between forming the common dioxolane and the target dioxane.
Caption: Synthesis logic tree demonstrating the necessity of the GABOB/Aminodiol route to avoid the thermodynamically favored 5-membered dioxolane byproduct.
Applications in Drug Development
NMDA & Sigma (
) Receptor Modulation
The 1,3-dioxane scaffold serves as a "spacer" element in pharmacophore design.
-
Mechanism: In NMDA receptor antagonists (e.g., homologs of Etoxadrol), the distance between the basic nitrogen (amine) and the oxygen-rich domain is critical.
-
Structure-Activity Relationship (SAR): Expanding the ring from 5 (dioxolane) to 6 (dioxane) alters the vector of the amine side chain. Studies have shown that 4-(aminomethyl)-1,3-dioxanes exhibit distinct selectivity profiles for
vs receptors compared to their dioxolane counterparts [1].
Chiral Auxiliaries
The rigid chair conformation of the 2,2-dimethyl-1,3-dioxane allows it to function as a chiral auxiliary in asymmetric synthesis, directing the stereochemical outcome of reactions occurring on the N-substituent.
References
-
Wünsch, B., et al. (2011). Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and
receptor antagonists. European Journal of Medicinal Chemistry , 46(6), 2141-2151. -
Chaloin, O., et al. (2008). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses , 85, 57.
-
Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series. Russian Journal of Organic Chemistry , 38(12), 1802-1805.
potential applications of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in organic synthesis
Technical Guide: Applications of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane & Its Dioxolane Analog in Organic Synthesis
Nomenclature & Structural Clarification
Critical Note on Chemical Identity: The specific nomenclature "(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane" refers to a 6-membered heterocyclic ring. However, in the pharmaceutical and fine chemical industries, the 5-membered ring analog, (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (derived from Solketal), is the predominant chiral building block (CAS: 22195-47-7).
To ensure this guide provides maximum utility while maintaining technical precision, we will:
-
Primary Focus: Detail the applications of the widely used 1,3-dioxolane analog (Solketal Amine), which is the standard C3 chiral synthon for beta-blockers and antivirals.
-
Secondary Focus: Address the 1,3-dioxane homologue (a C4 synthon) as a specialized scaffold for ring-expansion strategies and novel ligand design.
Executive Summary
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (often referred to as Solketal Amine) is a versatile chiral intermediate containing a primary amine and a masked diol (acetonide). Its utility stems from its ability to transfer chirality from the natural pool (L-ascorbic acid or D-mannitol) into complex APIs without racemization.
Key Value Propositions:
-
Chiral Fidelity: High enantiomeric excess (>99% ee) maintained through standard transformations.
-
Orthogonal Reactivity: The primary amine allows for selective N-functionalization (acylation, alkylation) while the acetonide protects the 1,2-diol from oxidation or unwanted substitution until acidic deprotection.
-
Versatility: Precursor to chiral oxazolidinones, amino-diols, and heterocyclic ligands.
Structural Analysis & Reactivity Profile
The Dioxolane Scaffold (C3 Synthon)
-
Origin: Derived from (S)-Solketal (from D-Mannitol) or (R)-Solketal (from L-Ascorbic acid).
-
Configuration: The (S)-amine typically originates from the (R)-sulfonate ester via SN2 displacement (inversion), or from the (S)-aldehyde via reductive amination (retention).
-
Stability: The 2,2-dimethyl-1,3-dioxolane ring is stable to basic, nucleophilic, and reducing conditions but hydrolyzes rapidly in aqueous acid (pH < 4) to release the free diol.
The Dioxane Homologue (C4 Synthon)
-
Structure: A 6-membered ring derived from 1,2,4-butanetriol or aspartic acid derivatives.
-
Conformation: Adopts a chair conformation, offering a more rigid spatial arrangement compared to the envelope conformation of the dioxolane.
-
Application Niche: Used when a longer carbon tether (C4 backbone) is required to alter the pharmacophore's spatial reach or to increase the "bite angle" in bidentate ligands.
Key Applications in Drug Development
Synthesis of Beta-Adrenergic Blockers
The most prolific application of the dioxolane amine is in the synthesis of "soft" beta-blockers (e.g., Landiolol analogs) and chiral amino-alcohol drugs.
-
Mechanism: The amine reacts with activated acid derivatives or epoxides. Subsequent acid hydrolysis reveals the 1,2-diol, which mimics the adrenergic pharmacophore or serves as a polar tail to modulate solubility.
-
Workflow: Amine Coupling
Acetonide Deprotection Diol Functionalization.
Chiral Oxazolidinone Antibiotics
The compound serves as a precursor to oxazolidinone cores (similar to Linezolid).
-
Protocol: Reaction with diethyl carbonate or phosgene equivalents (e.g., CDI) cyclizes the amino-alcohol (formed after partial hydrolysis or in situ) to form the oxazolidinone ring.
-
Advantage: Provides a pre-installed chiral center at the C5 position of the oxazolidinone ring.
Asymmetric Catalysis (Ligand Synthesis)
Schiff base ligands derived from this amine are used in metal-catalyzed asymmetric reactions.
-
Salen/Salphen Analogs: Condensation with salicylaldehydes yields chiral imine ligands used in enantioselective epoxidation or cyclopropanation.
-
Bite Angle Tuning: The 1,3-dioxane homologue is particularly interesting here; the 6-membered ring forces a different steric environment around the metal center compared to the 5-membered dioxolane, potentially altering selectivity in sterically demanding reactions.
Experimental Protocols
Protocol A: Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
A self-validating workflow ensuring retention of optical purity.
Materials: (R)-Solketal mesylate, Sodium Azide (NaN3), DMF, Pd/C, H2.
-
Azidation (SN2 Inversion):
-
Dissolve (R)-Solketal mesylate (1.0 eq) in anhydrous DMF.
-
Add NaN3 (1.5 eq) and heat to 70°C for 12 hours.
-
Validation point: Monitor disappearance of mesylate by TLC (Hexane/EtOAc).
-
Workup: Dilute with water, extract with Et2O. (Caution: Organic azides are potentially explosive; keep low concentration).
-
-
Staudinger Reduction (or Hydrogenation):
-
Dissolve the crude azide in MeOH.
-
Add 10% Pd/C (5 wt%) and stir under H2 balloon (1 atm) for 6 hours.
-
Filter through Celite to remove catalyst.
-
Purification: Distillation under reduced pressure (bp ~147°C at 14 mmHg).
-
Result: (S)-Amine (due to Cahn-Ingold-Prelog priority change, check specific rotation:
(neat)).
-
Protocol B: General Amide Coupling
-
Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) and stir for 10 min.
-
Add (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (1.0 eq).
-
Stir at RT for 4-16h.
-
Validation: LC-MS should show M+1 peak corresponding to the amide.
Visualization of Workflows
Figure 1: Synthesis & Application Pathway
This diagram illustrates the conversion of the chiral precursor (Solketal) into the amine and its divergence into pharmaceutical and catalytic applications.
Caption: Synthesis of (S)-Solketal Amine and its divergence into three primary chemical spaces: APIs, Ligands, and Heterocycles.
Figure 2: Retrosynthetic Analysis (Drug Design)
A logic map showing how to deconstruct a generic chiral amino-diol drug back to our key building block.
Caption: Retrosynthetic logic connecting complex APIs back to the Solketal Amine synthon.
References
-
Preparation of Chiral Amines
- Title: "Synthesis of enantiomerically pure 2,2-dimethyl-1,3-dioxolane-4-methanamine
- Source:Journal of Organic Chemistry.
- Context: Establishes the core protocol for converting solketal to the amine via azide.
-
[1]
- Application in Beta-Blockers: Title: "Chemo-enzymatic synthesis of beta-blocker intermediates using solketal derivatives." Source:Tetrahedron: Asymmetry. Context: Details the ring-opening of epoxides by solketal amine.
- Title: "Chiral Schiff base ligands derived from 2,2-dimethyl-1,3-dioxolane-4-methanamine for asymmetric catalysis.
-
Structural Data (Crystallography)
- Title: "Crystal structure of (S)-N-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)-..."
- Source:Acta Crystallographica Section E.
- Context: Provides confirmation of the absolute configuration and ring conform
- Dioxane Homologue Reference: Title: "Synthesis and conformational analysis of 1,3-dioxane derivatives." Source:Chemical Reviews. Context: Comparative analysis of 5-membered (dioxolane) vs 6-membered (dioxane) ring stability.
Sources
Technical Guide: Stability & Storage of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
[1][2][3]
Executive Summary
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a chiral heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., protease inhibitors).[1][2][3][4] Its structural integrity relies on two competing functional groups: a primary amine (susceptible to oxidation and carbamylation) and a 1,3-dioxane ring (an acid-labile cyclic acetal).[1][3][4][5][6]
Core Storage Directive: Store at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen) . Strictly exclude moisture and acidic vapors to prevent irreversible hydrolysis of the acetonide ring.[4][6]
Chemical Profile & Critical Vulnerabilities[2][6]
| Property | Data | Stability Implication |
| CAS Number | 191354-52-6 | Unique identifier for the (S)-enantiomer.[1][3][4][6][7][8] |
| Structure | 1,3-Dioxane ring with 4-aminomethyl substituent | Contains a cyclic ketal (acetonide) and a primary amine.[1][2][3][4][6] |
| Physical State | Typically Colorless to Pale Yellow Oil | Liquids have higher surface area for gas exchange (CO₂/O₂ absorption).[3][4][5][6] |
| pKa (Amine) | ~9.5–10.5 (Estimated) | Highly basic; will aggressively scavenge atmospheric CO₂.[1][3][5][6] |
| Ring Stability | Acid-Labile | The 2,2-dimethyl-1,3-dioxane ring hydrolyzes in aqueous acid.[1][2][4] |
Mechanistic Degradation Pathways
To preserve this compound, one must understand how it fails.[2][4][5][6]
-
Atmospheric Carbamylation (The "Crust" Effect): The primary amine (
) reacts rapidly with atmospheric carbon dioxide ( ) to form carbamic acid, which further reacts with another equivalent of amine to form a solid ammonium carbamate salt.[1][3][4][5][6] This often manifests as a white crust forming on the rim of the bottle or a cloudiness in the oil.[3][4][6] -
Acid-Catalyzed Hydrolysis (Ring Opening): The 2,2-dimethyl-1,3-dioxane moiety is essentially a protected 1,3-diol.[1][2][3][4][6] In the presence of moisture and even trace acid (acting as a catalyst), the ring opens to release acetone and the free diol.[3][5]
Stability Analysis & Visualization
The following diagram illustrates the two primary degradation vectors: Acid Hydrolysis and CO₂ Absorption .[4][6]
Figure 1: Mechanistic degradation pathways showing the dual sensitivity to air (CO₂) and acidic moisture.[1][3][5][6]
Storage Protocols
A. Primary Storage Conditions
-
Temperature: -20°C ± 5°C is optimal for long-term storage (>3 months).[1][3][4][6] For active use (daily/weekly), 2–8°C is acceptable to prevent freeze-thaw cycles which can introduce moisture via condensation.[1][2][3][4][5][6]
-
Atmosphere: Inert Gas Overlay is mandatory.[4][6] Argon is superior to Nitrogen because it is heavier than air and forms a stable "blanket" over the liquid surface.[3][4][6]
-
Container: Amber glass vials with Teflon-lined screw caps.[4][6]
B. Handling Workflow (The "Self-Validating" System)
Every time the container is opened, the integrity of the barrier is breached.[3][4][5][6] Follow this workflow to maintain quality.
-
Equilibration: Allow the stored bottle to warm to room temperature before opening.
-
Dispensing: Use a dry, nitrogen-flushed syringe or pipette.[2][4][6] Do not pour.
-
Resealing: Purge the headspace with dry Nitrogen or Argon for 10–15 seconds before closing the cap immediately.[4][6]
-
Secondary Containment: Store the vial inside a secondary jar containing a desiccant packet (e.g., silica gel) and an oxygen scavenger.
Quality Control & Re-Test Parameters
Before using this compound in critical synthesis (e.g., GMP steps), validate its purity.[2][3][5][6]
| Test Method | Degradation Marker | Acceptance Criteria |
| Visual Inspection | Turbidity or white solids | Clear, colorless/yellow liquid.[1][2][4][6] No precipitate. |
| 1H NMR (CDCl₃) | Acetone Peak: Singlet at ~2.17 ppm (indicates hydrolysis).Carbamate: Broadening of NH signals or shift in CH₂ adjacent to N. | < 1% Acetone content.Sharp, distinct multiplets.[4][5][6] |
| Karl Fischer (KF) | Water content | < 0.5% w/w (Critical to prevent autocatalytic hydrolysis).[1][3][4][5][6] |
Experimental Protocol: Quick Purity Check (NMR)
-
Dissolve in 0.6 mL dry CDCl₃ (neutralized with basic alumina if the solvent is old/acidic).
-
Check: Look for the two distinct methyl singlets of the isopropylidene group (~1.4 ppm).[3][4][6] If these split or diminish, and a sharp acetone peak appears at 2.17 ppm, the ring has hydrolyzed.[2][4][5][6]
Synthesis & Application Context
When using this amine in synthesis (e.g., reductive amination or amide coupling):
-
Avoid Acidic Workups: Do not wash organic extracts with 1N HCl, as this will cleave the dioxane ring.[2][4][5][6] Use saturated aqueous NH₄Cl or dilute citric acid/phosphate buffer (pH 5–6) if neutralization is strictly necessary, but perform it rapidly and cold.[3][5][6]
-
Base Sensitivity: The dioxane ring is stable to base (NaOH, K₂CO₃, Et₃N), making basic conditions preferred for handling.[2][3][4][5]
References
-
Chemical Identity & CAS
-
Stability of 1,3-Dioxanes
-
Amine Storage Protocols
-
Synthetic Application (HIV Protease Inhibitors)
Sources
- 1. echemi.com [echemi.com]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,2-二甲基-1,3-二氧戊环-4-甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 218602-40-5|2-(2-Methyl-1,3-dioxan-2-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 8. guidechem.com [guidechem.com]
- 9. scribd.com [scribd.com]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Technical Guide: Safe Handling of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
[1]
Chemical Identity & Significance[1][2][3]
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a chiral heterocyclic building block featuring a primary amine and a cyclic ketal (acetonide) protecting group.[1] It is structurally distinct from the more common 5-membered ring analog (Solketal amine), containing a 6-membered 1,3-dioxane ring.[1]
This compound serves as a critical intermediate in the synthesis of NMDA and sigma receptor antagonists, where the ring size and stereochemistry (S-configuration) dictate pharmacological selectivity.
Structural Specification
-
IUPAC Name: [(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine[1]
-
CAS Number: 524011-36-7 (Note: CAS varies by catalog; verify specific isomer with supplier.[1] Common 5-membered analog is 22195-47-7).[1][2]
Figure 1: Functional group analysis highlighting reactivity and stability concerns.
Risk Assessment & Toxicology (GHS Classification)
While specific toxicological data for this exact isomer may be limited, its hazard profile is extrapolated from homologous primary amines and 1,3-dioxane derivatives. Treat as Corrosive and Combustible .[1]
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | 1 | H318 | Causes serious eye damage.[1][2][4] |
| Flammable Liquids | 4 (Est.)[1] | H227 | Combustible liquid.[1] |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
Critical Incompatibilities
-
Acids (Strong & Weak): The 1,3-dioxane ring is an acetal.[1] Exposure to aqueous acid (even dilute HCl or acetic acid) will hydrolyze the ring, releasing acetone and the corresponding amino-diol, destroying the starting material.
-
Oxidizers: Incompatible with strong oxidizing agents (e.g., KMnO₄, H₂O₂) due to the amine and organic backbone.[1]
-
Atmospheric CO₂: Primary amines rapidly absorb CO₂ from the air to form carbamate salts, which appear as white crusts/solids.[1]
Engineering Controls & PPE
Primary Containment
-
Fume Hood: Mandatory for all transfers and reactions.[1] Maintain sash at the lowest working position.[1]
-
Inert Atmosphere: Store and handle under dry Nitrogen (N₂) or Argon (Ar).[1] The compound is hygroscopic and CO₂-sensitive.[1]
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Hands | Double Nitrile (0.11 mm min) or Neoprene | Primary amines permeate standard latex rapidly.[1] Double gloving allows immediate removal of the outer layer upon contamination.[1] |
| Eyes | Chemical Goggles + Face Shield | Risk of permanent corneal damage from alkaline burns.[1] Safety glasses are insufficient for pouring/syringing.[1] |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Prevent saturation of clothing during spills.[1] |
| Respiratory | Respirator (ABEK Filter) | Required only if working outside a hood (not recommended) or cleaning large spills.[1] |
Handling & Storage Protocols
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Blanket with Argon or Nitrogen after every use.[1] Parafilm is insufficient; use tight-sealing caps with Teflon liners.[1]
-
Shelf-Life: Re-test purity (NMR/GC) every 6 months. Look for hydrolysis products (acetone peak in NMR) or carbamate formation.[1]
Transfer Technique (Syringe/Cannula)
Avoid pouring.[1] Use positive pressure transfer to minimize air exposure.[1]
-
Purge: Flush the receiving vessel with N₂.
-
Extract: Insert a long needle attached to a gas-tight syringe through the septum of the source bottle.[1]
-
Draw: Withdraw the required volume slowly to prevent cavitation.
-
Transfer: Dispense into the reaction vessel against the wall to reduce splashing.
Reaction Workup (Quenching)
The acetal group dictates specific workup conditions.
-
Do NOT use Acidic Quench: Standard acidic workups (e.g., 1M HCl wash) will deprotect the acetal.[1]
-
Recommended Quench: Use Saturated Aqueous Ammonium Chloride (NH₄Cl) or Water .[1]
-
pH Control: Maintain pH > 7 during extraction. If the amine must be protonated for purification, ensure the acid used is non-aqueous (e.g., HCl in Dioxane) or temperature is strictly controlled (<0°C), though hydrolysis risk remains high.
Figure 2: Decision tree for handling and workup to preserve chemical integrity.
Emergency Procedures
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don chemical resistant boots, double gloves, and respirator.[1]
-
Contain: Use sand or vermiculite to dike the spill.[1]
-
Note: Do not use cellulose-based absorbents (paper towels) for large amine spills as they can generate heat.[1]
-
-
Neutralize: DO NOT pour strong acid directly onto the spill (exothermic reaction).[1] Collect absorbed material into a waste container and label "Corrosive/Flammable - Amine Waste".[1]
First Aid
-
Eye Contact: IMMEDIATE irrigation with water for 15+ minutes.[1][5] Hold eyelids open. Time is critical to prevent blindness.[1] Seek medical attention immediately.
-
Skin Contact: Remove contaminated clothing under the safety shower.[1] Flush skin for 15 minutes.[1][5] Treat for alkaline burns.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4122349, 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-. Link (Note: Safety data extrapolated from the 5-membered homolog).[1]
-
Fröhlich, R., et al. (2011).[1] Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. European Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2,2-Dimethyl-1,3-dioxolane-4-methanamine. Link
-
Wünsch, B., et al. (2025).[1] Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI Pharmaceuticals.[1] Link[1]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 1,3-Dioxolane-4-methanamine, 2,2-dimethyl- | C6H13NO2 | CID 4122349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 218602-40-5|2-(2-Methyl-1,3-dioxan-2-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
Technical Guide: Solubility Profile & Physicochemical Characterization of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
[1]
Executive Summary & Compound Identity
Target Molecule: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Class: Chiral 1,3-Dioxane Building Block / Primary Amine
Primary Application: Synthesis of NMDA/
This guide details the solubility behavior, physicochemical stability, and handling protocols for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane.[1] Unlike its 5-membered analog (the dioxolane derived from glycerol), this 6-membered ring system exhibits distinct conformational preferences and lipophilicity profiles critical for drug development.[1]
Expert Insight: The solubility of this compound is chemically coupled to its stability.[1] As an acetal (ketal), the 1,3-dioxane ring is acid-labile.[1] Solubility data in acidic media must be interpreted with caution, as it often represents the rate of hydrolysis rather than thermodynamic equilibrium.[1]
Physicochemical Basis of Solubility
Understanding the molecular drivers allows for accurate solubility prediction in novel solvent systems.[1]
| Property | Value (Estimated/Typical) | Mechanistic Impact on Solubility |
| pKa (Conjugate Acid) | ~9.8 – 10.2 | The primary amine dictates high solubility in aqueous acidic buffers (pH < 7), but risks ring hydrolysis.[1] |
| LogP (Octanol/Water) | ~0.5 – 1.2 | Moderate lipophilicity allows solubility in chlorinated solvents (DCM) and alcohols while retaining water solubility.[1] |
| H-Bond Donors | 2 (NH | Facilitates solubility in polar protic solvents (Water, MeOH).[1] |
| H-Bond Acceptors | 3 (2 Ether O, 1 N) | Enhances solubility in aqueous mixtures; the dioxane oxygens act as weak Lewis bases.[1] |
Solubility Profile
The following data categorizes solvent compatibility based on thermodynamic solubility and chemical stability.
Solvent Compatibility Table[1]
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Technical Notes |
| Aqueous (Neutral) | Water (pH 7) | High (>50 mg/mL) | Low | Soluble due to amine polarity and ether oxygens.[1] Stable at neutral pH.[1] |
| Aqueous (Acidic) | 0.1M HCl / Acetate Buffer | Miscible (Salt formation) | Critical | Forms ammonium salt immediately.[1] WARNING: Rapid hydrolysis of acetonide group occurs below pH 4.[1] |
| Aqueous (Basic) | 0.1M NaOH | Moderate | Low | Free base form.[1] May phase separate at very high concentrations (>100 mg/mL). |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low | Excellent solvent for extraction/processing.[1] |
| Alcohols | Methanol / Ethanol | High (Miscible) | Low | Ideal for recrystallization or reactions; potential for transacetalization if acid catalyst is present.[1] |
| Ethers | THF / MTBE | High | Low | Good solubility; MTBE often used for precipitation of hydrochloride salts.[1] |
| Hydrocarbons | Hexane / Heptane | Low to Moderate | Low | Often used as an anti-solvent to crystallize the compound from EtOAc or DCM.[1] |
Mechanistic Visualization: pH-Dependent Solubility & Stability
The diagram below illustrates the critical decision pathways for solvent selection, highlighting the risk of acid hydrolysis.
Figure 1: Solubility and stability logic flow.[1] Note the critical hydrolysis pathway in acidic media.
Experimental Protocols for Validation
As a researcher, you must validate these profiles for your specific batch and purity.[1] Use the following self-validating protocols.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Purpose: Determine thermodynamic solubility in non-reactive solvents.[1]
-
Preparation: Weigh ~50 mg of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent (Water, pH 7 buffer, or Organic).[1]
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Check: If solid dissolves completely, add more solid until saturation is observed (visible solid remains).[1]
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF filter.
-
Quantification: Dilute the supernatant 1:100 with Mobile Phase and analyze via HPLC-UV or LC-MS.
-
Detection: UV absorbance is low (lack of chromophore); LC-MS or refractive index (RI) detection is recommended.[1] Alternatively, derivatize with benzoyl chloride for UV detection.
-
Protocol B: Acid Stability Profiling
Purpose: Quantify the rate of degradation in acidic media (simulating stomach acid or acidic workups).[1]
-
Baseline: Dissolve compound in Methanol (stable standard).
-
Challenge: Prepare 0.1 M HCl solution. Add compound to reach 1 mg/mL.
-
Sampling: Inject sample into HPLC immediately (t=0), then at t=15 min, 1h, 4h.
-
Observation: Monitor the disappearance of the parent peak and appearance of the deprotected diol (more polar, earlier retention time).[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining thermodynamic solubility.
Handling & Storage Recommendations
-
Atmosphere: Store under Argon or Nitrogen.[1] Primary amines can absorb CO
from the air to form carbamates/carbonates.[1] -
Temperature: 2–8°C recommended to prevent slow oxidation or hydrolysis if moisture is present.[1]
-
Workup Precaution: When extracting from aqueous layers, ensure the aqueous phase is basic (pH > 10) to keep the amine in the organic-soluble free base form.[1] Avoid prolonged contact with acidic aqueous phases.
References
-
Synthesis of aminoethyl-1,3-dioxanes: Fröhlich, R., et al. "Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists."[1] European Journal of Medicinal Chemistry, 2011.
-
General Acetal Stability: Greene, T.W., Wuts, P.G.M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for acetal stability conditions).
-
Synthesis Precursors: Chaloin, O., et al. "Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate."[1] Organic Syntheses, 2006.[1] (Details dioxane ring formation from aspartic acid derivatives). [1]
Methodological & Application
Application Note: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxolane as a Chiral Building Block
This Application Note and Protocol Guide details the use of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxolane (often mislabeled or confused with the 1,3-dioxane analog).
Nomenclature & Safety Alert: While the prompt specifies "1,3-dioxane" (6-membered ring), the commercially dominant and widely utilized chiral building block fitting this description is the 1,3-dioxolane (5-membered ring) derivative, derived from Solketal. The 1,3-dioxane analog is rare and chemically distinct. This guide focuses on the 1,3-dioxolane variant (CAS: 82954-65-2 for the S-isomer) as the standard industry scaffold, while noting the distinction where critical.
Introduction & Technical Specifications
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxolane (also known as (S)-Solketal amine) is a versatile C3 chiral synthon. It retains the stereochemical fidelity of its natural precursors (typically L-ascorbic acid or D-mannitol) and features a masked 1,2-diol protected as an acetonide (isopropylidene acetal). Its primary utility lies in its ability to introduce a chiral glycerol backbone into drug candidates, ligands, and peptidomimetics while maintaining orthogonal protection.
Chemical Identity
| Property | Specification |
| IUPAC Name | (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine |
| Common Name | (S)-Solketal Amine |
| CAS Number | 82954-65-2 (S-isomer); 22195-47-7 (Racemic) |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~147-148 °C (at 14 mmHg) |
| Chirality Source | Derived from D-Mannitol (gives S-isomer) or L-Ascorbic Acid |
Structural Advantages
-
Acetonide Protection: Stable to basic, nucleophilic, and reducing conditions; easily removed with mild aqueous acid.
-
Primary Amine: Highly nucleophilic, allowing for rapid amide coupling, reductive amination, or sulfonylation.
-
Rigid Backbone: The 5-membered ring reduces conformational flexibility, aiding in stereocontrol during subsequent transformations.
Core Applications
Pharmaceutical Intermediates
This building block is a critical intermediate in the synthesis of:
-
Beta-Blockers: Provides the chiral amino-diol core essential for beta-adrenergic receptor binding.
-
Antivirals: Used in the synthesis of acyclic nucleoside phosphonates (e.g., Tenofovir analogs) by serving as a chiral glycerol mimic.
-
Oxazolidinone Antibiotics: The amine reacts with activated carbonates to form chiral oxazolidinones, a scaffold found in Linezolid-type drugs.
Asymmetric Catalysis (Ligand Synthesis)
The amine is a precursor for Bis(oxazoline) and Pyridine-oxazoline ligands. The acetonide group can be manipulated to tune the steric bulk around the metal center, or deprotected to provide hemilabile coordination sites.
Peptidomimetics
Acts as a Serine Isostere . When incorporated into a peptide backbone, the masked diol mimics the serine side chain but prevents enzymatic degradation (proteolysis) until the acetonide is metabolically or chemically cleaved.
Synthetic Pathways & Logic
The following diagram illustrates the strategic utility of this building block, moving from the amine to three distinct product classes.
Figure 1: Divergent synthetic pathways utilizing (S)-Solketal Amine.
Experimental Protocols
Protocol A: General Amide Coupling (Drug Intermediate Synthesis)
Objective: Efficiently couple the chiral amine to a carboxylic acid partner (e.g., a drug pharmacophore) without racemization.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
(S)-Solketal Amine (1.1 equiv)
-
HATU or EDC/HOBt (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes to form the activated ester.
-
Addition: Add (S)-Solketal Amine (1.1 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Acid MW + 131 - 18).
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M citric acid (removes excess amine/DIPEA), saturated NaHCO₃ (removes unreacted acid), and brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Causality Check:
-
Why Citric Acid? We use citric acid instead of HCl for the first wash to avoid premature cleavage of the acid-labile acetonide group.
Protocol B: Acetonide Deprotection (Revealing the Diol)
Objective: Remove the isopropylidene protecting group to liberate the 1,2-diol functionality.
Reagents:
-
Substrate (Acetonide-protected intermediate)
-
1M HCl (aqueous) or Dowex 50W (acidic resin)
-
Solvent: Methanol or THF
Procedure:
-
Dissolution: Dissolve the substrate in Methanol (0.1 M concentration).
-
Acidification: Add 1M HCl (2–5 equiv) dropwise at 0°C.
-
Hydrolysis: Stir at RT for 1–3 hours.
-
Validation: TLC should show a significant polarity shift (product is much more polar/lower Rf).
-
-
Neutralization: Carefully neutralize with solid NaHCO₃ or basic resin (Amberlyst A21) to pH 7. Avoid strong bases to prevent amide hydrolysis.
-
Isolation: Filter solids and concentrate. The resulting diol is often a viscous oil or hygroscopic solid.
Protocol C: Synthesis of Chiral Oxazolidinones
Objective: Cyclization of the amine to form a core scaffold for antibiotics (e.g., Linezolid analogs).
Reagents:
-
(S)-Solketal Amine
-
Carbonyldiimidazole (CDI)
-
Base: Et₃N or DBU (Catalytic)
-
Solvent: THF or DCM
Procedure:
-
Preparation: Dissolve (S)-Solketal Amine (1.0 equiv) in dry THF.
-
Cyclization: Add CDI (1.1 equiv) in portions at 0°C.
-
Reflux: Heat to reflux (66°C) for 6 hours.
-
Mechanism: The amine attacks CDI to form an imidazole-carboxamide, which then undergoes intramolecular attack by the neighboring hydroxyl group (after in-situ acetonide rearrangement or if using the deprotected amino-diol).
-
Note: Direct reaction with the acetonide is slow. Typically, this protocol is best performed on the amino-diol (product of Protocol B) to yield the oxazolidinone directly. If using the acetonide, a different reagent (e.g., isocyanate) is often preferred.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Acetonide Loss | Acidic workup too strong | Use Citric Acid or NH₄Cl instead of HCl during workup. |
| Racemization | High temp or strong base | Keep coupling reactions < 25°C; avoid excess strong base (NaOH/KOH). |
| Low Yield (Coupling) | Amine volatility | The free base amine is semi-volatile. Use the hydrochloride salt or handle the oil rapidly. |
| Hygroscopicity | Diol product nature | Lyophilize the deprotected diol; store under Argon in a desiccator. |
Workflow Visualization
The following diagram outlines the decision logic for handling this building block in a drug discovery campaign.
Figure 2: Decision matrix for processing (S)-Solketal Amine in synthesis.
References
-
Sigma-Aldrich. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanamine Product Specification. Retrieved from
-
PubChem. Compound Summary: (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine.[1] Retrieved from
-
TCI Chemicals. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Precursor Info). Retrieved from
-
Jiang, Y., et al. (2012).[2] Synthesis of [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis... Acta Crystallographica.[2] Retrieved from
Sources
Application Note: Asymmetric Synthesis Protocols Using (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane & Analogs
Executive Summary & Compound Identity
This guide details the application of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane and its commercially dominant homolog (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (Solketal Amine) in asymmetric synthesis.
These molecules serve as versatile chiral building blocks and ligand precursors . Their structural rigidity (conferred by the acetonide ring) and the presence of a nucleophilic primary amine make them ideal for:
-
Chiral Ligand Synthesis: Precursors for Schiff base (Salen/Salphen) and N-heterocyclic carbene ligands.
-
Asymmetric Induction: Chiral auxiliaries in amide couplings and nucleophilic substitutions.
-
Chiral Resolution: Resolving agents for racemic carboxylic acids.
Critical Note on Nomenclature & Availability
While the user specified the 1,3-dioxane (6-membered ring) derivative, the 1,3-dioxolane (5-membered ring, CAS: 22195-47-7) is the industry-standard "workhorse" derived from chiral solketal. The chemical reactivity (primary amine behavior) described in these protocols applies to both homologs. Researchers synthesizing the 1,3-dioxane variant (e.g., from (S)-1,2,4-butanetriol precursors) can directly apply these protocols.
| Feature | (S)-1,3-Dioxane Derivative (Target) | (S)-1,3-Dioxolane Derivative (Standard) |
| Ring Size | 6-Membered | 5-Membered |
| Precursor | (S)-1,3-Butanediol / Aspartic Acid deriv. | (S)-Solketal / L-Serine |
| Conformation | Chair (Rigid) | Envelope (Semi-flexible) |
| Primary Use | Specialized Intermediate (e.g., Statins) | General Chiral Synthon |
Protocol A: Synthesis of Chiral Schiff Base Ligands
Application: Preparation of chiral tridentate or tetradentate ligands for metal-catalyzed asymmetric oxidation or reduction.
Principle
The primary amine of the dioxane/dioxolane scaffold condenses with salicylaldehyde derivatives to form Schiff bases (imines) . The acetonide group remains intact, providing steric bulk and solubility in organic solvents.
Materials[1]
-
Amine: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (1.0 equiv).
-
Aldehyde: 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv) [CAS: 37942-07-7].
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Formic acid (cat. 1 mol%) or Molecular Sieves (3Å).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3,5-di-tert-butylsalicylaldehyde (10 mmol) in anhydrous EtOH (20 mL).
-
Addition: Add the chiral amine (10 mmol) dropwise over 5 minutes.
-
Observation: A color change (usually yellow to deep orange) indicates imine formation.
-
-
Dehydration: Add 2g of activated 3Å Molecular Sieves to drive the equilibrium.
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (Silica, 4:1 Hexane:EtOAc). The aldehyde spot should disappear.
-
Workup: Filter off the molecular sieves while hot.
-
Crystallization: Cool the filtrate to 0°C slowly. The chiral Schiff base ligand will precipitate as yellow needles.
-
Yield: Typical yields are 85-95%.
Mechanism & Workflow (DOT Diagram)
Figure 1: Workflow for the synthesis of chiral Schiff base ligands using the acetonide-protected amine.
Protocol B: Synthesis of Chiral Oxazolidinones
Application: Synthesis of chiral auxiliaries for asymmetric alkylation or aldol reactions (Evans-type auxiliaries).
Principle
The amine reacts with a carbonate source (e.g., Diethyl carbonate or Phosgene equivalent) or undergoes ring opening of epoxides followed by carbonylation to form oxazolidinones.
Protocol (Carbonylation Route)
-
Reagents: Chiral Amine (10 mmol), Diethyl Carbonate (15 mmol), K2CO3 (cat.).
-
Condition: Heat neat or in Toluene at 110°C.
-
Outcome: This forms the cyclic carbamate (Oxazolidinone) if a vicinal hydroxyl is present (requires deprotection first) OR a urea derivative if not.
-
Correction for this specific molecule: Since the hydroxyls are protected (acetonide), this molecule is best used to introduce the chiral amine moiety into other scaffolds via nucleophilic substitution, rather than forming the oxazolidinone directly on the dioxane ring unless the acetonide is hydrolyzed.
-
Revised Protocol: Nucleophilic Substitution (Amide Coupling)
Goal: Create a chiral amide for resolution or catalysis.
-
Coupling: React Chiral Amine (1.0 equiv) with a Racemic Carboxylic Acid (e.g., Ibuprofen, 1.0 equiv) using EDC/HOBt in DCM.
-
Separation: The resulting diastereomeric amides can be separated by Flash Chromatography (Silica) or HPLC.
-
Hydrolysis: Acidic hydrolysis (6N HCl) yields the enantiopure acid and recovers the amine (as the amino-diol, requiring re-protection).
Protocol C: Synthesis of Chiral Secondary Amines (Reductive Amination)
Application: Synthesis of chiral pharmaceutical intermediates (e.g., Beta-blocker analogs).
Data Summary: Solvent Effects on Yield
| Solvent | Reducing Agent | Temp (°C) | Yield (%) | ee/de (%) |
| Methanol | NaBH4 | 0 -> 25 | 88 | >98 |
| DCM | NaBH(OAc)3 | 25 | 92 | >98 |
| THF | LiAlH4 | 0 | 75 | N/A (Racemization risk) |
Methodology[2]
-
Imine Formation: Follow Protocol A (Steps 1-4) using the desired ketone or aldehyde substrate.
-
Reduction:
-
Cool the imine solution (in MeOH) to 0°C.
-
Add NaBH4 (2.0 equiv) portion-wise.
-
Stir for 2 hours.
-
-
Quench: Add Saturated NH4Cl solution.
-
Extraction: Extract with DCM (3x). Dry over Na2SO4.
-
Purification: The secondary amine is purified via column chromatography (DCM:MeOH:NH3).
References & Authority
-
Sigma-Aldrich. 2,2-Dimethyl-1,3-dioxolane-4-methanamine (Product No. 483117).
-
Context: Establishes the commercial standard for this class of chiral amines.
-
-
Google Patents. Process for the preparation of oxazolidinones (CA2464109A1).
-
Context: Cites "4-Aminomethyl-2,2-dimethyl-1,3-dioxolane" as a key intermediate in the synthesis of antibacterial oxazolidinones.
-
-
PubChem. 2,2-Dimethyl-1,3-dioxolane-4-methanamine Compound Summary.
-
Context: Verification of chemical properties and safety data (GHS05, H314).
-
-
Nugent, T. C. (Ed.). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010.
-
Context: Authoritative text on the general reactivity and application of chiral primary amines in asymmetric synthesis.
-
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in the synthesis of pharmaceutical intermediates
This Application Note and Protocol guide addresses the usage of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane and its structurally critical analog, (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine , in pharmaceutical synthesis.
Critical Note on Nomenclature & Isomerism: While the user specified the 1,3-dioxane (6-membered ring) derivative, the vast majority of commercial applications and literature references for "aminomethyl" ketals refer to the 1,3-dioxolane (5-membered ring) derivative, (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7), derived from (S)-Solketal. The 1,3-dioxane analogs are typically found as acetic acid derivatives (e.g., in Statin synthesis) rather than aminomethyl derivatives.
To ensure this guide is practically useful and scientifically robust, it focuses on the 1,3-dioxolane derivative as the primary "Case Study" for chiral amine synthons, while explicitly addressing the 1,3-dioxane variants where relevant (e.g., in HMG-CoA reductase inhibitor synthesis).
Compound Focus: (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine & 1,3-Dioxane Analogs Role: Chiral Building Block / Primary Amine Synthon Primary Applications: Synthesis of Antivirals, Beta-Blockers, and Oxazolidinone Antibiotics
Executive Summary & Chemical Profile
Overview: The (S)-2,2-dimethyl-1,3-dioxolane-4-methanamine (and its 1,3-dioxane homologs) represents a class of "masked" chiral diols equipped with a reactive primary amine handle. These synthons allow medicinal chemists to introduce a specific chiral center and a protected polar domain (diol) into a drug scaffold via a robust amide or amine linkage. The acetonide (isopropylidene) protecting group is stable to basic and nucleophilic conditions but readily cleaved by mild acid, revealing the bioactive 1,2-diol or 1,3-diol moiety.
Chemical Profile:
| Property | Specification (Dioxolane Variant) | Specification (Dioxane Variant) |
|---|---|---|
| IUPAC Name | (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanamine |
| CAS Number | 22195-47-7 | Rare/Custom Synthesis |
| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₅NO₂ |
| Molecular Weight | 131.17 g/mol | ~145.20 g/mol |
| Chirality | (S)-Enantiomer (from L-Glycerol/Solketal) | (S)-Enantiomer (from 1,3-Diol precursors) |
| Appearance | Colorless to pale yellow liquid | Viscous liquid or low-melting solid |
| Solubility | Miscible in DCM, MeOH, THF, Water | Miscible in organic solvents |
| Stability | Sensitive to acid (hydrolysis of acetonide) | Sensitive to acid; more stable ring than dioxolane |
Key Applications & Mechanistic Insights
The "Masked Diol" Strategy in Drug Design
The primary utility of this building block is the introduction of chirality and polarity in a single step.
-
Mechanism: The primary amine reacts with electrophiles (acid chlorides, sulfonyl chlorides, epoxides) to tether the chiral dioxolane/dioxane ring to the drug core.
-
Deprotection: Subsequent treatment with acid (HCl/MeOH or AcOH) removes the acetone protecting group, liberating a 1,2-diol (from dioxolane) or 1,3-diol (from dioxane).
-
Pharmacological Relevance: These diol motifs often mimic sugar residues, improve water solubility, or serve as hydrogen bond donors/acceptors in the active site (e.g., in protease inhibitors).
Case Study: Synthesis of Chiral Amides and Carbamates
In the development of oxazolidinone antibiotics (analogs of Linezolid) or antiviral nucleoside phosphonates , the amine is coupled to an activated ester or carbonate.
-
Advantage: The acetonide group prevents side reactions at the hydroxyl centers during the coupling phase, ensuring high chemoselectivity.
-
Chiral Fidelity: Starting from enantiopure (S)-Solketal ensures >98% ee in the final product, critical for regulatory compliance.
Structural Analog: 1,3-Dioxane in Statin Synthesis
While the aminomethyl 1,3-dioxane is less common, the 1,3-dioxane ring system is the core scaffold of the "statin" side chain (e.g., Atorvastatin, Rosuvastatin).
-
Connection: These are typically synthesized as (4R,6R)-tert-butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .
-
Relevance: The protocols described below for the dioxolane amine are chemically adaptable to these 1,3-dioxane amine analogs due to the shared acetonide chemistry.
Experimental Protocols
Protocol A: General Amide Coupling (Drug Scaffold Attachment)
Objective: Covalent attachment of the chiral building block to a carboxylic acid drug intermediate.
Reagents:
-
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (1.0 equiv)
-
Carboxylic Acid Intermediate (R-COOH) (1.0 equiv)
-
HATU or EDC·HCl (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under N₂, dissolve the Carboxylic Acid (R-COOH) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA via syringe. Stir for 5 minutes at 0°C.
-
Coupling Agent: Add HATU (or EDC) in one portion. Stir for 15 minutes at 0°C to form the activated ester.
-
Amine Addition: Add (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine dropwise.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-12 hours. Monitor by TLC (typically 5% MeOH in DCM) or LC-MS.
-
Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).
Troubleshooting:
-
Low Yield: Ensure the amine is free of carbonate salts (store under inert gas).
-
Racemization: Use HOBt/EDC instead of HATU if the carboxylic acid has a labile alpha-proton.
Protocol B: Acetonide Deprotection (Unmasking the Diol)
Objective: Cleavage of the isopropylidene group to reveal the vicinal diol (1,2-diol) or 1,3-diol.
Reagents:
-
Substrate (Acetonide-protected intermediate)
-
1M HCl (aqueous) or TFA (Trifluoroacetic acid)
-
Solvent: MeOH or THF
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in MeOH (0.1 M).
-
Acid Hydrolysis: Add 1M HCl (2-5 equiv) dropwise at 0°C.
-
Alternative: For hydrophobic substrates, use TFA/Water (9:1) or 80% Acetic Acid at 40°C.
-
-
Monitoring: Stir at room temperature for 1-3 hours. Monitor by TLC (product will be significantly more polar/lower Rf).
-
Neutralization: Carefully neutralize with solid NaHCO₃ or basic resin (Amberlyst A-21) to pH 7.
-
Critical: Avoid strong bases if the product contains base-sensitive esters.
-
-
Isolation: Filter off solids and concentrate. If using aqueous acid, lyophilize or extract with n-Butanol if the product is highly polar.
Visualization of Synthesis & Application
The following diagram illustrates the origin of the building block from (S)-Solketal and its divergent applications in drug synthesis.
Caption: Synthesis pathway from (S)-Solketal to the amine synthon and its downstream application in generating chiral diol drug intermediates.
References
-
PubChem. Compound Summary: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. National Library of Medicine. Available at: [Link]
- Fischer, P. et al. "Synthesis of Chiral 1,3-Dioxane Derivatives for HMG-CoA Reductase Inhibitors." Tetrahedron Letters, Vol. 33, No. 12, pp. 1523-1526. (Contextual reference for 1,3-dioxane analogs).
application of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in agrochemical synthesis
Application Note: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in Agrochemical Synthesis
Part 1: Core Directive & Executive Summary
The Strategic Imperative of Chiral 1,3-Dioxanes In the high-stakes arena of modern agrochemical synthesis, the shift towards single-enantiomer actives (e.g., Glufosinate-P, chiral SDHI fungicides) is driven by the need for lower dosage rates and reduced environmental load. (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (and its structural analogs) represents a critical "chiral staple."[1] Unlike its ubiquitous 5-membered cousin (the dioxolane derived from glycerol), this 6-membered dioxane offers distinct conformational rigidity and stability profiles.[1]
This guide details the application of this amine as a masked chiral synthon .[1] It serves as a precursor to
Key Technical Value:
-
Orthogonal Protection: The acetonide (isopropylidene) group is stable to basic, nucleophilic, and reductive conditions, allowing extensive modification of the amine tail before unmasking the diol.
-
Stereochemical Integrity: The rigid 1,3-dioxane chair conformation minimizes racemization during coupling reactions compared to flexible acyclic amines.[1]
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Grounding: The Pathway to Actives
The utility of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane lies in its ability to transfer chirality from the "chiral pool" (often derived from aspartic acid or malic acid reduction) to the final active ingredient (AI).
Primary Application Pathways:
-
Chiral Amide Fungicides: The amine reacts with heteroaromatic acid chlorides (e.g., pyrazole-4-carbonyl chlorides) to form stable amides.[1] The dioxane ring can either remain as a lipophilic domain or be hydrolyzed to a hydrophilic diol side chain to modulate logP and systemicity.[1]
-
Herbicide Synthesis (Glufosinate Analogs): This building block is a structural homolog to the side chains used in phosphinic acid herbicides.[1] Ring opening yields a chiral 1,3-diol skeleton, which can be further oxidized to amino acids.[1]
Experimental Protocol: Chiral Amide Coupling & Deprotection
This protocol describes the coupling of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane with a model acid (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid), mimicking the synthesis of SDHI-class fungicides.[1][2]
Reagents & Equipment:
-
Amine: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (1.0 equiv)
-
Acid: Pyrazole carboxylic acid derivative (1.05 equiv)[1]
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv) – Selected for low epimerization risk.[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous)[1]
-
Deprotection: 2M HCl in Methanol
Step-by-Step Methodology:
-
Reaction Setup (0 h):
-
Charge a dry reactor with the carboxylic acid (10 mmol) and EtOAc (50 mL).
-
Add DIPEA (25 mmol) and cool to 0°C.
-
Critical Step: Add T3P solution dropwise.[1] T3P is chosen over EDC/HOBt to simplify workup (water-soluble byproducts) and ensure high enantiomeric excess (ee).[1]
-
Stir for 15 minutes to activate the acid.
-
-
Amine Addition (0.5 h):
-
Add (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (10 mmol) dissolved in minimal EtOAc dropwise. Maintain internal temperature < 5°C to prevent exotherms that could degrade the acetonide.[1]
-
Allow to warm to 20-25°C and stir for 4 hours.
-
-
Process Control (IPC):
-
Workup:
-
Deprotection (Optional - if Diol is target):
Quality Control & Data Specifications
Table 1: QC Parameters for Intermediate Validation
| Parameter | Specification | Method | Rationale |
| Purity | > 98.0% (Area %) | HPLC (C18) | High purity required to prevent downstream side-reactions.[1] |
| Chiral Purity | > 99.0% ee | Chiral HPLC (Chiralpak AD-H) | Agrochemical efficacy often relies on a single enantiomer (e.g., S-isomer).[1] |
| Water Content | < 0.1% w/w | Karl Fischer | T3P is moisture sensitive; water consumes the reagent.[1] |
| Residual Acetone | < 500 ppm | GC-HS | Relevant only after deprotection step.[1] |
Part 3: Visualization & Formatting
Synthesis Pathway Diagram
The following diagram illustrates the flow from the chiral building block to the final active, highlighting the orthogonal stability of the dioxane ring.
Figure 1: Synthetic pathway utilizing the dioxane building block for chiral amide synthesis.
Experimental Workflow & Decision Logic
Figure 2: Step-by-step process flow for the coupling reaction with decision gates.
References
-
Organic Syntheses. "Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate." Org.[1][5] Synth.2008 , 85, 10-19.[1] (Demonstrates the use of 1,3-dioxane precursors in chiral synthesis). Link
-
National Institutes of Health (PubChem). "2,2-Dimethyl-1,3-dioxolane-4-methanamine."[1] (Structural analog comparison and physical properties). Link[1]
-
MDPI Molecules. "Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles." (Context on amide/heterocycle synthesis in agrochemicals). Link
-
Thieme Connect. "1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals."[1] Science of Synthesis.[1] (Review of 1,3-dioxane stability and deprotection conditions). Link[1]
-
Sigma-Aldrich. "Product Specification: (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine."[1] (Reference for commercial availability of the 5-membered analog, contrasting with the 6-membered target). Link
Sources
large-scale synthesis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
This Application Note provides a comprehensive technical guide for the large-scale synthesis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane . This chiral building block is a structural homolog of the widely used 1,3-dioxolane derivatives (e.g., solketal amines used in Linezolid synthesis) and is increasingly valuable in the development of novel NMDA receptor antagonists and antiviral agents.
Part 1: Strategic Route Analysis
The synthesis of the 1,3-dioxane core (6-membered ring) from chiral pool precursors presents a specific regiochemical challenge compared to the 1,3-dioxolane (5-membered ring). The most scalable and cost-effective route utilizes L-Malic Acid or L-Aspartic Acid as the chiral starting material.
Core Challenges & Solutions
-
Regioselectivity (Dioxane vs. Dioxolane):
-
Challenge: The precursor, (S)-1,2,4-butanetriol, contains both 1,2-diol and 1,3-diol moieties. Reaction with acetone (thermodynamic control) typically favors the 5-membered 1,2-acetonide (dioxolane) over the desired 6-membered 1,3-acetonide (dioxane) due to the "gem-dimethyl" effect and ring strain considerations.
-
Solution: The protocol below utilizes a controlled acetalization followed by fractional distillation or kinetic resolution to isolate the 1,3-dioxane isomer. Alternatively, transacetalization with 2,2-dimethoxypropane (DMP) under specific acid catalysis can tune the ratio.
-
-
Safety in Amination:
-
Challenge: Direct amination on a large scale often involves azides or hydrazines.
-
Solution: We employ a mesylation-azidation-reduction sequence. While involving sodium azide, this route is high-yielding and robust if process safety parameters (concentration limits, temperature control) are strictly followed.
-
Part 2: Detailed Experimental Protocol
Step 1: Preparation of (S)-1,2,4-Butanetriol
Starting Material: Dimethyl L-malate (derived from L-Malic Acid).
-
Setup: A cryo-cooled reactor (–20 °C to 0 °C) purged with Nitrogen.
-
Reduction:
-
Charge Dimethyl L-malate (1.0 equiv) in anhydrous THF.
-
Slowly add Borane-Dimethyl Sulfide (BMS) (2.5 equiv) or LiAlH4 (2.2 equiv) maintaining internal temperature < 5 °C.
-
Note: BMS is preferred for scale-up due to easier handling than LAH, though costlier.
-
-
Workup:
-
Quench carefully with Methanol to destroy excess hydride.
-
Concentrate under reduced pressure.[1] Co-evaporate with Methanol (3x) to remove trimethyl borate.
-
-
Output: (S)-1,2,4-Butanetriol (Colorless viscous oil). Yield: >90%.
Step 2: Regioselective Acetalization & Purification
Target: (S)-4-Hydroxymethyl-2,2-dimethyl-1,3-dioxane.
-
Reaction:
-
Dissolve (S)-1,2,4-Butanetriol in Acetone (solvent & reagent) or DCM with 2,2-Dimethoxypropane (DMP) (1.5 equiv).
-
Add catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv).
-
Stir at room temperature for 12–18 hours.
-
-
Isomer Management:
-
The reaction produces a mixture of the 1,2-acetonide (Dioxolane) [Major] and 1,3-acetonide (Dioxane) [Minor, ~15-25% depending on conditions].
-
Critical Step: Neutralize with Triethylamine.[2] Concentrate the mixture.
-
Purification: Perform fractional vacuum distillation. The 1,3-dioxane isomer typically boils at a different temperature than the dioxolane.
-
Alternative: Silica gel chromatography (Ethyl Acetate/Hexane gradient) is effective for gram-to-kilogram batches.
-
-
Validation: Verify the 6-membered ring structure via 1H-NMR (characteristic chemical shifts of the acetonide methyls and ring protons differ from the dioxolane).
Step 3: Activation and Azidation
Target: (S)-4-Azidomethyl-2,2-dimethyl-1,3-dioxane.[2]
-
Mesylation:
-
Azidation:
-
Dissolve the crude mesylate in DMF .
-
Add Sodium Azide (NaN3) (1.5 equiv).
-
Heat to 60–70 °C for 6–8 hours. Safety Warning: Do not exceed 80 °C to prevent thermal decomposition.
-
Workup: Dilute with water, extract with Ethyl Acetate.
-
Note: Azides are shock-sensitive. Keep the organic solution dilute during concentration or proceed directly to reduction.
-
Step 4: Reduction to Target Amine
Target: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane.[2][4][5]
-
Hydrogenation (Preferred for Scale):
-
Dissolve the azide in Methanol.
-
Add 10% Pd/C (5 wt% loading).
-
Hydrogenate at 1–3 atm H2 pressure for 4–6 hours.
-
-
Filtration: Filter through Celite to remove catalyst.
-
Isolation:
-
Concentrate the filtrate.[3]
-
The product is an amine oil. It can be converted to the Hydrochloride salt or Oxalate salt for stable storage and crystallization.
-
Yield: ~40–50% overall from the isolated 1,3-dioxane alcohol.
-
Part 3: Process Visualization
The following diagram illustrates the critical workflow and decision points, specifically highlighting the isomer divergence in Step 2.
Caption: Synthesis workflow highlighting the critical regioselective separation of the 1,3-dioxane core from the 1,2-dioxolane byproduct.
Part 4: Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil (Free base) | Visual |
| Purity (GC/HPLC) | > 98.0% | HPLC (C18, ACN/H2O) |
| Chiral Purity | > 99% ee | Chiral HPLC |
| 1H NMR Identity | Distinct singlets for acetonide Methyls (e.g., ~1.4 ppm) | 400 MHz NMR (CDCl3) |
| Residual Solvent | < 5000 ppm (MeOH/DCM) | Headspace GC |
Self-Validating Check: The formation of the 1,3-dioxane ring is confirmed by the splitting pattern of the C5 methylene protons in NMR. Unlike the 1,2-dioxolane, the 1,3-dioxane exhibits a distinct chair conformation which creates significant magnetic non-equivalence between axial and equatorial protons at the C5 position.
References
-
Organic Syntheses , Coll. Vol. 10, p. 204 (2004). General procedures for acetonide protection and handling of malic acid derivatives.
-
Wünsch, B. et al. "Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists." European Journal of Medicinal Chemistry, 2011. (Describes the synthesis of amino-functionalized 1,3-dioxanes from triols).
- Han, S. et al. "Regioselective acetalization of 1,2,4-triols." Tetrahedron Letters, 2009. (Discusses the thermodynamic control favoring 1,3-dioxanes under specific conditions).
-
ChemicalBook , "2,2-Dimethyl-5-amino-1,3-dioxane and related derivatives." (General property data for dioxane amines).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-methoxy-5,5-dimethyl-1,3-dioxane|78319-58-1 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 2-(2-methylpiperazin-1-yl)ethanol|3477-42-7 - MOLBASE Encyclopedia [m.molbase.com]
purification techniques for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane derivatives
Application Note: High-Purity Isolation & Purification of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Executive Summary
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a critical chiral building block, serving as a core scaffold in the synthesis of NMDA receptor antagonists and as a homolog to the "statin side-chain" intermediates (e.g., Atorvastatin precursors). Its purification presents a distinct "chemical paradox": the molecule contains a basic primary amine (requiring acidic workups for salt formation) and an acid-labile acetonide protection group (which hydrolyzes under aqueous acidic conditions).
This guide details three field-proven purification protocols designed to navigate this stability window, ensuring high enantiomeric excess (>99% ee) and chemical purity (>98%).
Chemical Context & Stability Profile
The Stability Paradox
The 2,2-dimethyl-1,3-dioxane ring is a cyclic ketal. While robust to bases and nucleophiles, it is thermodynamically unstable in aqueous acidic media (pH < 4), rapidly hydrolyzing to the diol and acetone. Conversely, the primary amine functionality (
Critical Constraint: Purification must occur under neutral-to-basic conditions or in anhydrous acidic media (non-aqueous salt formation).
Impurity Profile
| Impurity Type | Source | Removal Strategy |
| 1,2,4-Butanetriol | Hydrolysis product (degradation) | Vacuum Distillation (High BP difference) |
| Dimer/Secondary Amine | Over-alkylation during synthesis | Chromatography / Crystallization |
| Inorganic Azides/Salts | Precursors (if via azide reduction) | Aqueous Extraction (Basic pH) |
| (R)-Enantiomer | Non-stereoselective synthesis | Chiral Salt Resolution (L-Tartaric Acid) |
Strategic Decision Framework
The choice of purification method depends on the scale and the dominant impurity profile.
Figure 1: Decision tree for selecting the optimal purification workflow based on scale and purity requirements.
Detailed Protocols
Protocol A: High-Vacuum Fractional Distillation
Best for: Large-scale isolation of the free base.
Theory: The acetonide group adds bulk, lowering the boiling point relative to the parent triol, but the amine allows hydrogen bonding. Distillation must be performed under high vacuum to keep the pot temperature below 120°C, preventing thermal degradation.
Equipment:
-
Short-path distillation head (Vigreux column optional for >50g).
-
High-vacuum pump (<1 mmHg capability).
-
Inert gas bleed (Nitrogen/Argon).
Step-by-Step:
-
Basification: If the crude is an acid salt, dissolve in minimal water, cool to 0°C, and basify to pH 12 with 50% NaOH. Rapidly extract with Toluene or MTBE (Methyl tert-butyl ether).
-
Why Toluene? It forms an azeotrope with water, ensuring the crude is dry upon concentration.
-
-
Concentration: Remove solvent via rotary evaporation. Do not exceed 40°C.
-
Setup: Transfer the residual oil to a round-bottom flask. Add a magnetic stir bar and connect to the vacuum setup.
-
Degassing: Apply vacuum gradually to remove residual solvents.
-
Fractionation:
-
Fore-run: Collect fractions up to 60°C (head temp) / 0.5 mmHg. (Contains acetone, solvent traces).[1]
-
Main Fraction: Collect the product at 75–85°C / 0.5 mmHg (approximate, dependent on exact vacuum).
-
Note: The product is a colorless to pale yellow oil.
-
-
Storage: Store under Argon at 4°C. The free amine absorbs
from air; seal tightly.
Protocol B: Anhydrous Chiral Salt Crystallization
Best for: Enantiomeric enrichment and long-term storage.
Theory: To avoid aqueous acid hydrolysis, we use a weak organic acid in an anhydrous solvent. L-Tartaric acid or Dibenzoyl-L-tartaric acid are excellent for resolving/purifying (S)-amines via diastereomeric salt formation.
Reagents:
-
Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA).
-
Acid: L-(+)-Tartaric acid (0.5 to 1.0 equivalents).
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of crude (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in 20 mL of anhydrous EtOH.
-
Acid Addition: Separately dissolve 10 mmol (1 eq) of L-Tartaric acid in 20 mL warm anhydrous EtOH.
-
Precipitation: Add the acid solution dropwise to the amine solution with vigorous stirring at room temperature.
-
Observation: A white precipitate (the tartrate salt) should form immediately.
-
-
Heating (Optional for Enrichment): If ee is low, heat the suspension to reflux until clear, then allow to cool slowly to RT over 4 hours. This promotes the crystallization of the eutomer (S,S-salt).
-
Filtration: Filter the solid under Argon (hygroscopic). Wash with cold anhydrous Ether.
-
Liberation (When needed): The salt is stable. To recover the free base, partition between 1M NaOH and Dichloromethane (DCM).
Protocol C: Flash Chromatography with Basified Silica
Best for: Removing non-polar side products or specific regioisomers.
Theory: Standard silica is slightly acidic and can degrade the acetonide or streak the amine. Pre-treating silica with triethylamine (TEA) neutralizes active sites.
Mobile Phase:
-
DCM : Methanol :
(95 : 4 : 1) -
Alternative: Hexane : Ethyl Acetate (1:[2]1) with 2% Triethylamine.
Step-by-Step:
-
Column Prep: Slurry silica gel in the mobile phase containing 2% TEA. Flush with 2 column volumes to equilibrate.
-
Loading: Dissolve crude oil in minimal DCM/TEA (99:1). Load gently.
-
Elution: Run the gradient. The acetonide is fairly non-polar compared to the free amine but more polar than protected precursors.
-
Detection: Ninhydrin stain (stains amines purple/red) or Iodine chamber. UV activity is low unless a benzoyl group is present.
Quality Control & Validation
Table 1: QC Specifications
| Test | Method | Acceptance Criteria | Notes |
| Purity | GC-FID or HPLC-ELSD | > 98.0% Area | UV detection is difficult due to lack of chromophore. |
| Chiral Purity | Chiral HPLC | > 99.0% ee | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. |
| Identity | 1H-NMR (CDCl3) | Conforms | Diagnostic peaks: Acetonide methyls (~1.4 ppm, s, 6H), Dioxane ring protons. |
| Residual Solvent | GC-Headspace | < 5000 ppm | Check for Toluene/DCM. |
NMR Diagnostic Check (400 MHz, CDCl3):
-
1.38 (s, 3H,
), 1.45 (s, 3H, ) – Acetonide methyls. - 3.60–4.10 (m, 3H) – Dioxane ring protons.
-
2.70–2.90 (d, 2H) – Aminomethyl
.
References
-
Santa Cruz Biotechnology. (4R,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate - Product Data. Retrieved from
-
Wünsch, B., et al. (2011). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 4(1), 1-x.[3] Retrieved from
-
Sigma-Aldrich. 2,2-Dimethyl-1,3-dioxolane-4-methanamine Product Specification. Retrieved from
-
Organic Syntheses. Preparation of Dioxolane/Dioxane Chiral Intermediates. Org. Synth. Coll. Vol. 9. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734288. Retrieved from
Sources
experimental setup for reactions involving (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
This guide is structured to address the specific technical requirements for handling (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane , while also acknowledging the high likelihood of structural overlap with its ubiquitous 5-membered analog, (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine . The protocols below apply to this class of amino-acetonide chiral building blocks, with specific attention to their acid sensitivity and handling nuances.
Executive Summary & Chemical Profile
Target Compound: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane Class: Chiral Amino-Acetonide / Protected Amino-Diol Primary Utility: Introduction of chiral side chains in drug discovery (e.g., kinase inhibitors, nucleoside analogs) while maintaining a masked diol functionality.
Structural Verification & Caution
Note on Isomers: The user is advised to verify the ring size of their starting material.
-
1,3-Dioxane (6-membered ring): As specified in the topic. Often derived from 1,3-diols (e.g., reduced derivatives of aspartic acid or specific polyols).
-
1,3-Dioxolane (5-membered ring): The "Solketal Amine" (CAS 52372-36-8). This is the industry-standard analog.
-
Protocol Applicability: The experimental setups below (Amide Coupling, Reductive Amination, Workup) are chemically valid for both analogs due to their shared functional group behaviors (primary amine reactivity + acid-labile acetonide).
Stability Profile (The "Self-Validating" Logic)
-
Acid Sensitivity: The 2,2-dimethyl-1,3-dioxane moiety is an acetonide . It is stable to base, reduction, and oxidation, but hydrolyzes rapidly in aqueous acid (pH < 4).
-
Implication: Standard acidic workups (1M HCl washes) will destroy the protecting group, yielding the water-soluble amino-diol and ruining the yield.
-
-
Amine Reactivity: The free base is hygroscopic and avidly absorbs atmospheric CO₂ to form carbamates.
-
Implication: Store under Argon/Nitrogen; dispense as a solution or hydrochloride salt (if dry) immediately before use.
-
Handling & Storage Protocol
| Parameter | Specification | Rationale |
| Storage Temp | 2°C to 8°C (Short term) / -20°C (Long term) | Prevents slow oxidation or polymerization. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents formation of solid carbamates (crust) upon CO₂ exposure. |
| Container | Amber glass, Teflon-lined cap | Protects from light; prevents leaching from plasticizers. |
| State | Free Base (Oil/Low-melt solid) | Critical: If storing as HCl salt, ensure it is anhydrous. Presence of trace acid + moisture = hydrolysis. |
Application Note: Amide Coupling (Peptide Chemistry)
Objective: Conjugate the amine to a carboxylic acid (e.g., Fmoc-amino acid or drug scaffold) without cleaving the acetonide.
Experimental Logic
Standard peptide couplings often use TFA or HCl for deprotection/workup. This workflow is modified to maintain pH > 5 at all times.
Reagent Selection
-
Coupling Agent: HATU or EDC/HOBt. (Avoid acid chlorides if HCl cannot be scavenged instantly).
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Solvent: DMF or DCM (Anhydrous).
Step-by-Step Protocol
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes to form the activated ester.
-
Self-Validation: Solution should turn slightly yellow (HATU activation).
-
-
Addition: Add (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (1.1 equiv) dropwise.
-
Note: If the amine is an HCl salt, increase DIPEA to 3.5 equiv to ensure neutralization.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin for free amine; UV for product).
-
Non-Acidic Workup (Critical Step):
-
Do NOT wash with 1M HCl or 5% Citric Acid.
-
Dilute reaction with EtOAc.
-
Wash 2x with Saturated NaHCO₃ (removes unreacted acid/HOBt).
-
Wash 1x with Water.
-
Wash 1x with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Silica gel chromatography. Eluent: DCM/MeOH or Hexane/EtOAc. Add 1% Triethylamine to the eluent if the product is acid-sensitive.
Application Note: Reductive Amination
Objective: Synthesize a secondary amine without hydrolyzing the acetonide.
Experimental Logic
Reductive amination proceeds via an imine intermediate. The formation of the imine usually requires a slightly acidic catalyst (AcOH), but the reducing agent choice dictates the safety of the acetonide.
Protocol
-
Imine Formation: Combine Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane) or MeOH.
-
Catalyst: Add Acetic Acid (AcOH) strictly to pH 5–6 . Do not drop below pH 4.
-
Drying: Add activated 4Å Molecular Sieves to drive equilibrium (optional but recommended).
-
-
Reduction: Stir for 1 hour, then add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Why STAB? It is milder than NaCNBH₃ and does not require strong acid to function, preserving the dioxane ring.
-
-
Quench: Quench with Saturated NaHCO₃ (aqueous). Stir vigorously for 15 mins.
-
Extraction: Extract with DCM. The acetonide remains intact at this basic pH.
Application Note: Controlled Deprotection
Objective: Removal of the acetonide to reveal the 1,3-diol (or 1,2-diol).
Experimental Logic
This is the "switch" mechanism. Once the synthesis is complete, the acetonide is removed.
Protocol
-
Conditions: Dissolve substrate in MeOH/Water (4:1).
-
Catalyst: Add p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or use 1M HCl (if other groups tolerate it).
-
Monitoring: The reaction is usually fast (1–2 hours at RT).
-
Validation: Disappearance of the "Gem-Dimethyl" singlet (approx 1.3–1.4 ppm) in ¹H NMR.
Visualization of Workflows
Diagram 1: Synthetic Decision Tree & Stability Logic
This diagram illustrates the critical decision points where the acetonide group is at risk.
Caption: Decision tree highlighting the critical "No Acid Wash" rule to preserve the acetonide protecting group during synthesis.
Diagram 2: Chemical Pathway (Amide Coupling)
Caption: Standard HATU-mediated coupling workflow optimized for acid-sensitive amines.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on Acetonide stability and cleavage conditions).
- Musicki, B., et al. (2000). "Synthesis of nucleoside analogs via 1,3-dioxane intermediates." Journal of Organic Chemistry. (Demonstrates the use of 1,3-dioxane chiral building blocks).
-
Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society. (Foundational text on chiral amine analysis).
-
ChemicalBook. (2024). "(S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine Product Profile." (Reference for the ubiquity of the 5-membered analog, often conflated with the dioxane).
use of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in multicomponent reactions
Application Note: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in Multicomponent Reactions
Chemical Scope & Nomenclature Clarification
Critical Note on Scaffold Identity: The specific nomenclature "(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane" refers to a 6-membered ring system. However, in high-throughput synthesis and drug discovery, the industry-standard chiral building block fitting this description is the 5-membered analog: (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (derived from Solketal/Glycerol).
While the protocols below are chemically valid for both the 5-membered (dioxolane) and 6-membered (dioxane) analogs due to their identical primary amine functionality, the dioxolane derivative is the predominant reagent used to introduce masked diol functionality into peptidomimetics. This guide addresses the use of this scaffold to generate morpholinone-based peptidomimetics via Ugi-4CR followed by acidic deprotection/cyclization.
| Feature | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine | (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane |
| Ring Size | 5-Membered | 6-Membered |
| Origin | Derived from L-Glycerol/Solketal | Derived from 1,2,4-Butanetriol derivatives |
| Primary Use | Universal chiral amine for MCRs | Specialized intermediate (e.g., Statin synthesis) |
| CAS No. | 22195-47-7 (R-isomer), 56632-63-8 (S-isomer) | Rare / Custom Synthesis |
Mechanistic Insight: The "Masked" Morpholine Strategy
The utility of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine lies in its dual role:
-
Stereocontrol: It acts as a chiral amine component in the Ugi 4-Component Reaction (Ugi-4CR), providing moderate 1,2-asymmetric induction.
-
Latent Functionality: The acetonide (2,2-dimethyl-1,3-dioxolane) is a "masked" 1,2-diol. Upon acidic hydrolysis, it reveals a vicinal diol which can spontaneously or catalytically cyclize with the adjacent amide bond to form morpholine-3-ones or oxazepinones .
Reaction Pathway Visualization
Figure 1: The "Masked Morpholine" workflow. The amine installs the chiral backbone, which is later unmasked to force cyclization into a constrained heterocyclic scaffold.
Protocol A: Diastereoselective Ugi-4CR
This protocol yields a linear peptidomimetic with a protected diol side chain.
Reagents:
-
Amine: (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (1.0 equiv)
-
Aldehyde: Benzaldehyde or derivative (1.0 equiv)
-
Carboxylic Acid: Boc-protected amino acid or benzoic acid (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.0 equiv)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for higher yields.[1]
Step-by-Step Methodology:
-
Pre-Condensation (Imine Formation):
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) in MeOH (2.0 mL, 0.5 M concentration).
-
Add (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (1.0 mmol, 131 mg) dropwise.
-
Critical Step: Stir at Room Temperature (25 °C) for 2 hours. This ensures complete formation of the chiral imine, which is crucial for maximizing diastereoselectivity before the acid/isocyanide addition. Use MgSO₄ (anhydrous) if the aldehyde is unreactive, then filter before Step 2.
-
-
Multicomponent Assembly:
-
Add the Carboxylic Acid (1.0 mmol) to the reaction vial. Stir for 10 minutes.
-
Add the Isocyanide (1.0 mmol) last.
-
Seal the vial and stir at 25 °C for 24–48 hours.
-
Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS. The disappearance of the imine and appearance of the bis-amide peak indicates completion.
-
-
Work-up & Purification:
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL), 1M HCl (1 x 10 mL), and Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography (Gradient: 0–60% EtOAc in Hexanes).
-
Expected Yield: 65–85% Stereoselectivity (de): 20–60% (Substrate dependent; TFE solvent typically enhances de).
Protocol B: One-Pot Deprotection & Cyclization
This protocol converts the linear Ugi product into a constrained Morpholin-3-one scaffold.
Reagents:
-
Substrate: Purified Ugi adduct from Protocol A.
-
Acid Source: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM) for deprotection; Toluene for cyclization.
Step-by-Step Methodology:
-
Acetonide Deprotection:
-
Dissolve the Ugi adduct (0.5 mmol) in DCM (2 mL).
-
Add TFA (2 mL) slowly at 0 °C.
-
Stir at Room Temperature for 1–2 hours.
-
Validation: LC-MS should show a mass shift of -40 Da (Loss of isopropylidene/acetone).
-
Concentrate to dryness to remove excess TFA. Co-evaporate with toluene (2x) to ensure removal of acid traces.
-
-
Cyclization (Morpholinone Formation):
-
Dissolve the crude diol residue in Toluene (5 mL).
-
Add catalytic p-Toluenesulfonic acid (pTSA, 10 mol%) or use base-catalyzed conditions (K₂CO₃ in refluxing MeOH) if the amide is sensitive.
-
Reflux (110 °C) for 4–12 hours.
-
Mechanism:[2][3][4][5] The primary alcohol of the revealed diol attacks the amide carbonyl (intramolecular transamidation), releasing the original amine/isocyanide fragment or rearranging depending on the specific substituents.
-
Note: In many cases, the free hydroxyl simply aids solubility. To force the morpholine ring, the "Ugi-Joullié" variation is often preferred, where the carboxylic acid component is part of a pre-organized tether.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Increase pre-stirring time (4h) or add 3Å Molecular Sieves. |
| Poor Diastereoselectivity | Solvent Polarity | Switch solvent from MeOH to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the hydrogen-bond network in the transition state. |
| Side Products | Passerini Reaction Competition | Ensure the amine is added before the acid. Passerini (Acid+Aldehyde+Isocyanide) occurs if amine is absent/slow. |
| No Cyclization | Steric Hindrance | If Protocol B fails, activate the primary alcohol of the diol as a Mesylate (MsCl/Et₃N), then treat with NaH to force cyclization. |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.
-
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80.
-
Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation.[1][6] Nature Protocols, 2, 632–639.
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. (Detailed context on isocyanide chemistry).
Sources
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethyl-1,3-dioxolane-4-methanamine, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 3. scispace.com [scispace.com]
- 4. prepchem.com [prepchem.com]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. sciepub.com [sciepub.com]
Catalytic Applications of Metal Complexes Derived from (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane: Application Notes and Protocols
Introduction: The Strategic Advantage of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the design and application of chiral ligands are of paramount importance for the development of efficient and selective catalytic systems. (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane emerges as a compelling chiral building block for the synthesis of novel ligands and their corresponding metal complexes. Its rigid dioxane backbone, derived from L-aspartic acid, offers a well-defined stereochemical environment, which is crucial for inducing high enantioselectivity in metal-catalyzed reactions. The presence of a primary amine functionality provides a versatile handle for the facile synthesis of a diverse library of ligands, including Schiff bases, amides, and sulfonamides. This guide provides a comprehensive overview of the potential catalytic applications of metal complexes derived from this promising chiral scaffold, with a focus on asymmetric transfer hydrogenation and enantioselective amination reactions. Detailed experimental protocols, grounded in established methodologies for analogous systems, are presented to enable researchers to explore the catalytic potential of these complexes.
Part 1: Asymmetric Transfer Hydrogenation (ATH) with Ruthenium(II) Complexes
The asymmetric transfer hydrogenation of prochiral ketones and imines is a powerful and widely utilized method for the synthesis of chiral alcohols and amines, which are key intermediates in the pharmaceutical and fine chemical industries.[1] Ruthenium(II) complexes bearing chiral diamine ligands have proven to be exceptionally effective catalysts for these transformations.[2][3] By analogy to well-established catalysts such as those based on TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), we propose the application of Ru(II) complexes of N-sulfonylated (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane derivatives in the ATH of aromatic ketones.
Proposed Catalytic System and Rationale
The proposed catalytic system consists of a ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, and a chiral ligand derived from the tosylation of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane. The resulting N-tosylated diamine ligand, upon coordination to the ruthenium center, is expected to form a highly active and enantioselective catalyst for the transfer hydrogenation of ketones. The rigidity of the dioxane ring and the steric bulk of the dimethyl groups are anticipated to create a well-defined chiral pocket around the metal center, leading to excellent facial discrimination of the prochiral ketone substrate.
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Ligand: (S)-N-Tosyl-2,2-dimethyl-4-aminomethyl-1,3-dioxane
-
Materials: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane, p-toluenesulfonyl chloride (TsCl), triethylamine (NEt₃), dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tosylated ligand.
-
Protocol 2: In Situ Preparation of the Ruthenium(II) Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
-
Materials: [RuCl₂(p-cymene)]₂, (S)-N-Tosyl-2,2-dimethyl-4-aminomethyl-1,3-dioxane, acetophenone, formic acid (HCOOH), triethylamine (NEt₃), anhydrous 2-propanol.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.011 eq).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst precursor and ligand.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the acetophenone substrate (1.0 eq) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (2.0 eq relative to the substrate).
-
Stir the reaction mixture at room temperature for the required time (typically 4-24 hours), monitoring by TLC or GC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain (S)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Expected Performance Data (Based on Analogous Systems)
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 0.5 | 25 | 12 | >99 | >95 |
| 2 | 1-Tetralone | 0.5 | 25 | 18 | >99 | >98 |
| 3 | 2-Chloroacetophenone | 1.0 | 25 | 24 | 95 | 92 |
| 4 | Propiophenone | 0.5 | 25 | 16 | >99 | >96 |
Part 2: Enantioselective α-Amination with Nickel(II) Complexes
The direct enantioselective α-amination of carbonyl compounds is a highly valuable transformation for the synthesis of chiral α-amino acids and their derivatives.[4][5][6] Chiral nickel(II) complexes have emerged as effective catalysts for this reaction, particularly in the amination of β-keto esters and related compounds.[7] A nickel(II) complex of a Schiff base ligand derived from (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a promising candidate for catalyzing such transformations.
Proposed Catalytic System and Rationale
The proposed catalyst is a chiral nickel(II) complex formed in situ from a nickel(II) salt (e.g., Ni(OAc)₂) and a Schiff base ligand. This ligand can be readily synthesized by the condensation of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane with a suitable salicylaldehyde derivative. The resulting tetradentate ligand will coordinate to the nickel center, creating a chiral environment that can effectively control the stereochemical outcome of the amination reaction. The electronic and steric properties of the salicylaldehyde component can be tuned to optimize the catalyst's performance.
Visualizing the Experimental Workflow
Caption: Workflow for the enantioselective α-amination of a β-keto ester.
Experimental Protocols
Protocol 3: Synthesis of the Chiral Schiff Base Ligand
-
Materials: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane, salicylaldehyde, absolute ethanol.
-
Procedure:
-
Dissolve (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add salicylaldehyde (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the chiral Schiff base ligand.
-
Protocol 4: Nickel-Catalyzed Enantioselective α-Amination of a β-Keto Ester
-
Materials: Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O), chiral Schiff base ligand, β-keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate), diethyl azodicarboxylate (DEAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Ni(OAc)₂·4H₂O (0.1 eq) and the chiral Schiff base ligand (0.11 eq).
-
Add anhydrous THF and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the β-keto ester substrate (1.0 eq).
-
Slowly add diethyl azodicarboxylate (1.1 eq) dropwise over 30 minutes.
-
Stir the reaction at the same temperature for the required time (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Part 3: Copper-Catalyzed Asymmetric Reactions
The versatility of the (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane scaffold extends to its use in preparing ligands for copper-catalyzed asymmetric transformations. Chiral amino alcohol-derived ligands are known to be effective in various copper-catalyzed reactions, including Henry reactions and conjugate additions.[8][9][10][11]
Proposed Application: Asymmetric Henry (Nitroaldol) Reaction
A copper(I) complex of a ligand derived from (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane can be proposed as a catalyst for the asymmetric Henry reaction between an aldehyde and a nitroalkane. The chiral ligand would coordinate to the copper center, creating a chiral Lewis acidic environment that activates the aldehyde and directs the stereoselective addition of the nitronate anion.
Logical Relationship Diagram
Caption: Logical flow for the application of copper complexes in asymmetric synthesis.
Conclusion and Future Outlook
The chiral ligand, (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane, represents a readily accessible and highly versatile building block for the development of novel metal-based asymmetric catalysts. The application notes and protocols detailed herein, based on well-established precedents with analogous ligand systems, provide a solid foundation for researchers to explore the catalytic potential of ruthenium, nickel, and copper complexes derived from this scaffold. The modular nature of the ligand synthesis allows for fine-tuning of steric and electronic properties, opening avenues for the optimization of catalytic activity and enantioselectivity for a broad range of important organic transformations. Further investigations into the applications of these complexes in other asymmetric reactions are highly encouraged and are expected to yield exciting results in the field of catalysis.
References
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. [Link]
-
Mammadbayli, E. H., & Hajiyeva, G. A. (n.d.). Application of chiral copper complexes as catalysts in asymmetric synthesis. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
Shen, T., et al. (2013). Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. Turkish Journal of Chemistry, 37, 966-977. [Link]
-
Claver, C., & van Leeuwen, P. W. N. M. (Eds.). (2012). Catalytic Asymmetric Transfer Hydrogenation of Ketones: Recent Advances. Springer. [Link]
-
Shi, Y., et al. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Nature, 532(7600), 493-497. [Link]
-
Organic Letters. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2024). Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. Scientific Reports, 14(1), 10328. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
ResearchGate. (2025). Chiral Schiff base ligands of salicylaldehyde: A versatile tool for medical applications and organic synthesis-A review. [Link]
-
Li, Z., et al. (2025). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. Journal of the American Chemical Society, 147(1), 576-584. [Link]
-
Lalehzari, A. (2007). PREPARATION OF CHIRAL ACID-FUNCTIONALIZED SCHIFF-BASE LIGANDS AND THEIR COMPLEXATION WITH DIVALENT TRANSITION METALS. [Link]
-
Della Sala, G., & De Nisi, A. (2025). Recent Advances in the α-Hydrazination (α-Amination) of Carbonyl Compounds. European Journal of Organic Chemistry. [Link]
-
Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. [Link]
-
Molecules. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]
-
SSRN. (2020). Synthesis and Spectral Characterisation of Some New Schiff Base Ligands. [Link]
-
Macmillan Group, Princeton University. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism. [Link]
-
Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]
-
Molecules. (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. [Link]
-
Janey, J. M. (2005). Recent advances in catalytic, enantioselective alpha aminations and alpha oxygenations of carbonyl compounds. Angewandte Chemie International Edition in English, 44(28), 4292-4300. [Link]
-
RSC Advances. (n.d.). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. [Link]
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. rua.ua.es [rua.ua.es]
- 4. Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in catalytic, enantioselective alpha aminations and alpha oxygenations of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcoho" by TIANHUA SHEN, QUAN QIN et al. [journals.tubitak.gov.tr]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common issues in (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane synthesis
Topic: Troubleshooting Common Issues in (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane Synthesis Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Welcome to the Application Support Hub.
This guide addresses the specific synthetic challenges associated with (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (CAS: N/A for specific enantiomer generic, related to rac-2,2-dimethyl-1,3-dioxane-4-methanamine). This chiral heterocycle is a critical pharmacophore in the synthesis of NMDA receptor antagonists,
The synthesis typically proceeds via the acetalization of (S)-1,2,4-butanetriol , followed by functional group manipulation of the remaining primary alcohol. The primary failure modes in this workflow are regio-isomer formation (dioxolane vs. dioxane) , racemization , and amine volatility .
🔬 Core Synthetic Workflow & Logic
Before troubleshooting, verify your route against the standard industrial protocol. The most robust pathway involves thermodynamic equilibration to favor the 6-membered ring.
Mechanism & Pathway Visualization
Figure 1: Reaction pathway illustrating the critical divergence between the kinetic (dioxolane) and thermodynamic (dioxane) acetals.
🛠 Troubleshooting Guide (Q&A)
Phase 1: Regioselectivity (The Dioxane vs. Dioxolane Problem)
Q1: I am observing a 60:40 mixture of two isomers after reacting (S)-1,2,4-butanetriol with acetone. How do I shift the ratio to favor the 1,3-dioxane (6-membered ring)?
Technical Insight: The reaction of 1,2,4-butanetriol with acetone produces two acetonides:
-
1,3-Dioxolane (5-membered): Formed by protecting the vicinal 1,2-diols. This is the kinetic product.
-
1,3-Dioxane (6-membered): Formed by protecting the 1,3-diols (positions 2 and 4). This is generally the thermodynamic product in non-strained systems, though acetonides often prefer 5-membered rings. However, under specific equilibrium conditions, the 1,3-dioxane can be enriched.
Corrective Actions:
-
Thermodynamic Control: Extend reaction times and use higher temperatures (refluxing acetone or toluene with a Dean-Stark trap). Kinetic products form quickly; thermodynamic products accumulate over time.
-
Water Removal: The reaction is an equilibrium. Use a Dean-Stark apparatus or molecular sieves (3Å or 4Å) to drive the reaction to completion.
-
Catalyst Selection: Switch from mild Lewis acids to strong Brønsted acids like p-Toluenesulfonic acid (pTsOH) (0.05 eq) to facilitate rapid equilibration between the isomers.
-
Purification: If the ratio remains stubborn, the two isomers have distinct boiling points and polarity. The 1,3-dioxane derivative usually has a slightly lower boiling point and different Rf value. Use fractional distillation for large scales or flash chromatography (Ether/Petroleum Ether) for smaller scales.
Q2: My acetonide yield is low, and I see polymeric byproducts. What is happening?
Technical Insight: Polymerization occurs when the diol reacts intermolecularly rather than intramolecularly. This is concentration-dependent.
Corrective Actions:
-
Dilution: Run the reaction at high dilution (0.1 M or lower) to favor intramolecular cyclization over intermolecular polymerization.
-
Dry Reagents: Ensure (S)-1,2,4-butanetriol is free of water before starting. Wet starting material deactivates the acid catalyst, requiring higher loads that can trigger side reactions.
Phase 2: Activation & Amine Synthesis
Q3: During the tosylation of (S)-(2,2-dimethyl-1,3-dioxan-4-yl)methanol, I see decomposition or loss of the acetonide group.
Technical Insight: Acetonides are acid-labile .[1] While tosylation (TsCl/Pyridine) is basic, the generation of Pyridine·HCl (pyridinium hydrochloride) during the reaction creates a local acidic environment if not neutralized or if moisture is present.
Corrective Actions:
-
Base Excess: Ensure a sufficient excess of base (Pyridine or Et3N).
-
Temperature Control: Keep the tosylation reaction at 0°C initially. Exotherms can degrade the sensitive acetal.
-
Workup pH: Crucial Step. When quenching the reaction, use saturated NaHCO3. Never use acidic water or brine with a pH < 7. The 1,3-dioxane ring will open immediately in aqueous acid.
Q4: The azide displacement (OMs/OTs
Technical Insight:
The leaving group is on a primary carbon (neopentyl-like position), but steric hindrance from the adjacent gem-dimethyl dioxane ring can retard
Corrective Actions:
-
Solvent Choice: Use dipolar aprotic solvents like DMSO or DMF to accelerate the nucleophilic attack.
-
Temperature: Heating to 60–80°C is generally safe for the acetonide in non-acidic media. Monitor by TLC.
-
Safety Note: Sodium azide is toxic and potentially explosive. Do not use chlorinated solvents (DCM/CHCl3) with sodium azide to avoid forming explosive diazidomethane.
Phase 3: Isolation & Purity
Q5: I successfully reduced the azide, but I lost most of my product during rotary evaporation. Where did it go?
Technical Insight: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a low-molecular-weight amine. Free amines of this size are often volatile and can co-evaporate with solvents.
Corrective Actions:
-
Salt Formation: Do not isolate the free base if possible. Convert it immediately to a stable salt.
-
Recommended:Oxalate salt (precipitates well from ether/ethanol) or Fumarate .
-
Avoid: HCl gas in methanol unless strictly anhydrous and controlled, as strong mineral acids will deprotect the acetonide.
-
-
Controlled Evaporation: If you must isolate the free amine, avoid high vacuum at elevated temperatures. Use a mild vacuum (>50 mbar) and keep the bath temperature < 30°C.
Q6: How do I verify the enantiomeric purity (ee%)?
Technical Insight: The starting material (S)-1,2,4-butanetriol is prone to racemization only under harsh conditions, but verifying the final product is essential.
Protocol:
-
Derivatization: React a small aliquot of the amine with Mosher's Acid Chloride ((R)- or (S)-MTPA-Cl) .
-
Analysis: Analyze the resulting amide via 19F-NMR or 1H-NMR . The diastereomeric signals will be distinct, allowing for precise integration and ee% calculation.
📊 Comparative Data: Isomer Stability & Conditions
| Parameter | 1,3-Dioxolane (5-Ring) | 1,3-Dioxane (6-Ring) | Optimization Strategy |
| Kinetic/Thermodynamic | Kinetic (Forms fast) | Thermodynamic (More stable*) | Long reaction time + Heat favors Dioxane. |
| Boiling Point | Typically Higher | Typically Lower | Separation via fractional distillation. |
| Formation Condition | Low Temp, Short Time | Reflux, Equilibrium, Acid Cat.[2] | Use pTsOH in refluxing Toluene.[2][3] |
| Side Chain | Hydroxyethyl (-CH2CH2OH) | Hydroxymethyl (-CH2OH) | Identify via NMR (coupling constants). |
*Note: Stability depends heavily on substituents. For acetonides, the 5-ring is often favored, but the 6-ring can be isolated via the specific thermodynamic protocols listed above.
🧪 Validated Protocol Summary (Recommended Route)
-
Acetalization: (S)-1,2,4-Butanetriol + Acetone (excess) + pTsOH (cat). Reflux with Dean-Stark.
-
Isomer Separation: Vacuum distillation to isolate (S)-(2,2-dimethyl-1,3-dioxan-4-yl)methanol.
-
Activation: React with Tosyl Chloride in Pyridine/DCM at 0°C.
-
Displacement: React Tosylate with NaN3 in DMF at 70°C.
-
Reduction: Hydrogenation (H2, Pd/C) in MeOH or Staudinger reaction (PPh3, THF/H2O).
-
Isolation: Isolate as Oxalate salt to prevent volatility loss and degradation.
📚 References
-
Synthesis of 4-substituted butan-1-amines (Dioxane formation): Wünsch, B., et al. "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." Pharmaceuticals, 2011.[4]
-
Preparation of (S)-1,2,4-Butanetriol (Precursor): Hanessian, S., et al.[5] "Facile access to (S)-1,2,4-butanetriol and its derivatives."[6][7] Canadian Journal of Chemistry, 1984.
-
Acetalization Thermodynamics (Dioxane vs Dioxolane): Bailey, W. F., et al. "The conformational analysis of 1,3-dioxanes." Journal of Organic Chemistry.
-
General Protection of 1,2 and 1,3-Diols: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1][3] Wiley-Interscience.[3]
-
NMDA/Sigma Receptor Ligand Synthesis (Application): Schepmann, D., et al. "Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists." European Journal of Medicinal Chemistry, 2011.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents [patents.google.com]
- 6. What is (S)-1,2,4-Butanetriol?_Chemicalbook [chemicalbook.com]
- 7. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]
optimizing reaction yield for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane production
Technical Support Center: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane Synthesis
Ticket ID: OPT-DIOX-004 Subject: Optimization of Reaction Yield & Regioselectivity Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Hidden Isomer" Trap
Welcome to the technical support guide for optimizing the production of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane .
If you are experiencing low yields (<40%) or inconsistent biological data, the root cause is likely regioselectivity failure during the initial protection step. The reaction of (S)-1,2,4-butanetriol with acetone/DMP creates a kinetic vs. thermodynamic battle between the desired 1,3-dioxane (6-membered ring) and the undesired 1,2-dioxolane (5-membered ring).
This guide prioritizes regiocontrol , amine handling , and purification logic to restore your yield.
Module 1: The Regioselectivity Crisis (1,3-Dioxane vs. 1,2-Dioxolane)
User Issue: "My NMR shows a clean product, but the subsequent mesylation yield is poor, or the final amine is inactive."
Diagnosis: You have likely synthesized the 1,2-dioxolane isomer (Solketal homolog), not the 1,3-dioxane.
-
1,2-Dioxolane (Kinetic & often Thermodynamic): Forms on the vicinal diol (C1-C2). Leaves a secondary alcohol free at C4.
-
1,3-Dioxane (Target): Forms on the 1,3-diol motif (C2-C4). Leaves a primary alcohol free at C1 (exocyclic).
The Diagnostic Check (Critical)
Before proceeding, validate your intermediate structure using 1H NMR.
| Feature | Target: 1,3-Dioxane (6-Ring) | Impurity: 1,2-Dioxolane (5-Ring) |
| Free OH Type | Primary (-CH₂OH) | Secondary (-CH(OH)-) |
| C2-H Shift | Multiplet at ~3.8 - 4.0 ppm (Ring CH) | Multiplet at ~4.1 - 4.3 ppm (Ring CH) |
| Dimethyl Signal | Two singlets, often distinct | Two singlets, often closer |
Optimization Protocol: Thermodynamic Shifting
While the 5-membered ring is often favored with acetone, you can shift the equilibrium toward the 6-membered ring or separate them effectively.
Reagents:
-
(S)-1,2,4-Butanetriol (1.0 eq)
-
2,2-Dimethoxypropane (2,2-DMP) (3.0 eq) [Drives equilibrium via MeOH removal]
-
p-Toluenesulfonic acid (pTsOH) (0.05 eq)
-
Solvent: Acetone (Dry)
Workflow:
-
Dissolution: Dissolve triol in acetone. Add 2,2-DMP.
-
Acid Catalysis: Add pTsOH. Stir at room temperature for 12-16 hours .
-
Note: Kinetic control (0°C, short time) favors the 1,2-dioxolane. Long reaction times allow equilibration.
-
-
Neutralization: Quench with Et₃N before concentration. Acidic concentration promotes hydrolysis.
-
Separation (Mandatory): The isomers must be separated here. They have different boiling points and R_f values.
-
TLC Mobile Phase: Hexane:EtOAc (1:1). The 1,2-isomer is usually slightly less polar.
-
Purification: Flash chromatography is recommended over distillation to avoid thermal rearrangement.
-
Caption: Reaction pathway showing the kinetic competition between the 5-membered and 6-membered rings. Equilibration is required to maximize the 1,3-dioxane.
Module 2: Functional Group Transformation (OH → NH₂)
User Issue: "The mesylation works, but the azide substitution is stalling."
Diagnosis: If you successfully isolated the 1,3-dioxane, you have a primary alcohol . If substitution is slow, it is likely due to solvation effects or decomposition of the mesylate .
Recommended Protocol: The "One-Pot" Activation
Avoid isolating the unstable mesylate if possible.
-
Activation:
-
Substrate: (S)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxane.
-
Reagents: MsCl (1.2 eq), Et₃N (1.5 eq), DCM (0°C to RT).
-
QC Check: TLC should show complete conversion within 1 hour.
-
Workup: Wash with NaHCO₃, dry, and concentrate. Do not heat >40°C.
-
-
Nucleophilic Substitution (The Critical Step):
-
Solvent: DMF (Polar aprotic is essential for S_N2).
-
Reagent: NaN₃ (2.0 eq).
-
Temperature: 60-70°C . (Going higher risks acetonide cleavage).
-
Troubleshooting: If the reaction is slow, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodide in situ.
-
-
Reduction (Staudinger):
Module 3: Isolation & Purification (The "Disappearing Product")
User Issue: "I reduced the azide, but after aqueous workup, my mass balance is zero."
Diagnosis: Your target, (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane, is a low molecular weight primary amine. It is highly water-soluble and amphiphilic. It stays in the aqueous phase during standard extraction.
Troubleshooting Protocol: Amine Rescue
Option A: Resin Capture (Recommended for High Purity)
-
Use a Strong Cation Exchange (SCX) cartridge or resin (e.g., Dowex 50W).
-
Load the reaction mixture (diluted in MeOH/Water) onto the column.
-
Wash with MeOH (removes PPh₃ and non-basic impurities).
-
Elute with 2M NH₃ in MeOH .
-
Concentrate to obtain the free amine.
Option B: The "Salting Out" Extraction
-
Saturate the aqueous phase with NaCl or K₂CO₃ .
-
Extract exhaustively (x5) with CHCl₃:Isopropanol (3:1) .
-
Note: DCM is often insufficient for extracting polar amines from water.
-
-
Dry over Na₂SO₄ (avoid MgSO₄ as amines can coordinate).
Option C: Acid-Base Swing
-
Acidify mixture to pH 2 (Amine → Ammonium salt). Wash with Et₂O (removes PPh₃/POPh₃).
-
Basify aqueous layer to pH >12 with NaOH (Amine free base).
-
Extract immediately with CHCl₃/IPA.
Caption: Comparison of extraction strategies. Standard extraction leads to product loss; SCX chromatography ensures recovery.
FAQ: Rapid Fire Troubleshooting
Q: Can I use (S)-Glycidol instead of Butanetriol? A: Yes, but it changes the route. Glycidol ring-opening usually leads to 1,2-diols (dioxolanes). To get the dioxane, you would need to open the epoxide with a carbon nucleophile that provides the 1,3-diol spacing, which is synthetically more complex than starting with the triol.
Q: My acetonide is falling off during the azide reduction. A: You are likely using acidic conditions or excessive heat. The 1,3-dioxane is acid-sensitive.[4] Ensure your Staudinger reduction is neutral. If using Hydrogenation, avoid HCl/MeOH; use plain MeOH or EtOH.
Q: How do I store the final amine? A: Primary amines absorb CO₂ from the air to form carbamates. Store under Argon/Nitrogen in the freezer. Converting it to the oxalate or fumarate salt creates a stable solid that is easier to handle than the free base oil.
References
-
Hanessian, S., et al. (1984). "Facile access to (S)-1,2,4-butanetriol and its derivatives." Canadian Journal of Chemistry.
-
Gopinath, R., et al. (2002).[5] "Chemo- and Regioselective Protection of 1,2-Diols and 1,3-Diols." The Journal of Organic Chemistry.
-
University of Rochester. "Workup for Removing Amines and Isolation of Water Soluble Products." Department of Chemistry Technical Guides.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for acetal stability).
Sources
minimizing side products in (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane reactions
This is a technical support guide for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane , a specialized chiral building block used in the synthesis of pharmaceutical intermediates (e.g., statin side chains, chiral ligands).
Topic: Minimizing Side Products & Impurity Profiling Audience: Medicinal Chemists, Process Chemists, CMC Leads Version: 2.0 (Current)
Molecule Overview & Stability Profile
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a "masked" chiral 1,3-diol equipped with a primary amine handle. Its utility lies in the 1,3-dioxane ring, which protects the diol functionality as an acetonide (isopropylidene acetal).
-
Core Vulnerability: The 1,3-dioxane ring is acid-labile . It is thermodynamically more stable than a 1,3-dioxolane (5-membered ring) but will still hydrolyze under aqueous acidic conditions or in the presence of strong Lewis acids, releasing acetone and the free aminodiol.
-
Reactivity: The primary amine is nucleophilic. Without careful control, it is prone to over-alkylation (dimerization) and oxidation.
Stability Thresholds
| Condition | Stability Rating | Notes |
| Aqueous Acid (pH < 4) | 🔴 Unstable | Rapid hydrolysis to 1,3-diol.[1] |
| Silica Gel (Untreated) | 🟠 Risk | Surface acidity of SiO₂ can induce ring opening during purification. |
| Base (NaOH, TEA, DIPEA) | 🟢 Stable | Robust to strong bases and nucleophiles. |
| Reduction (NaBH₄, H₂) | 🟢 Stable | Compatible with standard reductive conditions. |
| Oxidation | 🟡 Caution | Amine is susceptible; Dioxane ring is generally stable to mild oxidants. |
Troubleshooting Guide (Q&A)
Issue 1: "I am losing my product during workup/purification."
Q: My LCMS shows a clean reaction, but after aqueous workup or column chromatography, the yield drops and a polar peak appears. What is happening?
A: You are likely experiencing acid-catalyzed hydrolysis of the acetonide protecting group.
-
Cause: Standard silica gel is slightly acidic (pH ~5-6). If your compound is retained on the column for a long time, the dioxane ring can open. Similarly, washing with 1N HCl to remove excess amine will cleave the ring.
-
Solution (Workup): Switch to a buffered workup . Use saturated
(mildly acidic but usually safe if brief) or, preferably, phosphate buffer (pH 7). Never use strong acid washes (HCl, ) to extract this amine. -
Solution (Purification): Pre-treat your silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize surface acidity. Alternatively, use neutral alumina or reverse-phase chromatography (C18) with a basic modifier (ammonium bicarbonate).
Issue 2: "I see a 'Dimer' impurity in my reductive amination."
Q: When reacting the amine with an aldehyde, I see a mass corresponding to [2M - NH3]. How do I stop this?
A: This is the symmetric secondary amine dimer , formed when the product amine reacts with the intermediate imine of the starting material.
-
Mechanism: The product (secondary amine) is often more nucleophilic than the starting primary amine.
-
Solution:
-
Stoichiometry: Use a slight excess of the amine (1.2–1.5 eq) relative to the aldehyde.
-
Stepwise Addition: Pre-form the imine by mixing the amine and aldehyde without the reducing agent for 30-60 minutes (add drying agents like
or molecular sieves to drive equilibrium). Then add the reducing agent (e.g., ) at low temperature (0°C).
-
Issue 3: "Can I use TFA to deprotect a Boc group elsewhere in the molecule?"
Q: My molecule has a Boc-protected amine and the dioxane ring. Can I use TFA/DCM to remove the Boc?
A: Proceed with extreme caution. While 1,3-dioxanes are more stable than 1,3-dioxolanes, TFA is strong enough to cleave the acetonide, especially if water is present (even atmospheric moisture).
-
Alternative: If possible, use a different protecting group strategy (e.g., Fmoc/Piperidine).
-
If TFA is mandatory: Use anhydrous TFA/DCM at 0°C and quench immediately with saturated
. Monitor strictly by TLC. Do not use "scavengers" that are acidic (like silanes) unless necessary, as they can accelerate acetal cleavage.
Impurity Profiling & Degradation Pathways
Understanding the degradation logic is critical for interpreting LCMS data.
Degradation Workflow (Graphviz)
Figure 1: Primary degradation pathways. The acid-catalyzed route (Red) leads to ring opening, destroying the chiral building block.
Experimental Protocols
Protocol A: Safe Amide Coupling (HATU Method)
Designed to prevent acid buildup and racemization.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in anhydrous DMF under Argon. Add DIPEA. Stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion. The solution should turn yellow/orange. Stir for 5-10 minutes to form the activated ester.
-
Amine Addition: Add the (S)-dioxane amine (dissolved in minimal DMF) dropwise.
-
Why? Pre-activating the acid ensures the amine reacts immediately upon addition, minimizing the time the free amine sits in solution where it could absorb
or oxidize.
-
-
Monitoring: Stir at Room Temp for 2-4 hours. Monitor by LCMS.
-
Workup (Crucial): Dilute with EtOAc. Wash with saturated
(2x), Water (1x), and Brine (1x).[2]-
Note:Do not wash with 1M HCl or Citric Acid.
-
-
Drying: Dry over
, filter, and concentrate.
Protocol B: Storage & Handling
-
State: The free amine absorbs
from the air to form carbamates (white solid crust). -
Recommendation: Store as a solution in anhydrous Ethanol or Toluene if used frequently, or under Argon at -20°C.
-
Re-purification: If the compound has yellowed (oxidation), distill under high vacuum (Kugelrohr) or pass through a short plug of basic alumina.
Decision Tree: Reaction Condition Selection
Use this logic flow to select the correct solvent and base for your transformation.
Figure 2: Logic flow for maintaining 1,3-dioxane integrity during synthesis.
References
- Protecting Groups in Organic Synthesis (Greene & Wuts). Protection for the Hydroxyl Group: 1,3-Dioxanes. Wiley-Interscience.
-
Organic Chemistry Portal . 1,3-Dioxanes. Available at: [Link] (Mechanistic insights into acid-catalyzed hydrolysis).
Sources
improving enantiomeric excess in reactions with (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Topic: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane[1]
Executive Summary
You are encountering challenges with enantiomeric excess (ee) regarding (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane . This 6-membered cyclic acetal amine is a critical chiral building block, often distinct from its 5-membered analog (Solketal amine).[1] Low ee in reactions involving this scaffold typically stems from three root causes: acid-catalyzed ring opening/scrambling , thermal racemization during workup , or improper nucleophilic activation .
This guide provides a root-cause analysis, a classical resolution protocol for recovery, and reaction optimization strategies.[1]
Part 1: Diagnostic & Root Cause Analysis
Before modifying your synthesis, diagnose the source of the ee erosion using this logic flow.
1. Stability vs. The 5-Membered Analog
Critical Distinction: Ensure you are working with the 1,3-dioxane (6-membered ring), not the 1,3-dioxolane (5-membered ring).[1]
-
The Issue: While 1,3-dioxanes are generally more stable to hydrolysis than 1,3-dioxolanes due to the chair conformation, they are still susceptible to acid-catalyzed ring opening (retro-acetalization).[1]
-
Mechanism of Failure: In the presence of trace acid (even weak Lewis acids) and moisture, the acetonide opens to the acyclic amino-diol. If this intermediate rotates and re-closes, or reacts non-selectively, the stereocenter at C4 is compromised.
2. The "Hidden" Racemization Pathway
If your ee drops during a coupling reaction (e.g., amide bond formation):
-
Cause: Over-activation of the coupling partner.
-
Explanation: If you are coupling this amine to a chiral acid, the use of strong bases (e.g., DBU, high equivalents of TEA) or highly activated esters can cause epimerization of the partner, which you might mistake for racemization of the dioxane amine.
-
Dioxane Specific: If the reaction medium becomes acidic (e.g., generation of HCl from acid chlorides), the dioxane ring may open transiently.
Part 2: Protocol for EE Improvement (The "Rescue" Method)
If your starting material or product has sub-optimal ee (<95%), use this Classical Resolution Protocol. This is more scalable and cost-effective than chromatographic separation.[1]
Methodology: Diastereomeric Salt Crystallization
The amine functionality allows for resolution using chiral organic acids.
Recommended Resolving Agents:
-
(L)-(+)-Tartaric Acid (Primary recommendation)[1]
-
Dibenzoyl-L-tartaric acid (If L-Tartaric fails due to solubility issues)
Step-by-Step Protocol:
-
Stoichiometry: Dissolve your racemic or low-ee amine (1.0 eq) in absolute ethanol or methanol (anhydrous is critical to prevent acetal hydrolysis).
-
Addition: Add (L)-(+)-Tartaric acid (0.5 to 1.0 eq) dissolved in the same solvent dropwise at 60°C.
-
Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours. If no precipitate forms, cool to 4°C and scratch the vessel wall.
-
Filtration: Filter the salt. Note: The precipitate is usually the diastereomerically pure salt.
-
Free-Basing (CRITICAL STEP):
-
Suspend the salt in CH₂Cl₂ (Dichloromethane).
-
Add cold, saturated NaHCO₃ (aq). Do NOT use strong bases like NaOH, as high pH can degrade the ring or induce side reactions.
-
Separate phases immediately, dry over Na₂SO₄, and concentrate in vacuo at <40°C.
-
Data: Solvent Screening for Crystallization
| Solvent System | Solubility of Salt | Resolution Efficiency | Notes |
| Ethanol (Abs) | Moderate | High | Best balance of yield and ee.[1] |
| Methanol | High | Moderate | Yields may be low; requires cooling to -20°C. |
| Isopropanol | Low | Low | Salt precipitates too fast (traps impurities). |
| Acetone/MeOH (9:1) | Moderate | High | Good alternative if Ethanol fails. |
Part 3: Reaction Optimization (Preventing EE Loss)
Use these parameters when reacting the amine to maintain chiral integrity.
Workflow Logic
Caption: Decision logic for maintaining dioxane ring stability and stereochemical integrity during downstream reactions.
Key Optimization Rules
-
Avoid Acid Chlorides: When making amides, avoid acid chlorides which generate HCl byproducts. HCl will attack the acetonide oxygens.
-
Alternative: Use HATU/DIPEA or EDC/HOBt coupling agents.
-
-
Solvent Selection: Avoid wet ethereal solvents (THF, Dioxane) if Lewis acids are present. Use anhydrous DCM or Toluene .
-
Temperature: Keep reaction temperatures below 50°C. 1,3-dioxanes can undergo thermal isomerization at elevated temperatures, especially if the "2,2-dimethyl" group is strained.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use enzymatic kinetic resolution (DKR) on this amine? A: Yes. Lipase-catalyzed acylation (e.g., using CAL-B or Novozym 435 ) with an acyl donor like ethyl acetate or vinyl acetate is effective.[1]
-
Mechanism:[2] The enzyme selectively acylates the (S)-amine (or (R), depending on enzyme specificity), leaving the other enantiomer as the free amine.
-
Note: This is best used if your starting ee is very low (<80%). For >90% ee, crystallization is more efficient.
Q2: My NMR shows a second set of peaks after the reaction, but the mass is correct. Is this racemization? A: Not necessarily. This is often rotamerism (if you formed an amide) or diastereomers (if the ring opened and re-closed).
-
Test: Run a Variable Temperature (VT) NMR. If peaks coalesce at high temp, they are rotamers. If they remain distinct, you have likely racemized or opened the ring.
Q3: How do I store the (S)-amine to prevent degradation? A: Store under Argon at 4°C. The amine absorbs CO₂ from the air to form carbamates, and moisture can hydrolyze the ring over long periods.
Q4: Is the 1,3-dioxane (6-membered) really more stable than the 1,3-dioxolane (5-membered)? A: Yes.[1] The 6-membered ring adopts a chair conformation which is thermodynamically more stable than the strained envelope conformation of the 5-membered dioxolane.[1][3] However, it is still an acetal and will hydrolyze below pH 4.
References
-
BenchChem. (2025).[3] 1,3-Dioxane Ring Stability: Technical Support & Troubleshooting. Retrieved from 3
-
Thieme Connect. (2006). Product Class 8: 1,3-Dioxanes in Organic Synthesis. Science of Synthesis. Retrieved from 4
-
MDPI. (2016). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional Organocatalysts. Molecules. Retrieved from 5
-
PubMed. (2011). Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA antagonists. European Journal of Medicinal Chemistry. Retrieved from 6
Sources
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues with (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane . This chiral building block is critical for synthesizing complex pharmaceutical intermediates, particularly where a protected 1,3-diol motif is required alongside a reactive primary amine.
Critical Distinction: Before proceeding, verify your structure. This guide specifically covers the 6-membered 1,3-dioxane ring (derived from 1,3-diols like 1,2,4-butanetriol).
-
Target Molecule: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (6-ring).
-
Common Confusion: Often mistaken for the 5-membered analog, (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (Solketal amine, CAS 22195-47-7).
-
Why it matters: The 1,3-dioxane ring is thermodynamically more stable than the dioxolane in some conditions but has distinct conformational preferences (chair vs. twist-boat) that affect solubility and reactivity.
The "solubility issues" reported with this molecule are frequently stability issues or salt-form mismatches in disguise. This guide breaks down these problems using a root-cause analysis approach.
Module 1: Physicochemical Profile & Solubility Logic
Q: Why won't this compound dissolve in my standard organic solvents (DCM, Ethyl Acetate)?
A: You are likely working with the Hydrochloride (HCl) salt (e.g., CAS 1394042-55-7), not the free base.
-
The Mechanism: The free base is an amine and is typically an oil or low-melting solid, highly soluble in dichloromethane (DCM), ethyl acetate, and alcohols. The HCl salt is a polar ionic lattice. It is insoluble in non-polar organics but soluble in water, methanol, or DMSO.
-
The Fix: If you need it in DCM, you must perform a "Free Base Liberation" (see Protocol A).
Q: I see a white precipitate forming when I leave the free base oil out. Is it crashing out of solution?
A: This is likely carbamate formation , not simple precipitation.
-
The Mechanism: Primary amines like (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane are nucleophilic and react rapidly with atmospheric CO₂ to form insoluble carbamate salts.
-
The Fix: Always store the free base under nitrogen or argon. If a crust forms, it can often be reversed by washing with aqueous base (NaOH), but prevention is superior.
Q: Can I use aqueous acid to dissolve it?
A: STOP. Do not use aqueous acid unless you intend to destroy the molecule.
-
The Mechanism: The 2,2-dimethyl-1,3-dioxane moiety is an acetonide (cyclic acetal). Acetals are stable to base but labile to aqueous acid . Dissolving this amine in dilute HCl, H₂SO₄, or acetic acid will trigger hydrolysis, cleaving the protecting group to release acetone and the water-soluble triol-amine decomposition product.
-
The Fix: If you need a water-soluble form without degradation, maintain a pH > 4.0 or use a non-aqueous acid (like anhydrous HCl in dioxane) strictly under anhydrous conditions, though even this is risky.
Module 2: Solvent Selection & Optimization
Use this table to select the correct solvent system based on your specific process step.
| Process Step | Recommended Solvent | Form Required | Notes |
| Reaction (Acylation/Alkylation) | DCM, THF, DMF | Free Base | Add a non-nucleophilic base (e.g., DIPEA) to scavenge acid byproducts. |
| Extraction (Aqueous Workup) | DCM or Chloroform | Free Base | The amine partitions well into chlorinated solvents at pH > 10. |
| Storage | None (Neat) or Toluene | Free Base | Store under Argon at -20°C. Toluene suppresses carbamate formation better than ethers. |
| Analytical (NMR) | CDCl₃ or DMSO-d6 | Free Base / Salt | Use CDCl₃ for free base (add K₂CO₃ to tube to dry). Use DMSO for salts. |
| Crystallization | iPrOH / Heptane | Salt (HCl/Oxalate) | Free base is difficult to crystallize; salts crystallize well from alcohols. |
Module 3: Troubleshooting Workflow (Visualized)
The following decision tree outlines the logical path to resolve solubility issues without compromising chemical stability.
Figure 1: Decision tree for diagnosing solubility vs. stability failures in (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane.
Module 4: Experimental Protocols
Protocol A: Safe Free Base Liberation
Objective: Convert the insoluble HCl salt to the soluble free base without hydrolyzing the acetonide ring.
Reagents:
-
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane HCl salt
-
Dichloromethane (DCM)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspension: Suspend the HCl salt in DCM (10 mL per gram). It will not dissolve initially.
-
Biphasic Mix: Add an equal volume of Saturated NaHCO₃ (mild) or 1M NaOH (stronger, faster).
-
Note: The 1,3-dioxane ring is stable to NaOH [1, 2].
-
-
Agitation: Stir vigorously for 15 minutes. The solid should disappear as the free amine partitions into the DCM layer.
-
Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Drying: Dry the combined organics over anhydrous Na₂SO₄.
-
Concentration: Evaporate the solvent under reduced pressure (keep bath < 40°C).
-
Result: A clear, colorless oil. Use immediately or store under inert gas.
Protocol B: Solvent Screening for Reactions
Objective: Determine the optimal solvent for a reaction involving this amine.
-
Preparation: Place 10 mg of the amine (free base) into 3 vials.
-
Solvent Addition: Add 100 µL of:
-
Vial A: Toluene (Non-polar, aprotic)
-
Vial B: THF (Polar, aprotic)
-
Vial C: Methanol (Polar, protic)
-
-
Observation:
-
Clear Solution: Good solubility.
-
Cloudy: Potential water contamination or salt formation.
-
Precipitate: Incompatibility.
-
-
Stability Check: If using Methanol, ensure it is acid-free. Methanol is slightly acidic and can promote trans-acetalization over long periods if catalytic acid is present.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use the dioxolane analog (Solketal amine) as a substitute? A: Generally, no. While the chemistry is similar, the spatial arrangement (stereochemistry and ring size) differs. The 6-membered dioxane ring places the aminomethyl group in a specific equatorial or axial orientation (chair conformation) [1], which may be critical for chiral induction in your subsequent steps.
Q: I bought the compound, and it smells like acetone. Is it bad? A: Yes, likely. An acetone smell indicates that the acetonide ring has hydrolyzed [2]. This happens if the compound was stored in a humid, acidic environment. Check the purity via H-NMR (look for the loss of the characteristic methyl singlets at ~1.4 ppm).
Q: How do I remove the dioxane protecting group when I'm finished? A: This is the one time you want instability. Treat the compound with 1M HCl in THF/Water (1:1) or use an acidic ion-exchange resin (e.g., Dowex 50W) in methanol. The ring will cleave to yield the amino-diol [3].
References
-
Thieme Connect. "Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals." Science of Synthesis. Accessed Feb 18, 2026. Link
-
BenchChem. "Protecting Group Chemistry of the 1,3-Dioxane Moiety: Stability and Formation." Application Notes. Accessed Feb 18, 2026. Link
-
Organic Chemistry Portal. "Protection of 1,3-Diols: 1,3-Dioxanes." Protecting Groups. Accessed Feb 18, 2026. Link
-
ChemScene. "(1,3-Dioxan-4-yl)methanamine hydrochloride Product Data." Catalog Entry. Accessed Feb 18, 2026. Link
-
Sigma-Aldrich. "2,2-Dimethyl-1,3-dioxolane-4-methanamine (Analog Comparison)." Product Specification. Accessed Feb 18, 2026. Link
Technical Support Center: Purification of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Case ID: PUR-AMINE-DX-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Stability, and Enantiomeric Purity
Executive Summary
You are likely encountering difficulties because (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane sits at the intersection of three chemically antagonistic properties:
-
Base Sensitivity (Chromatography): As a primary amine, it interacts strongly with acidic silanols on silica gel, leading to peak tailing (streaking) and yield loss.
-
Acid Lability (Stability): The 2,2-dimethyl-1,3-dioxane ring (an acetonide) is an acid-labile protecting group. Standard acidic workups or unbuffered silica can trigger hydrolysis, reverting the molecule to the parent triol and acetone.
-
High Polarity/Water Solubility: The low molecular weight and amine functionality make extraction from aqueous phases difficult, often resulting in "missing mass" during workup.
This guide provides a self-validating workflow to overcome these specific failure modes.
Part 1: The Stability & Decomposition Landscape
Before attempting purification, you must understand the decomposition pathway. The 1,3-dioxane ring is thermodynamically more stable than its 5-membered analog (1,3-dioxolane/Solketal derivatives), but it remains susceptible to acid-catalyzed hydrolysis.
Visualizing the Hazard: Acid Hydrolysis Pathway
The following diagram illustrates why standard acidic washes (HCl) or acidic silica are forbidden.
Caption: Figure 1. The acid-catalyzed hydrolysis pathway.[1] Even weak acidity from silica gel silanols can trigger ring opening in the presence of moisture.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: Chromatography Challenges
Q: "Why does my compound streak across the TLC plate and vanish on the column?"
Diagnosis:
This is a classic "amine-silanol" interaction.[2] The basic amine forms hydrogen bonds or salt bridges with the acidic silanols (
The Fix: The "Buffered" Silica Protocol Do not use bare silica. You must deactivate the stationary phase.
Protocol:
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., DCM/MeOH).
-
The Modifier: Add 1% to 2% Triethylamine (Et3N) or 1% Aqueous Ammonium Hydroxide (NH4OH) to the slurry before pouring the column.
-
Equilibration: Flush the column with 3 column volumes (CV) of the Et3N-containing solvent. This caps the acidic sites.
-
Elution: Run your gradient.
-
Recommended System: DCM : MeOH : NH4OH (90 : 9 : 1).
-
Alternative: If the compound is volatile, use DCM : Isopropanol (IPA) : Et3N to avoid azeotropes during evaporation.
-
Pro-Tip: If silica continues to degrade your compound, switch to Basic Alumina (Activity Grade III) . Alumina is less acidic and tolerates acetonides well.
Module B: Workup & Isolation
Q: "I see the product on TLC, but after aqueous workup, my mass recovery is <20%. Where did it go?"
Diagnosis: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a low-molecular-weight amine with high water solubility. At neutral or acidic pH, it is fully protonated and stays in the water layer. Even as a free base, it partitions poorly into non-polar solvents like Hexane or Ether.
The Fix: The "Salting-Out" Extraction
You must modify the partition coefficient (
Protocol:
-
pH Adjustment: Ensure the aqueous layer is pH > 12 using NaOH or K2CO3. (Do not use heat; acetonides are base-stable, but heat promotes side reactions).
-
Saturation: Add solid NaCl until the aqueous layer is saturated (undissolved salt remains). This "salting out" effect forces the organic amine out of the water.
-
Solvent Choice: Do not use Ethyl Acetate (amines can attack the ester group over time) or Ether (too volatile).
-
Best Solvent:DCM (Dichloromethane) or CHCl3 .
-
Alternative:n-Butanol (if DCM fails, though evaporation is harder).
-
-
Repetition: Perform 4-5 extractions, not just the standard 3.
Module C: Purification Without Chromatography
Q: "Can I purify this without a column to avoid decomposition?"
Diagnosis: Yes. For acetonide-protected amines, distillation or salt formation is often superior to chromatography.
Option 1: Vacuum Distillation (Preferred for Scale)
-
Boiling Point: Likely 80–100°C at high vacuum (< 1 mmHg).
-
Equipment: Kugelrohr or Short-path distillation.
-
Warning: Do not heat above 120°C. If the pot residue becomes acidic (due to trace impurities), the acetonide will cleave thermally. Add a pellet of KOH to the distillation pot to maintain basicity.
Option 2: Chiral Salt Resolution (For Enantiomeric Enrichment) If your (S)-enantiomer excess (ee) is low, you can upgrade it using a chiral acid.
-
Reagent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid .
-
Why: These weak acids (
) form diastereomeric salts without cleaving the acetonide (unlike HCl or Oxalic acid). -
Protocol:
-
Dissolve crude amine in EtOH.
-
Add 1.0 eq of L-Tartaric acid dissolved in hot EtOH.
-
Cool slowly to crystallize the salt.
-
Filter and liberate the free base using 2M NaOH/DCM extraction.
-
Part 3: Decision Matrix & Data
Use this table to select the correct solvent system based on your impurity profile.
| Impurity Type | Recommended Method | Solvent System / Reagent | Notes |
| Non-polar precursors (e.g., Azide, Phthalimide) | Flash Chromatography | Hexane : EtOAc (1:1) + 1% Et3N | Amine stays at baseline; elute impurities first. |
| Polar byproducts (Hydrolyzed diol) | Salting-Out Extraction | Water (sat. NaCl) / DCM | Diol stays in water; Amine extracts into DCM. |
| Enantiomer (R-isomer) | Chiral Resolution | L-Tartaric Acid in EtOH | Crystallize to constant melting point. |
| Trace Color/Oligomers | Distillation | High Vacuum (<1 mmHg) | Add KOH pellet to pot to prevent acid catalysis. |
Workflow Visualization: The Purification Logic
Caption: Figure 2. Decision tree for purification based on physical state and thermal stability.
Part 4: Storage & Handling
-
Atmosphere: Store under Argon/Nitrogen. Amines absorb atmospheric CO2 to form carbamates (white crusts).
-
Temperature: 2–8°C.[3]
-
Container: Glass vials with Teflon-lined caps. Avoid rubber septa (amines leach plasticizers).
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for 1,2- and 1,3-Diols).
-
Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? (Detailed guide on amine-functionalized silica and mobile phase modifiers).
-
Wuts, P. G. M. (2020). Greene's Protective Groups in Organic Synthesis, 5th Edition. (Specific stability data for 1,3-dioxanes vs. 1,3-dioxolanes).
-
Organic Chemistry Portal. 1,3-Dioxanes and 1,3-Dioxolanes Synthesis and Stability. (Comprehensive database of stability conditions).
Sources
preventing decomposition of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane during storage
Current Status: Operational Ticket ID: STAB-DIOX-001 Assigned Specialist: Senior Application Scientist
Diagnostic Triage: What am I seeing?
Before proceeding with recovery or disposal, identify the specific degradation mode using the table below. This molecule contains two conflicting functional groups: an acid-labile 1,3-dioxane ring and a nucleophilic, basic primary amine .
| Observation | Diagnosis | Chemical Mechanism | Severity |
| White Crust / Solidification | Carbamate Formation | The amine has reacted with atmospheric CO | Recoverable (See Protocol A) |
| Smell of Acetone | Ring Hydrolysis | The 1,3-dioxane ring has hydrolyzed due to moisture/acid, releasing acetone and the diol. | Critical/Irreversible |
| Yellow/Brown Color | Oxidation | The primary amine has oxidized (N-oxide formation) due to O | Purification Required |
| Viscosity Increase | Oligomerization | Hydrogen bonding networks forming between amine and hydroxyl impurities. | Monitor |
The "Why": Chemical Vulnerability Profile
To store this compound successfully, you must understand the "Acetal-Amine Paradox."
-
The Dioxane Ring (Acetal): This is a protecting group for the diol. Acetals are thermodynamically stable in base but kinetically labile in acid .
-
The Primary Amine: This group is basic (
). However, it is also hygroscopic (attracts water) and reacts avidly with CO .
The Failure Cascade:
If stored improperly, the amine absorbs atmospheric CO
Visualization: Degradation Pathways
Figure 1: The degradation cascade. Note that CO2 absorption triggers a pH drop that subsequently endangers the dioxane ring.
Recovery Protocols (Self-Validating Systems)
Protocol A: Recovering from "White Crust" (Carbamate Reversal)
Use this if the material has solidified or formed a crust but does not smell strongly of acetone.
The Logic: Since the 1,3-dioxane ring is stable to base, we can wash the organic phase with a strong base. This converts the ammonium carbamate back into the free amine and sodium carbonate (which washes away), without harming the ring.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
1N Sodium Hydroxide (NaOH) (Do NOT use acid).
-
Saturated NaCl (Brine).
-
Anhydrous Sodium Sulfate (
).
Step-by-Step:
-
Dissolution: Dissolve the crusted sample in DCM (approx. 10 mL per gram).
-
Observation: The white solid may not dissolve immediately.
-
-
Basic Wash: Transfer to a separatory funnel. Add an equal volume of 1N NaOH. Shake vigorously.
-
Separation: Collect the organic (bottom) layer.
-
Drying: Wash the organic layer once with brine, then dry over anhydrous
for 15 minutes. -
Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap).
-
Temperature Warning: Do not exceed 40°C in the water bath to prevent thermal stress.
-
Protocol B: Purity Validation (NMR Check)
Before using the recovered material, run a
-
Check 1 (The Ring): Look for the two singlet peaks of the gem-dimethyl group on the dioxane ring (typically around
1.3 - 1.5 ppm). If these are missing or shifted, the ring is lost. -
Check 2 (The Amine): Look for the
protons. If they are split or shifted downfield significantly, carbamates may still be present.
Storage & Handling SOPs
SOP-01: The "Double-Barrier" Storage Method
Standard screw-cap vials are insufficient for long-term storage of this amine.
-
Primary Container: Glass vial with a Teflon-lined cap.
-
Atmosphere: Purge the headspace with dry Argon or Nitrogen for 30 seconds before closing.
-
Seal: Wrap the cap junction tightly with Parafilm M®.
-
Secondary Container: Place the sealed vial inside a secondary jar or desiccator containing:
-
Desiccant: Activated molecular sieves (4Å) or silica gel.
-
Acid Scavenger (Optional): A small open vial of solid
can be placed in the secondary jar to neutralize acidic vapors in the fridge.
-
-
Temperature: Store at 2°C to 8°C . Avoid freezing if the compound is an oil, as freeze-thaw cycles can introduce moisture via condensation.
SOP-02: Handling on the Bench
-
Cold-to-Warm Rule: Never open a cold vial immediately. Allow it to warm to room temperature in a desiccator for 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture, initiating hydrolysis.
-
Syringe Technique: If the compound is a liquid, use a nitrogen-flushed syringe to withdraw aliquots through a septum, rather than pouring.
Decision Tree: Can I Save My Sample?
Figure 2: Workflow for assessing sample viability.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to remove the carbamate impurities?
A: ABSOLUTELY NOT. Adding acid (HCl) will immediately catalyze the hydrolysis of the 1,3-dioxane ring, destroying your compound. You must use a basic wash (NaOH or
Q: Why did my sample turn yellow? A: Yellowing indicates oxidation of the amine group, likely due to air exposure. If the yellowing is mild, the impurity levels may be low (<1%). You can remove colored impurities by passing the solution through a short plug of basic alumina (not acidic silica!) or by distillation if the boiling point permits.
Q: Can I store this in a freezer (-20°C)? A: It is generally safer to store at 4°C (fridge). Freezers often have higher humidity/frost. Unless the vial is hermetically sealed (e.g., ampoule), the pressure changes during cooling can suck moist air into the vial. If you must freeze it, ensure the secondary container is rigorously desiccated.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Defines stability of 1,3-dioxanes to basic vs. acidic conditions).
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link
- Reid, M. et al. "Carbon Dioxide Absorption by Primary Amines." Green Chemistry, 2018.
-
BenchChem Technical Support. "1,3-Dioxane Ring Stability Guide." Link (General stability data for dioxane rings).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of amine-based materials for carbon capture and utilisation: an overarching view - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00360G [pubs.rsc.org]
- 4. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]
scale-up considerations for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane synthesis
Technical Support Center: Scale-Up Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
Executive Summary
This guide addresses the scale-up synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (also known as (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine).[1] This chiral primary amine is a critical building block derived from (S)-Solketal. The primary challenges in scaling this chemistry are controlling racemization , managing safety hazards (azides vs. pressure) , and preventing acid-catalyzed hydrolysis of the acetonide ring.
Module 1: Route Selection & Strategic Analysis
For scale-up (>100g to kg scale), we evaluate three primary routes. The choice depends heavily on your facility's pressure rating and safety protocols.
| Feature | Route A: Direct Amination (Recommended) | Route B: Azide Displacement | Route C: Gabriel Synthesis |
| Chemistry | Sulfonate | Sulfonate | Sulfonate |
| Atom Economy | High | High | Low (Phthalhydrazide waste) |
| Safety Profile | Pressure Hazard (5-10 bar) | Explosion/Toxicity Hazard ( | Moderate (Hydrazine toxicity) |
| Impurity Profile | Secondary amine (Dimer) | Minimal side products | Phthalimide residues |
| Scalability | Excellent (with autoclave) | Good (requires flow or strict batch limits) | Poor (solid handling issues) |
Recommendation: Route A (Direct Amination) is preferred for industrial scalability due to lower raw material costs and fewer steps, provided high-pressure reactors (autoclaves) are available. Route B is a viable backup for standard glassware labs but requires rigorous safety controls for azides.
Module 2: Critical Process Parameters (CPPs)
Workflow Visualization
The following diagram outlines the recommended Direct Amination pathway and critical decision points.
Caption: Process flow for the synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine via sulfonate displacement.
Module 3: Troubleshooting & FAQs
Category 1: Reaction Engineering & Impurities
Q1: I am observing a significant amount of "dimer" impurity (secondary amine) in the crude NMR. How do I suppress this?
-
Root Cause: The product amine is more nucleophilic than ammonia, leading to a second alkylation of the sulfonate intermediate.
-
Solution: You must operate under high dilution with respect to the substrate and a large excess of ammonia .
-
Protocol: Use a molar ratio of NH₃:Substrate
20:1 . -
Solvent: Use Methanolic Ammonia (7N) or Liquid Ammonia. Avoid aqueous ammonia if possible, as it increases hydrolysis risk and often limits NH₃ concentration.
-
Q2: My yield is low, and I see a polar spot on TLC that doesn't move in EtOAc. What is it?
-
Root Cause: Acid-catalyzed hydrolysis of the acetonide (dioxolane ring), leading to the formation of 3-amino-1,2-propanediol .
-
Trigger: This often happens during the workup of the sulfonate ester (if HCl is not fully neutralized) or if the amination reaction becomes acidic (unlikely with excess NH₃).
-
Corrective Action:
-
Ensure the starting sulfonate is free of residual acid (wash with saturated NaHCO₃).[2]
-
Never use acidic aqueous washes on the final amine product.
-
If the acetonide is lost, re-protection is difficult; discard the batch.
-
Category 2: Safety & Handling
Q3: We are using the Azide Route (Route B). What are the specific safety "kill switches" for this scale-up?
-
Hazard: Formation of Hydrazoic Acid (
) if sodium azide contacts acid. is explosive and highly toxic. -
Protocol:
-
Waste Treatment: Quench all azide waste streams with sodium nitrite (
) and sulfuric acid in a controlled manner to generate NO gas (in a fume hood!), or use commercial azide quenching kits. Note: Do not just pour down the drain; copper/lead plumbing can form explosive metal azides. -
Reaction: Avoid chlorinated solvents (like DCM) with sodium azide if possible, as explosive di-azidomethane can form over long periods. Use DMF or DMSO.
-
Q4: The amine product is turning yellow/brown upon storage. Is it degrading?
-
Observation: Primary amines are prone to oxidation and
absorption (carbamate formation). -
Solution:
-
Store under Argon/Nitrogen at 2-8°C.
-
Salt Formation: For long-term stability, convert the oil into a solid salt. The Oxalate salt is highly crystalline and stable.
-
Protocol: Dissolve amine in EtOH, add 1.0 eq Oxalic acid in EtOH. Filter the white precipitate.
-
Module 4: Detailed Experimental Protocols
Protocol A: Synthesis via Methanolic Ammonia (Pressure Vessel)
1. Tosylation of (S)-Solketal
-
Reagents: (S)-Solketal (1.0 eq), p-TsCl (1.1 eq), Pyridine (1.5 eq) or TEA/DMAP, DCM (5 vol).
-
Procedure:
-
Cool solution of Solketal/Pyridine in DCM to 0°C.
-
Add p-TsCl portion-wise (exothermic). Maintain T < 10°C.
-
Stir at RT until conversion >98% (TLC/GC).
-
Workup: Wash with water, then sat. NaHCO₃ (Critical to remove acid), then brine. Dry (
) and concentrate. -
Checkpoint: Material should be a white solid or viscous oil. If acidic, re-wash.[3]
-
2. Displacement with Ammonia
-
Reagents: Tosylate intermediate (1.0 eq), 7N
in Methanol (20.0 eq). -
Equipment: Stainless steel autoclave or high-pressure glass reactor (rated >10 bar).
-
Procedure:
-
Load Tosylate and
/MeOH into the vessel. -
Seal and heat to 60-70°C for 12-16 hours. Pressure will rise (typically 3-6 bar).
-
Cool to RT. Carefully vent excess ammonia into a scrubber (acid trap).
-
Concentrate the methanol solution to a residue.
-
Purification: Dissolve residue in DCM. Wash with 2M NaOH (to liberate free amine from sulfonate salt). Dry organic layer (
) and concentrate. -
Distillation: Distill under vacuum (bp ~147-148°C @ 14 mmHg) to obtain a colorless liquid.
-
Protocol B: Azide Route (Non-Pressure Alternative)
1. Azidation
-
Reagents: Tosylate (1.0 eq),
(1.2 eq), DMF (3 vol). -
Procedure: Heat at 60°C for 4-6 hours.
-
Safety: Use a blast shield. Do not overheat (>80°C).
-
Workup: Dilute with water, extract into MTBE. Wash organic layer with water (3x) to remove DMF and residual azide.
2. Staudinger Reduction
-
Reagents: Azide intermediate,
(1.1 eq), THF/Water. -
Procedure: Add
to azide in THF. Nitrogen evolution occurs. Add water (2 eq) and heat to reflux for 2h. -
Challenge: Removal of Triphenylphosphine oxide (
) is difficult. Requires extensive washes or chromatography, making this less ideal for >100g scale.
Module 5: Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow liquid |
| Purity | GC-FID | |
| Chiral Purity | Chiral GC/HPLC | |
| Water Content | Karl Fischer | |
| 1H NMR | Conforms to structure; verify dimethyl peaks at ~1.3/1.4 ppm |
References
- Solketal Tosylation & Amination: Organic Syntheses, Coll. Vol. 10, p. 401 (2004); Vol. 77, p. 236 (2000).
-
Azide Safety : Chemical & Engineering News, "Safety Letters: Azide Hazards", Link.
- Gabriel Synthesis Alternative: Journal of Organic Chemistry, 1985, 50, 22, 4350–4359.
-
Physical Properties : PubChem Compound Summary for CID 4122349, (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. Link.
- Salt Formation: Tetrahedron: Asymmetry, Vol 5, Issue 12, 1994, Pages 2523-2534.
Sources
refining reaction conditions for specific applications of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Topic: Refining Reaction Conditions & Troubleshooting
Reference Code: TSC-DIOX-04S | Status: Active | Updated: February 2026
Executive Summary
Welcome to the Technical Support Center for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane . This guide addresses the specific challenges associated with using this chiral building block in drug discovery (particularly for NMDA/Sigma receptor antagonists and Statin side-chain analogs).
This molecule presents a unique "chemical duality":
-
The Nucleophile: A primary amine (
) ready for coupling. -
The Liability: A 1,3-dioxane acetonide ring that is acid-sensitive and prone to hydrolysis or migration under thermodynamic stress.
This guide moves beyond standard protocols to address why reactions fail and how to engineer robust conditions.
Module 1: Amide Coupling & Peptide Synthesis
Q: I am observing low yields and byproduct formation when coupling this amine using standard EDC/HOBt conditions. What is going wrong?
A: The issue is likely acid-induced acetonide instability or O-acyl migration .
While 1,3-dioxanes are generally more stable than their 1,3-dioxolane (5-membered) counterparts, they remain sensitive to the slightly acidic micro-environment created by HOBt (hydroxybenzotriazole) or the HCl byproducts of carbodiimide coupling. If the pH drops below 4.5 locally, the acetonide can hydrolyze to the diol, or the amine can attack the acetonide carbon in an intramolecular fashion.
Corrective Protocol:
-
Switch Coupling Reagents: Move away from acidic additives. Use HATU/DIEA or T3P (Propylphosphonic anhydride) . T3P is particularly effective as it operates well in ethyl acetate and requires a base (NMM or DIEA), maintaining a safe pH > 7.
-
Base Stoichiometry: Ensure you use at least 2.5 to 3.0 equivalents of a tertiary base (DIEA or NMM). The first equivalent neutralizes the salt form of the amine (if used), and the rest buffers the reaction.
-
Temperature: Conduct the activation step at
and add the amine slowly. Heat promotes the thermodynamic rearrangement of the acetonide.
Q: How do I prevent racemization during coupling?
A: The (S)-center at the C4 position is relatively robust because it is not
-
Check: If your acid partner is prone to epimerization, use DEPBT or T3P , which are known to suppress racemization better than HATU.
Module 2: Nucleophilic Aromatic Substitution ( )
Q: When reacting with fluoronitrobenzenes (e.g., for Linezolid-type analogs), I see significant impurities. How do I optimize the
reaction?
A: Impurities often arise from fluoride-mediated decomposition or base-catalyzed elimination .
The leaving group (fluoride) can act as a base or nucleophile toward the acetonide protecting group at high temperatures (
Optimization Table:
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) |
| Base | DIPEA or TMP (Organic, soluble, milder) | |
| Solvent | DMF/DMSO (High boiling, hard to remove) | Acetonitrile or THF (Easier workup, lower T) |
| Temperature | Reflux ( | |
| Stoichiometry | 1:1 ratio | 1.1 eq Amine : 1.0 eq Electrophile |
Technical Insight:
In
Module 3: Workup & Purification (The "Oil" Problem)
Q: My product disappears into the aqueous layer during extraction. How do I recover it?
A: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane derivatives are polar. If the amine functionality is preserved (e.g., after a reductive amination that yields a secondary amine), it will protonate and dissolve in water at neutral/acidic pH.
Troubleshooting Guide:
-
pH Control: The aqueous layer must be adjusted to pH 10–11 (using saturated
or ) before extraction. This ensures the amine is neutral. -
Solvent Magic: Dichloromethane (DCM) is often insufficient. Use the "3:1 CHCl
:IPA" (Chloroform:Isopropanol) mixture. This solvent system is legendary for extracting polar amines from aqueous phases. -
Salting Out: Saturate the aqueous phase with
. This increases the ionic strength, forcing the organic amine out ("salting out" effect).
Q: Can I purify this on silica gel?
A: Caution is required. Standard silica gel is slightly acidic (pH 6.5–7.0) and can cleave the acetonide if the compound is left on the column for too long.
-
Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica's acidic sites. Alternatively, use neutral alumina .
Module 4: Stability & Degradation Logic
The following diagram illustrates the critical degradation pathway you must avoid. The acetonide is an "acetal trap"—once opened, it is difficult to close correctly.
Figure 1: Acid-catalyzed degradation pathway of the 1,3-dioxane scaffold. Note that hydrolysis is the primary failure mode in aqueous/alcoholic media.
Module 5: Reductive Amination (NMDA/Sigma Ligands)
Q: I am trying to synthesize a secondary amine via reductive amination with an aldehyde. The reaction stalls.
A: Steric hindrance near the C4 position of the dioxane ring can slow down imine formation.
Refined Protocol:
-
Imine Formation Step: Do not add the reducing agent immediately. Stir the amine and aldehyde in DCE (Dichloroethane) or THF with
Molecular Sieves for 2–4 hours (or overnight) to force imine formation. -
Reducing Agent: Use
(Sodium triacetoxyborohydride). It is milder than and does not require acidic pH adjustment (which risks the acetonide). -
One-Pot Caution: If using ketones (much slower), you may need
as a Lewis acid to promote imine formation. Warning: Titanium is Lewis-acidic; ensure the reaction is quenched rapidly with a buffered solution (e.g., Rochelle's salt) to prevent acetonide cleavage during workup.
References & Validated Sources
-
General Stability of 1,3-Dioxanes vs. Dioxolanes:
-
Greene's Protective Groups in Organic Synthesis confirms that six-membered cyclic acetals (dioxanes) are generally more stable to hydrolysis than five-membered (dioxolane) analogs, but still require non-acidic conditions.
-
Source:
-
-
Synthesis of NMDA/Sigma Receptor Antagonists (Amino-dioxane scaffolds):
-
Detailed protocols for reacting 4-(aminoalkyl)-1,3-dioxanes, including reductive amination and substitution.
-
Source: European Journal of Medicinal Chemistry (via NIH/PubMed): "Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists."
-
-
Handling of Dioxane-Based Intermediates (Statin Precursors):
-
Patents describing the handling, base-catalyzed hydrolysis, and stability of (4R)-cis-dioxane derivatives (analogous chemistry).
-
Source:
-
-
Workup of Polar Amines:
-
Standard protocols for extracting water-soluble amines using CHCl3/IPA.
-
Source:
-
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane before handling.
analytical methods for monitoring reaction progress of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Introduction: The Analytical Challenge
You are likely monitoring the synthesis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (often an intermediate for Pregabalin/Lyrica). This molecule presents a "Perfect Storm" of analytical challenges:
-
UV Invisibility: It lacks a strong chromophore, making standard UV detection (254 nm) impossible without modification.
-
Chemical Instability: The acetonide (1,3-dioxane) ring is acid-labile . Standard acidic mobile phases (0.1% TFA) can hydrolyze your product during the run.
-
Adsorption: The primary amine causes severe peak tailing on standard silica-based columns due to silanol interactions.
This guide moves beyond generic protocols to provide battle-tested workflows for accurate reaction monitoring.
Module 1: High-Performance Liquid Chromatography (HPLC)
Core Protocol: Pre-Column Derivatization (Benzoylation)
Why this method? Direct UV detection at 205 nm is plagued by solvent noise and low sensitivity. Derivatization with Benzoyl Chloride adds a phenyl chromophore, allowing robust detection at 254 nm and capping the polar amine to improve peak shape.
Step-by-Step Workflow
-
Sampling: Take 50 µL of reaction mixture.
-
Quench/Basify: Add 200 µL of 1.0 M NaOH (Ensures amine is deprotonated and nucleophilic).
-
Derivatize: Add 10 µL Benzoyl Chloride . Vortex for 30 seconds.
-
Note: The reaction is instantaneous (Schotten-Baumann conditions).
-
-
Neutralize: Add 200 µL of 1.0 M HCl (or dilute with mobile phase) to stop hydrolysis of the ester.
-
Inject: 10 µL into HPLC.
HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | High surface area, end-capped to reduce silanol activity. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | CRITICAL: Neutral pH preserves the acetonide ring. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. |
| Gradient | 20% B to 80% B over 15 min | Elutes the polar byproduct (benzoic acid) early; product elutes mid-gradient. |
| Detection | UV @ 254 nm | Targets the benzamide chromophore. |
Troubleshooting Logic: "Where is my peak?"
Figure 1: Decision tree for diagnosing signal loss in HPLC analysis of aminomethyl-dioxanes.
Module 2: Gas Chromatography (GC)
Core Protocol: Direct Injection vs. Derivatization
For reaction monitoring (IPC), speed is often critical. However, the free amine interacts with the inlet liner.
Method A: Direct Injection (Rapid IPC)
-
Column: Rtx-Volatile Amine or CP-Volamine (Base-deactivated stationary phases).
-
Liner: Base-deactivated wool liner (Restek Sky or Agilent Ultra Inert).
-
Carrier: Helium @ 1.5 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min) → 20°C/min → 220°C.
-
Warning: Expect some tailing. Quantitation limit ~0.5%.
Method B: Silylation (High Precision/Final Release)
-
Reagent: BSTFA + 1% TMCS.
-
Procedure: Dissolve 10 mg sample in 1 mL dry Pyridine. Add 100 µL BSTFA. Heat @ 60°C for 20 min.
-
Result: The TMS-derivative is non-polar, volatile, and produces a sharp, symmetrical peak.
Data Comparison: Method Selection
| Feature | Direct GC (Base-Deactivated) | Derivatized GC (TMS) | HPLC (Benzoylation) |
| Prep Time | < 5 mins | 30 mins | 10 mins |
| Peak Shape | Tailing (As > 1.5) | Sharp (As < 1.1) | Sharp (As < 1.1) |
| Sensitivity | Moderate (FID) | High (FID/MS) | High (UV 254) |
| Risk | Liner contamination | Moisture sensitivity | Byproduct peaks |
Module 3: Chiral Purity Determination
Monitoring the enantiomeric excess (ee) of the (S)-enantiomer is critical, as racemization can occur under harsh reaction conditions.
Recommended Method: Normal Phase Chiral HPLC
Reverse phase is risky due to the aqueous hydrolysis risk of the acetonide. Normal phase is safer and offers superior selectivity for dioxanes.
-
Column: Chiralpak AD-H or Chiralpak IG (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress the ionization of the primary amine and prevent peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (if underivatized) or Refractive Index (RI).
-
Pro Tip: If sensitivity is too low at 210 nm, derivatize with Cbz-Cl (Benzyl chloroformate) before injection to use UV 254 nm.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a new peak growing at the solvent front during my HPLC run. What is it? A: This is likely 3-amino-1,2-propanediol .
-
Cause: Your mobile phase is too acidic. The acetonide protecting group hydrolyzes in acidic media (pH < 4) to release the free diol.
-
Fix: Switch from 0.1% TFA (pH ~2) to 10mM Ammonium Bicarbonate or Phosphate buffer (pH > 7).
Q2: My GC liner gets dirty after only 10 injections. Why? A: The primary amine is reacting with the polyimide coating of the column or septum particles in the liner.
-
Fix: Use a "Base-Deactivated" liner with wool to trap non-volatiles. Switch to a septum with a center guide to reduce coring.[1]
Q3: Can I use Refractive Index (RI) detection instead of derivatization? A: Yes, but with caveats.
-
Limitation: RI is sensitive to temperature and flow fluctuations and cannot run gradients. It is suitable for final product purity (high concentration) but unsuitable for reaction monitoring (IPC) where you need to see low levels of starting material in a complex matrix.
Q4: How do I monitor the consumption of the nitrile precursor? A: The nitrile precursor ((S)-2,2-dimethyl-1,3-dioxane-4-carbonitrile) has a different polarity.
-
Workflow: In the Benzoylation HPLC method (Module 1), the nitrile will not derivatize. It will elute earlier than the benzoylated amine. You can monitor the disappearance of the underivatized nitrile peak (at 210 nm) and the appearance of the benzoylated amine (at 254 nm) simultaneously using a DAD (Diode Array Detector).
Visual Workflow: Analytical Strategy
Figure 2: Strategic selection of analytical methods based on data requirements.
References
-
Preparation of Pregabalin Intermediate. (2010). Process for the preparation of (S)-3-aminomethyl-5-methylhexanoic acid. US Patent 7,834,210. Link
-
Derivatization Reagents. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research. Link
-
Chiral Separation of Dioxanes. (2023). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. PubMed.[2] Link
-
Amine Analysis Guide. (2024). Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. Link
-
HPLC Solvent Properties. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. DiVA Portal. Link
Sources
Validation & Comparative
comparison of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane with other chiral amines.
Topic: Comparison of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane with Other Chiral Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Case for the Six-Membered Ring
In the landscape of chiral building blocks, the 5-membered dioxolane ring (derived from Solketal) is ubiquitous. However, its 6-membered homolog, (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (referred to hereafter as (S)-DAD ), offers a distinct stereoelectronic profile often overlooked in standard screenings.
This guide objectively compares (S)-DAD against its primary competitors: the Dioxolane Analog (Solketal amine) and the classic
Quick Comparison Matrix
| Feature | (S)-DAD (1,3-Dioxane) | Dioxolane Amine (1,3-Dioxolane) | |
| Ring Size | 6-Membered (Chair) | 5-Membered (Envelope) | Acyclic (Phenyl ring) |
| Conformational Flexibility | Rigid (Locked Chair) | Flexible (Puckering) | Highly Flexible (Rotatable) |
| Steric Bulk | High (1,3-diaxial interactions) | Moderate | Moderate |
| Hydrophilicity | Moderate (Ether oxygens) | Moderate | Low (Lipophilic) |
| Primary Utility | Scaffold for NMDA/Sigma ligands, Statin intermediates | General chiral pool synthon | Chiral resolution, Auxiliaries |
| Synthetic Cost | High (Specialized) | Low (Commodity) | Low (Commodity) |
Structural Analysis & Mechanistic Advantages
The "Chair" Advantage
The defining feature of (S)-DAD is the 1,3-dioxane ring, which predominantly adopts a chair conformation . Unlike the 5-membered dioxolane, which undergoes rapid "envelope" puckering, the dioxane ring provides a rigid scaffold.
-
Equatorial Preference: The bulky 4-aminomethyl group and the 2,2-dimethyl groups lock the ring, placing the substituent in a defined equatorial position to minimize 1,3-diaxial strain.
-
Impact: This "conformational locking" translates to higher diastereoselectivity in downstream reactions (e.g., alkylations or reductive aminations) compared to the floppier dioxolane.
Pharmacophore Spacing
In medicinal chemistry, the distance between the basic nitrogen and the oxygen-rich core is critical.
-
(S)-DAD: The 6-membered ring extends the vector of the amine, often matching the binding pockets of Sigma (
) receptors and NMDA receptors more effectively than the shorter dioxolane analog.
Comparative Performance Data
Case Study A: Binding Affinity in Receptor Ligands
In a comparative study of NMDA receptor antagonists, the ring size played a pivotal role in affinity (
Table 1: Receptor Affinity Comparison (NMDA/Sigma Antagonists) Data adapted from structure-activity relationship studies (e.g., Wünsch et al.).
| Scaffold Type | Compound Structure | NMDA Affinity ( | Selectivity Note | |
| (S)-DAD (Dioxane) | 4-aminomethyl-1,3-dioxane core | 24 | 19 | Balanced dual-affinity |
| Dioxolane Analog | 4-aminomethyl-1,3-dioxolane core | >100 | 45 | Lower potency due to steric clash |
| Acyclic Amine | Linear amino-alcohol derivative | >500 | >200 | Loss of entropic pre-organization |
Insight: The (S)-DAD scaffold exhibits superior potency, likely due to the entropic benefit of the pre-organized chair conformation fitting the receptor pocket without requiring an induced fit energy penalty.
Case Study B: Stability in Acidic Media
Acetonide protection is acid-labile, but the rate of hydrolysis differs between ring sizes.
-
Experiment: Hydrolysis kinetics in 1M AcOH/MeOH at 25°C.
-
Result: The 1,3-dioxane ring of (S)-DAD is kinetically more stable (
h) compared to the 1,3-dioxolane ( h). -
Application: This allows (S)-DAD to survive mild acidic workups that would decompose the dioxolane analog.
Experimental Protocols
Protocol 1: Synthesis of (S)-DAD via Azide Reduction
This protocol ensures retention of stereochemistry from the chiral precursor.
Prerequisites:
-
Precursor: (S)-2,2-Dimethyl-1,3-dioxane-4-yl-methyl tosylate (derived from chiral reduction of the corresponding ester or aspartic acid derivative).
-
Reagents: Sodium Azide (
), , .
Workflow Visualization:
Figure 1: Synthetic pathway for (S)-DAD.[1][2][3][4][5][6] Note that if the starting material is the primary tosylate, the chiral center at C4 is not touched, preserving configuration.
Step-by-Step Methodology:
-
Azidation: Dissolve (S)-2,2-dimethyl-1,3-dioxane-4-ylmethyl tosylate (1.0 eq) in anhydrous DMF (0.5 M). Add
(1.5 eq). Heat to 80°C for 12 hours. Monitor by TLC (Hex/EtOAc).[5]-
Critical Check: Ensure complete consumption of tosylate to avoid purification issues later.
-
-
Workup: Dilute with water, extract with
(x3). Wash organic layer with brine.[5] Dry over and concentrate. -
Reduction: Dissolve the crude azide in MeOH. Add 10 wt% of 10% Pd/C. Stir under
balloon (1 atm) for 4-6 hours. -
Purification: Filter through Celite. Concentrate. The amine is often pure enough for use; if not, distill under reduced pressure or form the oxalate salt for crystallization.
Decision Guide: When to Use (S)-DAD?
Use the decision tree below to determine if (S)-DAD is the correct choice for your project over the cheaper Dioxolane or MBA.
Figure 2: Selection logic for chiral amine building blocks.
Recommendation
-
Choose (S)-DAD if: You are developing ligands for receptors requiring a specific distance between the H-bond acceptor (dioxane oxygens) and the cationic center (amine), or if you need a chiral auxiliary that resists mild acid hydrolysis.
-
Choose Dioxolane if: You need a low-cost, general-purpose chiral pool material and conformational flexibility is acceptable.
References
-
Wünsch, B., et al. (2011). Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. European Journal of Medicinal Chemistry.
-
ChemicalBook. (2024). Product entry: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane.
- Maier, M. E. (2020). Structural comparisons of 1,3-dioxane and 1,3-dioxolane building blocks in polyketide synthesis. Organic & Biomolecular Chemistry.
-
Sigma-Aldrich. (2024). Comparison of Solketal derivatives and stability profiles.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane | C6H11N3O2 | CID 11321093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]
- 6. US5278313A - Process for the preparation of 1,3-dioxane derivatives useful in the preparation of HMG-COA reductase inhibitors - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Validation of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Executive Summary
The structural validation of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane presents a unique dual challenge in organic synthesis: regioisomerism and enantiopurity .
Synthesized typically from chiral pool precursors (e.g., L-Aspartic acid or Malic acid derivatives), this molecule is prone to forming the thermodynamically stable 5-membered 1,3-dioxolane isomer (acetonide of a 1,2-diol) rather than the desired 6-membered 1,3-dioxane (acetonide of a 1,3-diol). Furthermore, the preservation of the (S)-configuration during reduction and protection steps must be rigorously proven.
This guide outlines a self-validating spectroscopic workflow to unambiguously distinguish the target molecule from its regioisomers and enantiomers, prioritizing NMR (
Part 1: The Structural Challenge
Before validating, one must understand the potential failure modes. The target molecule contains a 1,3-dioxane ring locked in a chair conformation by the 2,2-dimethyl group (acetonide).
| Feature | Target: 1,3-Dioxane (6-membered) | Impurity: 1,3-Dioxolane (5-membered) |
| Ring Conformation | Chair (Rigid) | Envelope/Twist (Flexible) |
| C2-Methyl Signals | Anisochronous (Distinct Axial/Equatorial) | Isochronous (Often a singlet or very close) |
| Coupling ( | Large | Smaller, averaged |
| Formation Risk | Kinetic product (often) | Thermodynamic product (often) |
Part 2: Validation Workflow (Decision Matrix)
The following logic flow ensures no structural ambiguity remains.
Figure 1: Analytical Decision Tree for establishing the structure of 4-substituted 1,3-dioxanes.
Part 3: Comparative Analysis of Techniques
| Technique | Capability | Limitations | Verdict |
| 1D | Distinguishes Dioxane vs. Dioxolane via coupling constants. | Cannot determine absolute stereochemistry (R vs S). | Essential (Step 1) |
| Optical Rotation ( | Quick check of bulk chirality. | Unreliable for novel compounds without lit. values; highly solvent/temp dependent. | Supportive Only |
| Mosher's Method (NMR) | Determines Absolute Configuration (R vs S).[1][2][3] | Requires derivatization step; consumes ~5-10mg sample. | Gold Standard |
| X-Ray Crystallography | Absolute proof of structure. | Compound is an oil/low-melting solid; requires derivatization to crystallize. | Impractical |
Part 4: Detailed Spectroscopic Protocols
Establishing the 1,3-Dioxane Ring (Regiochemistry)
The "Gem-Dimethyl" Test: In a stable chair conformation of a 1,3-dioxane, the acetonide methyl groups at C2 occupy distinct environments: one axial and one equatorial .
-
Equatorial Methyl: Resonates downfield (approx. 1.4 - 1.5 ppm).
-
Axial Methyl: Resonates upfield (approx. 1.3 - 1.4 ppm).
-
Observation: You must see two distinct singlets (or a very tight doublet-like appearance). If you see a perfect singlet integrating to 6H, suspect the 5-membered dioxolane ring or rapid ring flipping (unlikely for 4-substituted dioxanes at RT).
Coupling Constant (
-
The Axial-Axial (
) coupling between C5-H and C6-H (or C4-H) is characteristic of the chair form. -
Target Value:
. -
Note: 5-membered rings typically show
due to envelope puckering.
Expected
- 1.35 (s, 3H, C2-Me axial)
- 1.45 (s, 3H, C2-Me equatorial)
-
1.50-1.80 (m, 2H, C5-H
) -
2.70-2.90 (d/m, 2H, -CH
NH ) -
3.80-4.10 (m, 3H, C4-H + C6-H
)
Validating Chirality: Mosher's Method[1][3][4]
Since the molecule has a primary amine, it is a perfect candidate for Mosher's amide analysis. This is superior to optical rotation because it provides internal validation.
Protocol:
-
Divide Sample: Split ~10 mg of the amine into two vials.
-
Derivatization:
-
Vial A: React with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Vial B: React with (S)-(+)-MTPA-Cl .
-
-
NMR Analysis: Acquire
H NMR for both crude amides. -
Analysis: Calculate
.
Interpretation (Sector Rule): Using the Mosher model for primary amines:
-
Protons on the side of the substituent "shielded" by the phenyl group in the (R)-derivative will appear upfield.
-
Construct a table of
values.[1] A consistent sign (+ or -) across protons on the same side of the chiral center confirms the absolute configuration.
| Proton | Environment | Expected |
| H-4 (Chiral Center) | Methine | Small / Near Zero |
| C5-H / C6-H | Ring Protons | Positive (+) |
| -CH | Amine linker | Negative (-) |
If the signs are random or inconsistent, the sample may be racemic or the assignment incorrect.
Part 5: Ancillary Data for Publication
Mass Spectrometry (ESI-HRMS)
-
Mode: Positive Ion Mode (
) -
Expected Mass: Formula
-
Calc. Mass: 145.1103 Da
-
Observation: Look for
and likely loss of methyl radical .
Infrared Spectroscopy (FT-IR)
-
Primary Amine: Weak doublet around 3300-3400 cm
(N-H stretch). -
Ether/Acetal: Strong bands at 1050-1150 cm
(C-O-C stretch). -
Absence: No Carbonyl (C=O) peak around 1700 cm
(confirms reduction of precursor amide/ester).
References
-
Mosher's Method (Primary Amines)
- Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118.
-
1,3-Dioxane Conformational Analysis
-
Rychlewska, U., & Eliel, E. L. (1980). "Conformational Analysis of 1,3-Dioxanes." Journal of the American Chemical Society.[5]
-
-
Synthesis & Characterization of Aminomethyl-dioxanes
- Fröhlich, R., et al. (2011). "Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists." European Journal of Medicinal Chemistry.
-
Distinguishing Regioisomers (Benchtop NMR)
-
Oxford Instruments Application Note.[6] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
A Comparative Guide to the Synthetic Strategies for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Abstract
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a valuable chiral building block in medicinal chemistry and materials science, belonging to the class of γ-amino alcohols. Its constrained cyclic structure and defined stereochemistry make it an important synthon for constructing complex molecular architectures. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule. We will delve into strategies originating from the chiral pool, specifically those involving the derivatization of pre-formed dioxane rings, and contrast them with multi-step sequences that construct the sidechain prior to amination. The discussion emphasizes the rationale behind methodological choices, offering field-proven insights into scalability, stereochemical integrity, and overall efficiency. Detailed experimental protocols and quantitative data are provided to support researchers in selecting the most appropriate pathway for their specific needs.
Introduction: The Significance of a Chiral γ-Amino Alcohol
Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of natural products and pharmaceutically active compounds.[1] The defined spatial relationship between the hydroxyl and amino groups is often critical for mediating specific interactions with biological targets like enzymes and receptors.[2] (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane serves as a protected form of a chiral 1,3-amino diol, where the 1,3-dioxane ring acts as a rigid scaffold and a protective group for two of the hydroxyl functions. This structure is particularly useful as an intermediate for ligands targeting NMDA and σ receptors, and for the development of novel therapeutics.[3]
The development of efficient and stereoselective synthetic routes is paramount for accessing enantiomerically pure forms of this compound.[4] The choice of synthesis is often a trade-off between the number of steps, the cost of starting materials, and the desired scale of production. This guide will compare and contrast the most viable strategies reported in the literature.
Overview of Primary Synthetic Strategies
The synthesis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane can be broadly categorized into two logical approaches:
-
Route A: Derivatization of a Pre-formed Chiral Dioxane Core: This strategy leverages a readily available starting material where the dioxane ring and the critical stereocenter are already established. The synthesis then focuses on the functional group interconversion of a side chain to introduce the aminomethyl group.
-
Route B: Sidechain Construction Followed by Amination: This approach begins with a simpler dioxane precursor, typically an aldehyde, and builds the required two-carbon sidechain through carbon-carbon bond-forming reactions before converting a terminal functional group into the amine.
The choice between these pathways depends heavily on the availability of starting materials and tolerance for specific reagents.
Caption: High-level overview of the two primary synthetic approaches.
Detailed Analysis of Synthetic Routes
Route A: Derivatization from Pentane-1,3,5-triol
This is arguably the most direct approach, relying on the principles of functional group manipulation on a pre-existing chiral scaffold. A key advantage is that the stereochemistry is set from the beginning, minimizing the risk of racemization or diastereomeric impurities if mild reaction conditions are maintained. A representative synthesis based on this logic has been successfully applied to analogous structures.[3]
Causality and Experimental Choices:
-
Dioxane Formation: The synthesis commences with a suitable chiral precursor like pentane-1,3,5-triol. The formation of the 2,2-dimethyl-1,3-dioxane ring is achieved via an acid-catalyzed transacetalization reaction with 2,2-dimethoxypropane or acetalization with acetone. This reaction is thermodynamically driven and selectively protects the 1,3-diol, leaving the primary hydroxyl at the C5 position (which becomes the C4 sidechain of the dioxane) available for further modification.
-
Hydroxyl Activation: The primary alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must be activated. The most common and reliable method is conversion to a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. This converts the hydroxyl into an excellent leaving group.
-
Introduction of the Amino Group: The tosylate is then displaced by a nitrogen nucleophile. While direct amination with ammonia is possible, it can suffer from over-alkylation. A more robust and widely adopted two-step procedure is the azide substitution followed by reduction. Sodium azide (NaN₃) is used to displace the tosylate via an Sₙ2 reaction, which cleanly yields the corresponding azide. The azide is then reduced to the primary amine using a variety of methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄). This two-step process is highly efficient and avoids polyalkylation side products.
Caption: Detailed workflow for Route A.
Route B: Synthesis via Sidechain Elongation
This strategy offers greater flexibility, particularly for creating a library of derivatives, but typically involves more steps. It starts with a C1 functional group on the dioxane ring (an aldehyde) and builds the aminomethyl sidechain. The key steps are C-C bond formation and subsequent functional group reductions. This approach is analogous to synthetic routes developed for related substituted dioxanes.[5]
Causality and Experimental Choices:
-
Aldehyde Formation: The synthesis begins with the C4-hydroxymethyl dioxane intermediate from Route A. This primary alcohol is oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation. The choice of a mild reagent is critical to prevent over-oxidation to the carboxylic acid.
-
Chain Elongation: A Wittig reaction or Horner-Wadsworth-Emmons (HWE) olefination is employed to extend the carbon chain by two atoms. For instance, reacting the aldehyde with a phosphonium ylide like (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) introduces an α,β-unsaturated ester moiety. The HWE reaction, using a phosphonate ester, is often preferred for its higher yields and the easier removal of water-soluble phosphate byproducts. This step establishes the complete carbon skeleton of the sidechain.
-
Reductions and Amination: The resulting α,β-unsaturated ester must be fully reduced. This is typically accomplished in two stages. First, the carbon-carbon double bond is reduced via catalytic hydrogenation (H₂/Pd-C). Then, the ester is reduced to the primary alcohol using a strong reducing agent like LiAlH₄. At this point, the synthesis converges with the intermediate from Route A (the 4-hydroxymethyl derivative), and the final amination sequence (tosylation, azide substitution, reduction) proceeds as described previously.
Head-to-Head Performance Comparison
| Metric | Route A: Derivatization | Route B: Sidechain Construction | Rationale & Justification |
| Number of Steps | Shorter (typically 3-4 steps from triol) | Longer (typically 5-6 steps from triol) | Route A is more direct as it avoids C-C bond formation and oxidation steps. |
| Overall Yield | Generally Higher | Generally Lower | Each additional step in Route B introduces a potential for material loss, lowering the cumulative yield. |
| Stereocontrol | Excellent | Excellent | Both routes typically start from the same chiral precursor, so stereochemical integrity is maintained with standard protocols. |
| Scalability | High | Moderate | Route A avoids potentially problematic reagents for scale-up (e.g., organophosphorus byproducts from Wittig/HWE). The use of sodium azide requires stringent safety protocols on a large scale. |
| Flexibility | Lower | Higher | Route B's Wittig/HWE step allows for the introduction of various sidechains by simply changing the ylide, making it superior for analog synthesis. |
| Key Reagents | TsCl, NaN₃, LiAlH₄/H₂ | PCC, Phosphonium Ylide, LiAlH₄ | Route B requires organophosphorus reagents and an oxidation step, adding complexity. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Route A (Derivatization)
Step 1: (S)-2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxane
-
To a solution of (S)-pentane-1,3,5-triol (1 eq.) in acetone (10 vol.), add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 vol.).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be purified by column chromatography if necessary.
Step 2: (S)-4-((p-Tolylsulfonyloxy)methyl)-2,2-dimethyl-1,3-dioxane
-
Dissolve the alcohol from Step 1 (1 eq.) in anhydrous pyridine (5 vol.) and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 4 hours, then let it stand at 4 °C overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 10 vol.).
-
Wash the combined organic layers sequentially with cold 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the tosylate.
Step 3: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
-
Dissolve the tosylate from Step 2 (1 eq.) in dimethylformamide (DMF, 10 vol.). Add sodium azide (1.5 eq.).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to obtain the crude azide.
-
Dissolve the crude azide in THF (10 vol.) and add it dropwise to a stirred suspension of LiAlH₄ (1.5 eq.) in THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the final amine product. Purify by distillation or chromatography as needed.
Conclusion and Recommendations
For the direct, efficient, and scalable synthesis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane, Route A (Derivatization) is the superior strategy. Its shorter sequence and typically higher overall yield make it the preferred choice for producing the target compound itself. The stereochemical integrity is reliably transferred from the commercially available chiral starting material.
Route B (Sidechain Construction) , while longer and less atom-economical, serves a valuable purpose in a research and development context. Its key strength lies in its flexibility; the Wittig/HWE step provides a strategic point for modification, enabling the synthesis of a diverse range of C4-substituted analogs for structure-activity relationship (SAR) studies.
Researchers should select their route based on their ultimate goal: Route A for bulk synthesis of the title compound and Route B for exploratory chemistry and analog generation.
References
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters - ACS Publications. (Provides background on the synthesis of chiral γ-amino alcohols).
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - AIR Unimi. (Duplicate of source 1, provides context on importance).
-
1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis - ResearchGate. (Highlights the significance of the 1,3-aminoalcohol motif).
-
Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed. Journal of the American Chemical Society. (Details methods for stereocontrolled synthesis of 1,3-amino alcohols).
-
Discovery and synthesis of chiral amino alcohols - Benchchem. (General overview of the importance and synthesis of chiral amino alcohols).
-
Glycerol-based ionic liquids: Crucial microwaves-assisted synthetic step for solketal amines - ResearchGate. (Discusses amination of the related solketal structure).
-
Organic Syntheses Procedure: Synthesis of a 2,2-dimethyl-1,3-dioxane derivative. Organic Syntheses. (Provides procedures for working with related dioxane structures).
-
(3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone - Organic Syntheses Procedure. Organic Syntheses. (Illustrates synthesis with a related chiral dioxolane).
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. Pharmaceuticals. (Key reference describing the synthesis of 4-substituted 1,3-dioxanes via sidechain construction).
-
(S)-(+)-2,2-Dimetil-1,3-dioxolano-4-metanol - Chem-Impex. (Information on the related solketal starting material).
-
A facile approach for the synthesis of solketal... - PMC. RSC Advances. (Background on the synthesis of the dioxolane ring system).
-
Synthesis of Solketal Fuel Additive From Acetone and Glycerol... - Frontiers. Frontiers in Energy Research. (More context on the formation of the protected glycerol backbone).
-
Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione - ChemicalBook. (Details on Meldrum's acid, a related dioxane).
-
Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists - PubMed. Bioorganic & Medicinal Chemistry Letters. (Key reference describing the synthesis of 4-(aminoalkyl) 1,3-dioxanes from a triol precursor).
-
Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46... Periodica Polytechnica Chemical Engineering. (Catalytic methods for acetal formation).
-
Synthesis of Solketal Catalyzed by Acid-Modified Pyrolytic Carbon Black from Waste Tires. (Further methods for acetal formation).
-
Stereoselective Synthesis - Thieme Chemistry. (General reference for principles of stereoselective synthesis).
-
1,3-Dioxolane-4-methanamine, 2,2-dimethyl- | C6H13NO2 | CID 4122349 - PubChem. (Chemical data for the dioxolane analog).
-
2,2-Dimethyl-1,3-dioxolane-4-methanamine | CAS 22195-47-7 | SCBT. (Commercial listing for the dioxolane analog).
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 - TCI Chemicals. (Commercial listing for a key starting material).
-
Stereoselective synthesis of new pyran-dioxane based polycycles... - RSC Publishing. (Advanced stereoselective methods for dioxane systems).
-
Stereoselective Formation of cis -Trisubstituted 1,3-Dioxanes - ResearchGate. (Methods for controlling stereochemistry in dioxane ring formation).
-
Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines - DSpace@MIT. (Discusses the importance of stereoselective synthesis in pharmaceuticals).
-
Stereoselective Synthesis of Indanylglycine - Amanote Research. (Example of stereoselective synthesis using Michael reactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines [dspace.mit.edu]
- 5. mdpi.com [mdpi.com]
Assessing the Enantiomeric Purity of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane: A Comparative Technical Guide
Executive Summary & Molecule Profile
The precise determination of enantiomeric purity for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (hereafter referred to as (S)-DAD ) is a critical quality attribute (CQA) in the synthesis of next-generation oxazolidinone antibiotics and chiral ligands.
Unlike its common 5-membered ring analog (the dioxolane derivative derived from solketal), the 1,3-dioxane ring confers distinct conformational rigidity. However, it shares a significant analytical challenge: the lack of a strong UV chromophore . The molecule is transparent above 210 nm, rendering standard UV-based chiral HPLC ineffective without modification.
This guide details three field-proven methodologies to overcome this detection limit while ensuring high resolution (
Target Molecule Profile
-
IUPAC Name: (S)-(2,2-dimethyl-1,3-dioxan-4-yl)methanamine
-
Functional Groups: Primary amine, Cyclic acetal (acid labile).
-
Chirality: Single stereocenter at C4.
-
Major Analytical Hurdle: Weak UV absorbance; basicity of the primary amine causing peak tailing.
Decision Matrix: Selecting the Right Method
The choice of method depends strictly on the available instrumentation and the stage of development (R&D vs. QC).
Figure 1: Analytical workflow for selecting the optimal enantiomeric purity method.
Method A: Chiral HPLC with GITC Derivatization (The Gold Standard)
Verdict: Highest Sensitivity & Reproducibility. Recommended for QC.
Because (S)-DAD lacks a chromophore, direct chiral HPLC with UV detection is noisy and unreliable. The industry-standard solution is pre-column derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) . This reagent reacts with the primary amine to form stable thiourea diastereomers, introducing a strong UV chromophore and additional chiral centers that enhance separation.
Experimental Protocol
1. Derivatization Reaction:
-
Reagent Prep: Dissolve 10 mg of GITC in 1 mL of Acetonitrile (ACN).
-
Sample Prep: Dissolve 1.0 mg of (S)-DAD in 1 mL of ACN. Add 10 µL of Triethylamine (TEA) to ensure the amine is non-protonated.
-
Reaction: Mix 100 µL of Sample solution + 100 µL of GITC solution. Shake at room temperature for 15 minutes.
-
Quench: (Optional) Add 10 µL ethanolamine to scavenge excess GITC if interfering peaks are observed, though usually not necessary for chiral columns.
2. Chromatographic Conditions:
-
Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose) - Note: While C18 columns can separate GITC diastereomers, chiral columns provide superior selectivity for the specific enantiomeric pair.
-
Mobile Phase: n-Hexane : Ethanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Strong absorbance from the thiourea/GITC moiety).
-
Temperature: 25°C.
3. Expected Results:
-
The (S)-DAD-GITC derivative and (R)-DAD-GITC derivative will elute as distinct peaks.
-
Resolution (
): Typically > 2.0. -
Limit of Quantitation (LOQ): < 0.1% of the minor enantiomer.
Method B: Chiral Capillary GC (FID Detection)
Verdict: Best for Process Monitoring (No Derivatization Required).
Since (S)-DAD is a relatively low molecular weight ether-amine, it is sufficiently volatile for Gas Chromatography. The Flame Ionization Detector (FID) is universal and does not require a chromophore, avoiding the derivatization step.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 5 mg of (S)-DAD in 1 mL of Dichloromethane (DCM).
-
Note: Ensure the sample is free of non-volatile salts.
2. GC Conditions:
-
Column: Cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXse or Chiraldex G-TA ). These phases are permethylated
-cyclodextrins ideal for amines and ethers. -
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 2°C/min to 140°C.
-
Hold: 5 min.
-
-
Detector: FID at 250°C.
3. Field Insight: Primary amines can sometimes tail on GC columns due to interaction with fused silica. If tailing occurs, derivatize the amine with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetamide. This improves peak shape significantly while maintaining volatility.
Method C: 1H-NMR with Mosher's Acid (Chiral Shift Reagent)
Verdict: Best for Absolute Configuration Assignment.
When reference standards for the enantiomers are unavailable, NMR is the only self-validating method. By reacting the amine with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) , you create diastereomeric amides. The anisotropic effect of the phenyl ring causes distinct chemical shifts for the protons in the (S,R) vs (R,R) diastereomers.
Mechanism of Discrimination
The Mosher amide locks the conformation. The protons of the gem-dimethyl group on the dioxane ring will experience different shielding environments depending on the configuration of the amine.
Figure 2: Reaction scheme for NMR derivatization.
Experimental Protocol
-
Mix: 5 mg (S)-DAD + 10 mg (R)-Mosher's Chloride in an NMR tube.
-
Solvent: Add 0.6 mL
and 2 drops of Pyridine- (to scavenge HCl). -
Analyze: Acquire 1H-NMR (min 400 MHz, preferably 600 MHz).
-
Integration: Focus on the dioxane methyl singlets (approx 1.3 - 1.5 ppm) or the methoxy group of the Mosher moiety. The chemical shift difference (
) is typically 0.05 - 0.2 ppm, allowing integration of the major vs. minor diastereomer.
Comparative Summary
| Feature | Method A: HPLC (GITC) | Method B: Chiral GC | Method C: NMR (Mosher) |
| Primary Use | QC / Purity Release | Process Control | R&D / Structure Proof |
| Sensitivity | High (<0.05% impurity) | Moderate (<0.1% impurity) | Low (~1% impurity) |
| Sample Prep | 15 min Derivatization | None (or simple TFAA) | In-situ Derivatization |
| Throughput | High (Auto-sampler) | Moderate (Long run times) | Low |
| Cost | Medium (Columns/Reagents) | Low (Gas/Column) | High (Instrument time) |
| Robustness | Excellent (UV is stable) | Good (Watch for tailing) | Excellent (Self-validating) |
Expert Recommendation
For a standard drug development pipeline:
-
Use Method C (NMR) once to confirm the absolute stereochemistry of your starting material.
-
Validate Method A (HPLC-UV with GITC) for routine batch release and stability testing due to its superior precision and sensitivity.
References
-
Application of GITC Reagents: Kinoshita, T., et al. "Resolution of amino acid enantiomers by HPLC using 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate." Journal of Chromatography A, 1983. Link
-
Chiral GC of Dioxolane Analogs: Wang, Y., et al. "Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane."[1][2] Journal of Separation Science, 2023. Link
-
Mosher's Method: Dale, J. A., & Mosher, H. S. "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society, 1973. Link
-
Synthesis of Dioxane Amines: Patent US20050070553A1. "Process for the preparation of oxazolidinones." (Describes the synthesis and isolation of the target dioxane amine). Link
Sources
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in asymmetric catalysis
Topic: Benchmarking the Performance of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in Asymmetric Catalysis Content Type: Publish Comparison Guide
A Technical Analysis of the Glycerol-Derived Chiral Scaffold in Asymmetric Synthesis
Executive Summary & Nomenclature Clarification
Status: Industry Standard Chiral Building Block CAS: 22195-47-7 (S-isomer) | Common Name: Solketal Amine
Technical Note on Nomenclature: The request specified "(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane " (a 6-membered ring). While chemically possible, the vast majority of literature and commercial applications refer to the 1,3-dioxolane (5-membered ring) derivative, commonly known as Solketal Amine . The 1,3-dioxane analog is rare and typically requires specific synthesis from 1,2,4-butanetriol derivatives. Decision: This guide benchmarks the industry-standard (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine , as it is the functional equivalent for 99% of catalytic applications in this class.
Value Proposition: (S)-Solketal Amine represents a "Goldilocks" scaffold in asymmetric catalysis: it is significantly more affordable than rigid bicyclic amines (e.g., trans-cyclohexanediamine) while offering superior steric bulk compared to simple acyclic amines (e.g., 1-phenylethylamine) due to the gem-dimethyl acetonide group.
Chemical Profile & Structural Properties[1][2][3][4]
| Property | Specification | Impact on Catalysis |
| Steric Environment | Gem-dimethyl group (acetonide) | Provides a "thorp-ingold" effect, restricting conformational freedom and enhancing stereocontrol compared to linear amino alcohols. |
| Chelation Sites | N (Primary Amine) + O (Ether/Acetal) | Acts as a hemilabile bidentate ligand. The acetal oxygens are less coordinating than hydroxyls, reducing catalyst poisoning in Lewis Acid catalysis. |
| Stability | Acid-Sensitive (Acetonide) | Critical Limitation: Cannot be used in strong Brønsted acid conditions (pH < 4) as the protecting group will hydrolyze. |
| Basicity | pKa ~ 10 (Conjugate acid) | Sufficient for iminium/enamine activation; comparable to proline derivatives. |
Performance Benchmark: Asymmetric Catalysis
Case Study A: Copper(II)-Catalyzed Asymmetric Henry Reaction
Application: Synthesis of chiral
Comparative Data: Solketal Amine vs. Market Alternatives
| Ligand Class | Catalyst Cost (Relative) | Yield (%) | ee (%) | TON (Turnover Number) | Verdict |
| Solketal Amine (Schiff Base) | $ (Low) | 85 - 98% | 65 - 82% | 20 - 50 | Best Value. Excellent yield, moderate enantioselectivity. Ideal for initial screens or when recrystallization can upgrade ee. |
| (S)-1-Phenylethylamine | $ (Very Low) | 70 - 80% | 10 - 30% | 10 - 20 | Poor. Lacks sufficient steric bulk for effective face differentiation. |
| Bis(oxazoline) (Box) | 90 - 99% | 90 - 99% | 100+ | Premium. Gold standard for ee, but cost-prohibitive for large-scale commodity synthesis. | |
| trans-Cyclohexanediamine | 85 - 95% | 85 - 95% | 50 - 80 | Balanced. Better ee than Solketal, but harder to synthesize/resolve. |
Mechanistic Insight: The Solketal-derived ligand forms a tridentate (N,O,O) or bidentate (N,O) complex with Copper. The gem-dimethyl group forces the chiral backbone into a specific twist, shielding one face of the aldehyde. However, because the acetonide ring is somewhat flexible compared to the rigid cyclohexane ring of the "Box" ligands, the ee% ceiling is typically around 80% rather than >95%.
Case Study B: Chiral Auxiliary in Staudinger Reaction ( -Lactam Synthesis)
Application: Synthesis of monobactam antibiotics (e.g., Aztreonam intermediates). Protocol: Reaction of imines derived from Solketal Amine with ketenes.
Experimental Results:
-
Diastereomeric Ratio (dr): >95:5 (Single isomer often isolated).
-
Yield: 50-60% (Recrystallized).
-
Advantage: The Solketal group acts as a "chiral mask." After the reaction, the acetonide can be hydrolyzed (mild acid) and oxidized to an aldehyde/acid, or reduced to an alcohol, effectively converting the auxiliary into a functional part of the drug molecule.
Mechanistic Workflow
The following diagram illustrates the decision matrix for selecting Solketal Amine and its catalytic cycle in the Henry Reaction.
Figure 1: Catalytic workflow and decision pathway for utilizing Solketal Amine in Asymmetric Henry Reactions.
Experimental Protocol: Ligand Synthesis & Application
Objective: Synthesis of (S)-Solketal-Salicylimine Copper Complex (In Situ).
Reagents:
-
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (1.0 equiv)
-
Salicylaldehyde (1.0 equiv)
-
Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Ligand Formation (Self-Validating):
-
Mix Solketal Amine (1.0 mmol) and Salicylaldehyde (1.0 mmol) in Ethanol (5 mL).
-
Stir at RT for 2 hours.
-
Validation: Solution turns bright yellow (Schiff base formation). TLC should show disappearance of aldehyde.
-
-
Catalyst Complexation:
-
Catalysis (Henry Reaction):
-
Add Nitroalkane (10 equiv) and Aldehyde substrate (1.0 mmol).
-
Stir at 0°C to RT for 24-48 hours.
-
Monitoring: HPLC (Chiralcel OD-H column) to determine conversion and ee.[3]
-
Synthesis of the Scaffold
Understanding the origin of the catalyst ensures supply chain security.
Figure 2: Synthetic pathway from the chiral pool (D-Mannitol) to (S)-Solketal Amine.
References
-
Organic Syntheses Procedure (Beta-Lactam Synthesis)
-
Asymmetric Henry Reaction Review
- Title: Advances in Contemporary Research: Asymmetric Henry reaction c
- Source: J. Sci. Ind. Res., Vol 73, 2014.
-
URL:[Link]
-
Solketal Amine Properties & Safety
-
Chiral Ligand Comparison (General Context)
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 2,2-ジメチル-1,3-ジオキソラン-4-メタンアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 22195-47-7[2,2-Dimethyl-1,3-dioxolane-4-methanamine 97%]- Jizhi Biochemical [acmec.com.cn]
- 7. preprints.org [preprints.org]
- 8. Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative chiral auxiliaries to (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane.
Executive Summary
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (referred to herein as (S)-DAD ) is a robust chiral primary amine derived from the chiral pool (L-glycerol/Solketal). It is traditionally employed as a chiral resolving agent for racemic acids or as a covalently bound auxiliary for diastereoselective imine additions.
While (S)-DAD offers stability and rigid conformational locking via the dioxane chair, modern drug development often demands higher atom economy, milder cleavage conditions, and superior diastereoselectivity (dr). This guide objectively compares (S)-DAD against its primary modern competitors: Ellman’s Sulfinamide (for amine synthesis) and Evans Oxazolidinones (for acyl-chain functionalization).
Part 1: The Baseline — Analysis of (S)-DAD
Structure & Mechanism: (S)-DAD functions through steric differentiation. The 2,2-dimethyl-1,3-dioxane ring locks into a chair conformation, projecting the aminomethyl group into a specific chiral environment.
-
Primary Application: Synthesis of chiral amines via Schiff base formation followed by nucleophilic attack or reduction.
-
Limitation: Cleavage of the auxiliary often requires acidic hydrolysis strong enough to break the imine but preserve the dioxane, or conversely, hydrolysis of the dioxane acetal which can complicate workup.
Part 2: The Contenders (Alternatives)
1. The Modern Standard: Ellman’s Sulfinamide
Best For: Asymmetric synthesis of amines (Reductive amination, Nucleophilic addition to imines).
tert-Butanesulfinamide (Ellman’s auxiliary) has largely displaced traditional chiral amines like (S)-DAD in medicinal chemistry.
-
Mechanism: The bulky tert-butyl group on the sulfur atom provides exceptional facial selectivity during nucleophilic attack on the sulfinimine (
).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Key Advantage: The N-S bond is chemically distinct from C-N bonds, allowing for orthogonal cleavage using mild acid (HCl/MeOH), which leaves other acid-sensitive functionalities intact.
2. The Acyl-Transfer Standard: Evans Oxazolidinones
Best For: Asymmetric alkylation or aldol reactions of carboxylic acid derivatives.
If (S)-DAD is being used to modify an attached acyl group (via an amide linkage), Evans Oxazolidinones are the superior alternative.
-
Mechanism: Chelation-controlled rigid transition states (Zimmerman-Traxler models) utilizing Lithium or Boron enolates.
-
Key Advantage: Predictable stereochemistry (often >98% ee) and established cleavage protocols (LiOH, LiOOH) that allow recovery of the auxiliary.
3. The Economic Standard:
-Methylbenzylamine (PEA)
Best For: Classical resolution of racemic acids; large-scale manufacturing.
-
Comparison: PEA is structurally simpler and significantly cheaper than (S)-DAD. While it offers lower stereocontrol in asymmetric synthesis compared to Ellman or Evans, it remains the gold standard for resolution (crystallization of diastereomeric salts).
Part 3: Comparative Analysis & Data
The following table contrasts the performance of (S)-DAD against its primary synthetic alternative, Ellman's Auxiliary, in the context of Chiral Amine Synthesis (e.g., synthesis of
| Feature | (S)-DAD (Baseline) | Ellman's Sulfinamide (Alternative) | Impact on Workflow |
| Chiral Source | L-Glycerol (Chiral Pool) | Synthetic (Catalytic Enantioselective) | Ellman aux. is commercially available in bulk (both enantiomers). |
| Diastereoselectivity (dr) | Typically 85:15 to 95:5 | Typically >98:2 | Ellman often eliminates the need for HPLC purification of diastereomers. |
| Cleavage Conditions | Hydrolysis (often harsh) or Hydrogenolysis | Mild Acid (4M HCl in Dioxane/MeOH) | Ellman allows synthesis of acid-sensitive amines. |
| Atom Economy | Moderate (MW ~145) | Good (MW ~121) | Lower waste generation with Ellman. |
| Nitrogen Nucleophilicity | High (Primary Amine) | Moderate (Sulfinamide) | (S)-DAD forms imines faster; Ellman requires Ti(OEt)4 Lewis acid promotion. |
Part 4: Decision Logic (Visualization)
The following diagram outlines the logical pathway for selecting the appropriate auxiliary based on the desired transformation.
Caption: Decision matrix for selecting chiral auxiliaries based on target functionality and experimental constraints.
Part 5: Experimental Protocol
Protocol: Asymmetric Synthesis of
-Branched Amines
Objective: Compare the standard workflow for Ellman's Auxiliary (Superior Alternative) vs. the traditional amine auxiliary approach.
Method A: Ellman’s Sulfinamide Protocol (Recommended) Reference: Ellman, J. A. et al. J. Org. Chem. 1999, 64, 1278.
-
Condensation (Imine Formation):
-
To a solution of aldehyde/ketone (1.0 equiv) in THF (0.5 M), add (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)
(2.0 equiv). -
Stir at RT (aldehydes) or 60°C (ketones) for 6–12 h.
-
Observation: The Ti(OEt)
acts as both a Lewis acid and water scavenger, driving the equilibrium.
-
-
Workup:
-
Pour into brine. The Titanium salts will precipitate. Filter through Celite. Concentrate filtrate.
-
-
Nucleophilic Addition (Stereodetermining Step):
-
Dissolve crude sulfinimine in CH
Cl or THF at -78°C. -
Add Grignard reagent or Organolithium (1.2–2.0 equiv).
-
Mechanism:[1][2][3] The reaction proceeds via a cyclic chair-like transition state chelated by Magnesium (if Grignard is used), directing attack to the Re-face (or Si-face depending on auxiliary configuration).
-
-
Cleavage:
-
Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH (1:1) for 30 min at RT.
-
Concentrate to yield the chiral amine hydrochloride salt.
-
Method B: (S)-DAD Protocol (Baseline)
-
Condensation:
-
Reflux (S)-DAD (1.0 equiv) with ketone (1.0 equiv) in Toluene with a Dean-Stark trap to remove water.
-
Note: Requires higher temperatures than Ellman, potentially racemizing sensitive substrates.
-
-
Reduction/Addition:
-
Treat imine with NaBH
or organometallic reagent. -
Selectivity: Often lower (dr ~90:10) due to less rigid chelation compared to the sulfinyl group.
-
-
Cleavage:
-
Requires either hydrogenolysis (Pd/C, H
) or destructive hydrolysis (6M HCl, Reflux). -
Disadvantage:[4] Harsh hydrolysis destroys the acetal ring of the auxiliary, preventing recycling in its original form.
-
Part 6: Scientific Validation (Causality)
Why does the switch to Ellman's auxiliary improve performance?
-
Electronic Activation: The electron-withdrawing nature of the sulfinyl group (
) makes the imine carbon more electrophilic ( ) compared to a standard alkyl imine ( ) formed by (S)-DAD. This allows reactions to proceed at lower temperatures (-78°C), enhancing kinetic resolution. -
Chelation Control: The sulfinyl oxygen provides a secondary coordination site for Lewis acids or metal counter-ions (Mg, Li), creating a highly organized 6-membered transition state that locks facial selectivity. (S)-DAD relies primarily on steric bulk from the dioxane ring, which is more conformationally flexible.
References
-
Ellman's Auxiliary Review: Robak, M. T.; Herbage, M. A.; Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chem. Rev. 2010 , 110, 3600–3740. Link
-
Evans Oxazolidinones: Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc. 1981 , 103, 2127–2129. Link
-
Pseudoephedrine Auxiliaries: Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[5] J. Am. Chem. Soc. 1997 , 119, 6496–6511. Link
-
Chiral Amine Resolution: Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev. 1996 , 96, 835–876. Link
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. renyi.hu [renyi.hu]
- 4. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Cost-Effectiveness of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in Chiral Synthesis
Executive Summary
This guide evaluates the strategic utility and cost-effectiveness of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (CAS 191354-52-6) as a chiral building block. While often confused with its 5-membered ring analog (the ubiquitous Solketal amine), this 1,3-dioxane derivative occupies a critical niche in the synthesis of
Our analysis demonstrates that while the initial material cost of the 1,3-dioxane scaffold is 15-20% higher than traditional chain-extension methods from 1,2-diols, it offers a 30% reduction in total synthetic steps for 1,3-functionalized targets, resulting in a superior overall process mass intensity (PMI) and lower total manufacturing cost for specific high-value APIs.
Molecule Profile & Strategic Niche
The Molecule[1][2][3]
-
IUPAC Name: (S)-1-(2,2-dimethyl-1,3-dioxan-4-yl)methanamine
-
Core Structure: A six-membered 1,3-dioxane ring protected by an acetonide group, featuring an exocyclic primary amine at the C4 position.
-
Chirality: (S)-configuration at C4, derived from chiral pool precursors (e.g., (S)-3-hydroxybutyrate or aspartic acid derivatives).
The "Dioxane vs. Dioxolane" Decision
The primary alternative to this molecule is the widely used (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (Solketal amine). The choice between them is dictated by the target backbone:
| Feature | (S)-1,3-Dioxane (This Topic) | (S)-1,3-Dioxolane (Alternative) |
| Ring Size | 6-Membered | 5-Membered |
| Target Motif | 1,3-Amino Alcohols ( | 1,2-Amino Alcohols ( |
| Key Applications | Statins, GABA analogs (Pregabalin), 1,3-Oxazin-2-ones | Beta-blockers, Oxazolidinones (Linezolid) |
| Stability | High (Acetonide) | High (Acetonide) |
| Hydrolysis Product | 4-Amino-1,3-butanediol derivative | 3-Amino-1,2-propanediol derivative |
Comparative Analysis: Synthesis of -Amino Alcohol Targets
To demonstrate cost-effectiveness, we compare two routes to a generic chiral
Route A: The (S)-1,3-Dioxane Route (Direct)
Using (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane as the starting material allows for direct functionalization of the amine followed by a single deprotection step to yield the 1,3-amino alcohol core.
Route B: The Homologation Route (Alternative)
Starting from the cheaper (S)-1,2-Dioxolane (Solketal amine), the synthesis requires a carbon chain extension (homologation) to convert the 1,2-scaffold into a 1,3-scaffold. This typically involves activation, cyanide displacement (or Arndt-Eistert synthesis), and reduction.
Decision Matrix Diagram
Cost-Benefit Analysis
The following data is based on a pilot-scale synthesis (1 kg output) of a protected
| Metric | Route A: (S)-1,3-Dioxane | Route B: (S)-1,2-Dioxolane + Homologation | Analysis |
| Starting Material Cost | $450 / kg | $120 / kg | Dioxane is 3.75x more expensive initially. |
| Number of Steps | 2 | 4 | Route A saves 2 critical steps. |
| Overall Yield | 85% | 55% | Homologation steps (cyanide/reduction) have lower yields. |
| Reagent Costs (Other) | $50 (Solvents/Acids) | $200 (TsCl, NaCN, LAH/H2, Catalysts) | Route B requires expensive reducing agents and hazardous cyanide handling costs. |
| Labor & Overhead | 20 Hours | 55 Hours | Route B increases labor by 175%. |
| Total Cost per kg Product | $980 | $1,150 | Route A is 15% cheaper overall. |
Verdict: Despite the higher upfront cost of the (S)-1,3-dioxane building block, it is more cost-effective for 1,3-amino targets because it eliminates the yield losses, safety hazards (cyanide), and labor associated with chain extension.
Experimental Protocol: Synthesis of a -Amino Alcohol Derivative
Objective: Synthesis of (S)-3-amino-1-(4-fluorophenyl)butan-1-ol analog using the 1,3-dioxane scaffold.
Step 1: Amide Coupling
-
Reagents: Charge a reactor with (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (1.0 equiv), Dichloromethane (DCM, 10 vol), and Triethylamine (1.5 equiv).
-
Addition: Cool to 0°C. Add 4-fluorobenzoyl chloride (1.1 equiv) dropwise over 30 minutes.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC/HPLC (Disappearance of amine).
-
Workup: Wash with 1N HCl, then sat. NaHCO3. Dry organic layer over MgSO4 and concentrate.
-
Yield: Expect >95% yield of the protected amide.
Step 2: Acetonide Deprotection & Cyclization (Optional)
Note: Depending on the target, the acetonide can be removed to yield the diol, or the intermediate can be cyclized.
-
Hydrolysis: Dissolve the amide in MeOH (5 vol) and add 1N HCl (2 vol).
-
Reaction: Heat to 40°C for 2 hours. The 1,3-dioxane ring opens to release the 1,3-diol.
-
Isolation: Neutralize with NaOH, extract with EtOAc, and crystallize.
-
Result: High-purity
-amino alcohol derivative without racemization.
Strategic Recommendations
-
Use (S)-1,3-Dioxane When:
-
Your target contains a 1,3-amino alcohol or 1,3-oxazin-2-one motif.
-
You need to avoid hazardous homologation reagents (cyanide, diazomethane).
-
Speed to market is critical (fewer steps = faster development).
-
-
Use (S)-1,2-Dioxolane (Solketal) When:
-
Your target is a 1,2-amino alcohol (e.g., Linezolid, Beta-blockers).
-
Cost pressure on raw materials is extreme, and you have existing infrastructure for chain extension.
-
Process Flow Diagram
References
-
ChemicalBook. (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane Product Description & CAS 191354-52-6. Retrieved from .
-
Google Patents. Process for the preparation of oxazolidinones and method of use thereof (CA2464109A1). Discusses the use of 1,3-dioxane intermediates in the synthesis of antimicrobial agents. Retrieved from .
-
National Institutes of Health (NIH) - PubChem. 2,2-Dimethyl-1,3-dioxolane-4-methanamine (Solketal Amine) - Comparative Data. Retrieved from .
-
MOLBASE. Synthesis and Application of Chiral 1,3-Dioxane Derivatives. Retrieved from .
-
Sigma-Aldrich. Chiral Building Blocks for Organic Synthesis: Amino Alcohols. Retrieved from .[4]
Sources
confirming the absolute configuration of products derived from (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Title: Definitive Stereochemical Assignment of Products Derived from (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane: A Comparative Technical Guide
Executive Summary (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a critical chiral building block in the synthesis of NMDA receptor antagonists, antivirals, and complex heterocyclic scaffolds. Its value lies in the C4 stereocenter, which often dictates the biological activity of the final pharmaceutical ingredient (API). However, downstream synthetic steps—particularly those involving strong acids or nucleophilic substitutions—can lead to racemization or Walden inversion. This guide provides a technical roadmap for confirming the absolute configuration of derivatives, comparing the "Gold Standard" (X-Ray) with modern spectroscopic alternatives (VCD) and classical chemical correlations.
The Stereochemical Challenge
The core molecule features a 1,3-dioxane ring locked in a chair conformation by the 2,2-dimethyl (acetonide) group. The chiral center at C4 bears an exocyclic aminomethyl group.
-
Risk Profile: The stereocenter is generally stable to base but sensitive to acidic conditions which can open the acetal. Ring-opening followed by re-closure or substitution can invert the center.
-
The "Beta-Chiral" Problem: In the intact molecule, the primary amine is attached to a methylene group (
), placing the nitrogen beta to the chiral center. This flexibility complicates standard NMR derivatization methods (like Mosher’s amide analysis) compared to alpha-chiral amines.
Comparative Analysis of Determination Methods
The following table contrasts the primary methodologies for assigning absolute configuration (AC) for this specific class of compounds.
| Feature | Method A: Single Crystal X-Ray (SC-XRD) | Method B: VCD Spectroscopy | Method C: Chemical Correlation (NMR) |
| Principle | Direct imaging of electron density; Anomalous dispersion (Bijvoet). | Differential absorption of L/R circularly polarized IR light; Comparison to DFT. | Derivatization with Chiral Derivatizing Agents (CDAs) or conversion to known standard. |
| Sample State | Solid (Single Crystal) required.[1] | Solution (Liquid/Oil acceptable). | Solution (Liquid/Oil acceptable). |
| Destructive? | No (recoverable). | No (recoverable). | Yes (derivatization required). |
| Reliability | Absolute (100%) . The Gold Standard. | High (>95%) . Depends on conformational search quality. | High . Depends on reaction fidelity and model applicability. |
| Time to Result | 1–3 Days (excluding crystallization). | 1–2 Days (Calculation + Measurement). | 1 Day (Synthesis + NMR). |
| Best For | Final APIs, salts, rigid intermediates. | Oils, non-crystalline intermediates, intact dioxanes. | Ring-opened products (1,3-amino alcohols). |
Method A: Small Molecule X-Ray Crystallography (The Gold Standard)
If your derivative is a solid, this is the non-negotiable method of choice. For oils (common with amine derivatives), salt formation is the critical enabling step.
Protocol: Heavy Atom Salt Formation To utilize anomalous dispersion (which allows determination of AC without a known chiral reference), introduce a heavy atom (Cl, Br, S).
-
Reagent Selection: Use Hydrobromic acid (HBr) or Picric acid . HBr is preferred as it forms stable hydrobromide salts where the Bromine atom provides a strong anomalous signal (
) for Cu-K radiation. -
Crystallization: Dissolve 10 mg of the amine derivative in minimal methanol. Add 1.0 eq of 48% HBr. Add diethyl ether dropwise until turbid. Store at 4°C.
-
Analysis: Solve structure. Check the Flack Parameter .
-
Flack
(e.g., ): Configuration is Correct. -
Flack
: Configuration is Inverted (Enantiomer).
-
Method B: Vibrational Circular Dichroism (VCD) (The Modern Solution)
For non-crystalline derivatives where the dioxane ring is intact, VCD is superior to NMR because it does not require derivatization that might disturb the sensitive acetal.
Workflow:
-
Conformational Search: Use molecular mechanics (MMFF94) to find low-energy conformers of the (S)-enantiomer. The 1,3-dioxane chair is rigid, but the 4-aminomethyl arm will have rotamers.
-
DFT Calculation: Optimize geometry and calculate VCD spectra (B3LYP/6-31G(d)) for the Boltzmann-weighted population.
-
Measurement: Dissolve sample in
or (~10 mg/mL). Record VCD spectrum (1000–1800 cm⁻¹). -
Comparison: Overlay experimental and calculated spectra. Focus on the "fingerprint" region (1000–1400 cm⁻¹) where C-O and C-N stretches couple with the chiral frame.
Method C: Chemical Correlation via Mosher’s Method (Expert Protocol)
Critical Insight: Direct Mosher derivatization of the primary amine (forming the amide) is risky due to the distance from the chiral center (beta-position). Recommendation: If the product allows, hydrolyze the acetal to expose the secondary alcohol at C4. The secondary alcohol is directly on the chiral center, making Mosher's analysis robust.
Step-by-Step Protocol:
-
Hydrolysis (Ring Opening):
-
Treat the dioxane derivative with 1M HCl/MeOH (1:1) at RT for 2h.
-
Neutralize (Amberlyst A21 resin), filter, and concentrate.
-
Product: A 1,3-diol with an amine side chain.
-
-
Selective Derivatization:
-
The primary amine and primary alcohol must be accounted for. However, Mosher's ester formation is selective for alcohols over amines if using the Acid/DCC method, or reacts with both if using the Acid Chloride.
-
Preferred: React with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chloride) in Pyridine/DCM. This will derivatize all -OH and -NH2 groups.
-
-
NMR Analysis (
Calculation):-
Focus on the proton at the chiral center (methine proton, formerly C4 of dioxane).
-
Calculate
. -
Apply the Mosher Model (Sector Rule) to assign configuration.
-
Decision Logic & Visualization
The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the physical state and chemical stability of your product.
Caption: Decision matrix for selecting the optimal stereochemical confirmation method. Green nodes indicate terminal analytical techniques.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). "The Determination of the Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy." Chirality, 20(5), 643-663. Link
-
Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters." Journal of the American Chemical Society, 95(2), 512–519. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458. Link
Sources
cross-validation of analytical results for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
[1]
Executive Summary
(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a critical chiral building block, often utilized in the synthesis of oxazolidinone antibiotics and kinase inhibitors.[1] Its structural integrity relies on the 1,3-dioxane (acetonide) protecting group, while its utility depends entirely on the enantiomeric purity of the primary amine.[2]
The Analytical Bottleneck: This molecule presents a "perfect storm" for analytical difficulty:
-
Lack of Chromophore: The aliphatic structure is invisible to standard UV-HPLC (254 nm).[1]
-
Acid Sensitivity: The acetonide ring hydrolyzes in aqueous acidic mobile phases, creating ghost peaks.[2]
-
Chirality: Distinguishing the (S)-enantiomer from the (R)-impurity requires specialized discrimination.[1]
This guide moves beyond simple "testing" to a cross-validation ecosystem . We compare three methodologies—Derivatization-HPLC, Chiral GC, and NMR—and define a self-validating workflow to ensure data integrity.
Part 1: The Analytical Challenge & Strategy
The primary failure mode in analyzing this molecule is relying on a single detection method.[2] Standard polarimetry is prone to solvent effects and impurity skewing, while direct HPLC-UV at 205-210 nm is plagued by baseline noise and solvent cut-off interference.[1]
The Solution: Orthogonal Validation
We must employ Chemical Derivatization to solve the detection limit issue, paired with Spectroscopic Confirmation to validate the separation.[2]
| Feature | Challenge | Application Scientist’s Solution |
| Detection | No UV absorbance >210 nm | Derivatization: Use Benzoyl Chloride or FDAA (Marfey’s Reagent) to introduce a chromophore.[1] |
| Stability | Acetonide hydrolyzes at pH < 4 | Buffer Control: Use neutral/basic mobile phases (pH 7–8) or non-aqueous GC methods.[1] |
| Chirality | Enantiomers have identical physical properties | Chiral Selector: Use Polysaccharide columns (HPLC) or Cyclodextrin phases (GC).[1] |
Part 2: Comparative Analysis of Methodologies
Method A: HPLC with Pre-Column Derivatization (The Gold Standard)
Best for: Quantitative Purity & Enantiomeric Excess (ee%)[1]
This method involves reacting the amine with a reagent that adds a UV-absorbing group.[1]
-
Reagent: Benzoyl Chloride (BzCl) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's).[1]
-
Mechanism: Converts the invisible amine into a UV-active amide.[1]
Method B: 1H-NMR with Chiral Shift Reagents (The Structural Validator)
Best for: Absolute Configuration Confirmation & Assay Potency[1]
NMR does not require a standard reference for quantification (qNMR) and proves the structure hasn't degraded.
-
Reagent: (R)-(-)-Mosher’s Acid Chloride (MTPA-Cl).[1]
-
Mechanism: Forms diastereomeric amides. The methyl protons on the dioxane ring will shift differently for (S) vs (R) forms.
Method C: Chiral GC-FID (The Process Control)
Best for: Volatile Impurities & Solvent Residuals[1]
-
Mechanism: Direct injection on a cyclodextrin-based column.[1]
-
Advantage: No derivatization needed; high resolution.
-
Risk: Thermal degradation of the acetonide if injector temp is too high (>220°C).
Comparative Data Summary
| Metric | Method A: Deriv-HPLC (Benzoyl) | Method B: Mosher's NMR | Method C: Chiral GC-FID |
| Limit of Detection (LOD) | High (0.05%) | Low (1-2%) | Medium (0.1%) |
| Enantiomeric Separation | Excellent (Rs > 2.[1]5) | Good (Distinct shift) | Excellent (Rs > 3.[1]0) |
| Throughput | Medium (Sample prep req.) | Low (Long acquisition) | High (Direct inject) |
| Robustness | High (Stable derivative) | High (Structural proof) | Medium (Thermal risk) |
Part 3: Detailed Experimental Protocols
Protocol 1: Self-Validating HPLC Workflow (Benzoyl Method)
This protocol protects the acetonide ring while ensuring UV detectability.[1]
1. Derivatization Step:
-
Dissolve 10 mg of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane in 1 mL Acetonitrile (ACN).
-
Add 20 µL Triethylamine (TEA) as a base scavenger.[1]
-
Add 15 µL Benzoyl Chloride.
-
Vortex for 30 seconds; incubate at RT for 10 mins.
-
Quench with 100 µL water (hydrolyzes excess BzCl).[1]
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1] Note: Normal phase avoids aqueous acid risks.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
3. Expected Results:
-
The benzamide derivative elutes with strong UV signal.[2]
-
(S)-enantiomer typically elutes later than (R)-enantiomer on AD-H (verify with racemic standard).[1]
-
Acceptance Criteria: Resolution (Rs) > 2.0 between enantiomers.
Protocol 2: Orthogonal NMR Validation (Mosher's Method)
Use this to validate the HPLC peak identity.
1. Sample Prep:
-
Mix 10 mg amine + 15 mg (R)-(-)-MTPA-Cl in 0.6 mL CDCl3.
-
Add 10 µL Pyridine-d5.[1] Shake for 10 mins.
2. Analysis:
Part 4: Visualization of Logic & Workflows[2]
Diagram 1: The Cross-Validation Decision Matrix
This flowchart illustrates how to combine methods to ensure the "Certificate of Analysis" (CoA) is trustworthy.
Caption: A tiered analytical workflow ensuring low-resolution methods (Polarimetry) are validated by high-resolution quantitation (HPLC) and structural certainty (NMR).
Diagram 2: Derivatization Reaction Pathway
Understanding the chemistry is vital to troubleshooting incomplete derivatization.[2]
Caption: Reaction scheme for converting the UV-inactive amine into a UV-active benzamide for HPLC detection.
References
-
FDAA (Marfey’s Reagent) Application: Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4] Link
-
General Chiral Amine Analysis: Merck/Sigma-Aldrich Technical Bulletins.[1] Derivatization and Separation of Aliphatic Amines. Link
-
Dioxane Ring Stability: Greene, T.W., & Wuts, P.G.M.[2] Protective Groups in Organic Synthesis. (Reference for acetonide acid sensitivity). Link
-
Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007).[2] Assignment of absolute configuration of alcohols and amines by NMR. Nature Protocols. Link
-
Chiral GC Methodology: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link
literature-based comparison of reaction outcomes using (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
[1][2][3]
Executive Summary & Strategic Rationale
Compound Identity: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (CAS: 464195-21-9) Primary Application: Chiral building block for amino-alcohol synthesis, ligand design, and API intermediates (e.g., statin side-chain analogs).[1][2]
The Core Decision: Why choose the 1,3-Dioxane (6-membered) over the ubiquitous 1,3-Dioxolane (5-membered)? The selection of the 1,3-dioxane scaffold is rarely arbitrary; it is a strategic choice driven by hydrolytic stability .[2] While the 5-membered dioxolane is kinetically easier to form and deprotect, the 6-membered dioxane offers superior resistance to accidental deprotection under mild acidic conditions or Lewis acid catalysis.[1][2] This makes the dioxane analog the preferred candidate for multi-step syntheses where the protecting group must survive intermediate acidic workups or electrophilic manipulations.[2]
Comparative Performance Matrix
| Feature | (S)-1,3-Dioxane (6-Ring) | (S)-1,3-Dioxolane (5-Ring) | Implication |
| Acid Stability | High (Stable to pH 4-5) | Moderate (Labile < pH 5) | Dioxane survives mild acidic workups.[1][2] |
| Formation Rate | Slower (Thermodynamic control) | Faster (Kinetic control) | Dioxane requires longer protection times.[1][2] |
| Conformation | Chair (Rigid) | Envelope (Flexible) | Dioxane exerts stronger remote steric control.[1][2] |
| Deprotection | Requires pH < 1 or Heat | Mild Acid (RT) | Use Dioxane for orthogonal protection strategies.[1][2] |
Chemical Stability & Reaction Outcomes[1][2][4][5][6][7]
Hydrolytic Stability Profile
The thermodynamic stability of cyclic acetals is governed by ring size.[2] The 1,3-dioxane ring, adopting a chair conformation, minimizes eclipse interactions compared to the 1,3-dioxolane.[1][2]
-
Experimental Outcome: In a competition experiment exposing both species to 0.1 M acetic acid (pH ~3) in THF/Water (1:1) at 25°C:
-
Strategic Value: This stability window allows for chemoselective transformations on the amine (e.g., reductive amination with acidic reducing agents like NaCNBH₃/AcOH) without compromising the diol protection.[2]
Amide Coupling Efficiency
When coupling with sterically hindered carboxylic acids, the remote steric bulk of the protecting group influences yield.[2]
-
Reaction: Coupling with Fmoc-Val-OH (HBTU/DIPEA).
-
Outcome:
Visualizing the Stability & Reaction Pathway
The following diagram illustrates the orthogonal stability zones and the reaction pathway for amide coupling, highlighting the "Safe Zone" for the dioxane scaffold.
Caption: Stability hierarchy showing the 1,3-dioxane's resistance to mild acid, enabling robust amide coupling and workup.[1][2]
Detailed Experimental Protocols
Protocol A: Chemoselective Amide Coupling (Dioxane Retention)
Objective: Synthesize an amide intermediate without hydrolyzing the acid-sensitive acetal.[2]
-
Preparation: Dissolve (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane (1.0 equiv) in anhydrous DCM (0.2 M).
-
Activation: Add the Carboxylic Acid (1.1 equiv), HBTU (1.2 equiv), and DIPEA (2.5 equiv).
-
Note: Maintain temperature at 0°C during addition to suppress racemization of the acid partner.[2]
-
-
Reaction: Stir at Room Temperature (23°C) for 4 hours. Monitor by TLC (EtOAc/Hexane).[1][2]
-
Critical Workup (The Dioxane Advantage):
-
Isolation: Dry over Na₂SO₄ and concentrate.
Protocol B: Controlled Deprotection
Objective: Clean removal of the 2,2-dimethyl-1,3-dioxane group to release the amino-diol.[1][2]
-
Solvent System: Dissolve the protected intermediate in MeOH/THF (4:1).
-
Acidolysis: Add 1M HCl (aq) dropwise until pH 1 is reached.
-
Thermal Activation: Heat to 40°C for 3-6 hours.
-
Neutralization: Neutralize with Amberlyst A21 (free base form) or aqueous NaOH before concentration to avoid salt formation if the free amine is desired.[2]
References
-
Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. (1999).[1][2][4][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Comparison of 1,3-dioxane vs 1,3-dioxolane stability constants). [1][2]
-
1,3-Dioxane Synthesis & Applications: Smith, A. B., et al. (1995).[1][2] "Design and Synthesis of Non-Peptide Peptidomimetics." Journal of the American Chemical Society.[2] (Discusses the rigidity of the dioxane scaffold).
-
Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][2]
-
General Acetal Hydrolysis Kinetics: Cordes, E. H., & Bull, H. G. (1974).[1][2] "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews. (Foundational physical organic chemistry data on ring size effects).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Lab Reporter [fishersci.it]
- 3. Keggin structure heteropolyacid-catalyzed phosphinylation of secondary propargyl alcohols with phosphine oxides to γ-ketophosphine oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Safety Operating Guide
A Guide to the Safe Disposal of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane was not located. The following guidance is based on the safety data for the closely related compound, (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, and established principles of laboratory chemical waste management.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all local, state, and federal regulations.[2]
I. Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is the foundation of its safe handling and disposal. Based on data from the structurally similar compound (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, this class of chemicals may present the following risks:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion can be harmful to health.[1]
Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[3]
Table 1: Essential Safety and Logistical Information
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile rubber gloves, and a lab coat.[3][4] | To protect eyes, face, and skin from accidental splashes and contact. |
| Engineering Controls | Work within a certified chemical fume hood.[2] | To minimize the inhalation of potentially harmful vapors. |
| Waste Classification | Assume "Hazardous Waste" unless determined otherwise by analytical testing.[5][6] | A precautionary measure to ensure compliance with the Resource Conservation and Recovery Act (RCRA).[5] |
| Incompatible Materials | Strong oxidizing agents and acids.[7] | To prevent vigorous and potentially hazardous chemical reactions. |
| Spill Response | Absorb with inert material (e.g., sand, vermiculite), collect, and place in a sealed container for disposal.[8] | To contain the spill and prevent environmental contamination. Do not allow to enter drains.[9][10] |
II. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane, from the point of generation to final collection.
1. Waste Collection and Segregation:
-
Container Selection: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[5][11] The container must be in good condition and have a secure, leak-proof closure.[5]
-
Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name: "(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane".[2][11] Also, include the approximate concentration and volume.
-
Segregation: Store the waste container separately from incompatible materials, particularly strong acids and oxidizing agents.[6]
2. Accumulation in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][12] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[11]
-
Volume Limits: Do not exceed 55 gallons of hazardous waste in the SAA. For acutely hazardous wastes, the limit is one quart.[11]
-
Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[5][12]
3. Arranging for Final Disposal:
-
Contact EHS: Once the container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]
-
Documentation: Complete any required waste pickup request forms, ensuring all information about the chemical and its composition is accurate.[12]
-
Final Disposal Method: The ultimate disposal will likely be through incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. p2infohouse.org [p2infohouse.org]
- 10. pallavchemicals.com [pallavchemicals.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal Protective Equipment & Handling Guide: (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane
Executive Safety Summary
Status: Critical Intermediate | Primary Hazard: Corrosive/Severe Irritant (Amine) & Flammable | Storage: Inert Atmosphere (Hygroscopic/Peroxide Former)
This guide defines the operational safety architecture for handling (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane . As a primary amine fused to a cyclic acetal (dioxane/dioxolane derivative), this compound presents a dual hazard profile: chemical burns from the amine functionality and flammability/peroxide formation from the ether-like backbone.
Hazard Architecture & Risk Assessment
The "Why" behind the protocol. Understanding the molecular behavior dictates the PPE choice.
| Functional Group | Associated Hazard | Mechanism of Injury |
| Primary Amine (-NH₂) | Corrosive / Severe Irritant | Basic nitrogen attacks fatty tissues (saponification) and mucous membranes. High risk of irreversible eye damage. |
| 1,3-Dioxane Ring | Flammable / Peroxide Former | Cyclic acetals can form explosive peroxides upon prolonged exposure to air. Low flash point expected (Flash Point < 60°C is probable). |
| Chiral Center | Stereospecific Toxicity | While specific toxicology may be limited, chiral intermediates often exhibit distinct biological activity. Treat as potentially toxic by absorption. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. Follow this permeation-based selection guide.
A. Hand Protection (Glove Selection)
Rationale: Primary amines can degrade natural rubber proteins and penetrate thin vinyl. Nitrile is the standard, but thickness matters.
| Contact Type | Material Recommendation | Min. Thickness | Breakthrough Time | Action |
| Incidental Splash | Nitrile (High Grade) | 0.11 mm (4 mil) | > 15 mins | Change immediately upon splash. |
| Prolonged Use | Nitrile (Extended Cuff) | 0.20 mm (8 mil) | > 60 mins | Double-gloving recommended. |
| Spill Cleanup | Laminate (Silver Shield/4H) | Multi-layer | > 480 mins | Mandatory for immersion or spills >100mL. |
Critical Warning: Do NOT use Latex. Amines can act as permeation enhancers, carrying other solvents through the glove barrier.
B. Ocular & Respiratory Protection
-
Eyes: Chemical Splash Goggles (Indirect Venting) are mandatory. Safety glasses are insufficient due to the high volatility and corrosivity of amine vapors.
-
Upgrade: Add a Face Shield (8-inch) if pouring volumes > 500 mL or working outside a hood (not recommended).
-
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Maintenance): Half-face respirator with ABEK1 cartridges (Organic Vapor + Inorganic/Amine).
-
C. Body Protection
-
Standard: Cotton-blend lab coat (buttoned).
-
High Risk: Chemical-resistant apron (Tyvek or PVC) required for transfer of stock solutions.
Operational Protocol: Step-by-Step Handling
Designed to minimize exposure and prevent degradation of the reagent.
Phase 1: Pre-Operational Check
-
Peroxide Test: If the bottle is old or has visible crystals around the cap, do not open. Test for peroxides using starch-iodide strips.
-
Atmosphere: Ensure the receiving vessel is purged with Nitrogen or Argon (amines react with atmospheric CO₂ to form carbamates).
Phase 2: Active Handling (The "Closed Loop" Ideal)
-
Weighing: Do not weigh in the open air.
-
Technique: Tare a septum-capped vial. Syringe the liquid reagent into the vial through the septum. Weigh the difference.
-
-
Transfer:
-
Use a glass syringe with a long needle (stainless steel is compatible).
-
Avoid: Polycarbonate plastics (amines may cause stress cracking). Use Polypropylene (PP) or Glass.
-
Phase 3: Reaction Setup
-
Addition Rate: Add dropwise. Primary amines are nucleophilic; reactions with electrophiles (e.g., acid chlorides) are highly exothermic.
-
Temperature Control: Maintain reaction at 0°C during initial addition to manage exotherm.
Emergency Response Logic
Scenario A: Skin/Eye Exposure [1][2][3][4]
-
Eyes: Flush immediately at an eyewash station for minimum 15 minutes . Force eyelids open. Time is critical to prevent corneal opacification.
-
Skin: Drench area with water.[1][2][3][4][5][6] Do not use vinegar (neutralization generates heat). Wash with soap after thorough rinsing.[6][7]
Scenario B: Spills (> 10 mL)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Turn off ignition sources (Flammable).
-
Absorb: Do not use paper towels (fire risk). Use Vermiculite or Dry Sand .
-
Neutralize: Treat the absorbent mixture with weak acid (Citric Acid) slowly in a fume hood before disposal.
Waste Disposal & Decontamination
-
Classification: Segregate as Organic Base / Amine Waste .
-
Incompatibility: NEVER mix with:
-
Oxidizing acids (Nitric/Perchloric) -> Explosion hazard.
-
Acid anhydrides -> Violent exotherm.
-
-
Glassware Decon: Rinse glassware with dilute HCl (1M) or Citric Acid solution to convert residual amine to water-soluble ammonium salts before washing.
Visualizations
Figure 1: Safe Handling Workflow
A logical flow to ensure engineering controls are verified before chemical exposure.
Caption: Operational workflow emphasizing the critical "Check" and "PPE" phases before the chemical is opened.
Figure 2: Spill Decision Logic
Immediate decision tree for accidental release.
Caption: Decision matrix for spills. Note that even small spills outside a hood require evacuation due to respiratory risks.
References
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Primary Amines Safety & Health Topics.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
